molecular formula C29H29N7O2 B608245 Jnk-IN-8 CAS No. 1410880-22-6

Jnk-IN-8

Cat. No.: B608245
CAS No.: 1410880-22-6
M. Wt: 507.6 g/mol
InChI Key: GJFCSAPFHAXMSF-UXBLZVDNSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[[4-(dimethylamino)-1-oxobut-2-enyl]amino]-N-[3-methyl-4-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]phenyl]benzamide is a member of benzamides.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[[(E)-4-(dimethylamino)but-2-enoyl]amino]-N-[3-methyl-4-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H29N7O2/c1-20-17-24(11-12-25(20)34-29-31-15-13-26(35-29)22-8-5-14-30-19-22)33-28(38)21-7-4-9-23(18-21)32-27(37)10-6-16-36(2)3/h4-15,17-19H,16H2,1-3H3,(H,32,37)(H,33,38)(H,31,34,35)/b10-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJFCSAPFHAXMSF-UXBLZVDNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)C2=CC(=CC=C2)NC(=O)C=CCN(C)C)NC3=NC=CC(=N3)C4=CN=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=C1)NC(=O)C2=CC(=CC=C2)NC(=O)/C=C/CN(C)C)NC3=NC=CC(=N3)C4=CN=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H29N7O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40720937
Record name 3-{[(2E)-4-(Dimethylamino)but-2-enoyl]amino}-N-(3-methyl-4-{[4-(pyridin-3-yl)pyrimidin-2-yl]amino}phenyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40720937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

507.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1410880-22-6
Record name 3-{[(2E)-4-(Dimethylamino)but-2-enoyl]amino}-N-(3-methyl-4-{[4-(pyridin-3-yl)pyrimidin-2-yl]amino}phenyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40720937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

JNK-IN-8 mechanism of action

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the Mechanism of Action of JNK-IN-8

Introduction

The c-Jun N-terminal kinases (JNKs), members of the mitogen-activated protein kinase (MAPK) family, are critical transducers of extracellular stimuli that regulate cellular responses to environmental stress.[1] The three JNK genes (Jnk1, Jnk2, Jnk3) produce multiple protein isoforms that are activated by stimuli such as cytokines, osmotic stress, and UV light.[1] JNK1 and JNK2 are expressed ubiquitously, while JNK3 is found primarily in the nervous system, heart, and testes.[1][2] Dysregulated JNK signaling is implicated in numerous pathologies, including cancer, neurodegenerative diseases, and inflammatory disorders.[3]

This compound is a potent and highly selective, irreversible inhibitor of all three JNK isoforms.[1][4] Developed as a pharmacological probe, its unique covalent mechanism of action provides durable and specific inhibition, making it an invaluable tool for dissecting JNK-dependent signaling phenomena and a lead compound for therapeutic development.[1][4][5] This guide provides a detailed examination of its mechanism of action, selectivity, cellular effects, and the experimental methodologies used for its characterization.

Core Mechanism: Irreversible Covalent Inhibition

This compound functions as a type I kinase inhibitor that targets the ATP-binding pocket of the JNK enzymes. Its defining feature is an N,N-dimethyl butenoic amide "warhead" that engages in a Michael addition reaction with a conserved cysteine residue located near the entrance of the ATP-binding site.[6]

  • Covalent Bonding: The inhibitor forms a permanent covalent bond with the thiol group of a specific cysteine residue.[1][2]

  • Target Residues: This critical cysteine is Cys116 in JNK1 and JNK2 and Cys154 in JNK3.[7][8]

  • Conformational Change: Crystallization studies reveal that this covalent attachment induces a conformational change in the kinase's activation loop, which obstructs the substrate-binding site and locks the enzyme in an inactive state.[2]

This irreversible binding mechanism ensures prolonged inhibition of JNK activity that is not readily reversed by washout of the compound.[2]

cluster_JNK JNK ATP-Binding Pocket JNK_ATP ATP-Binding Site Cys Conserved Cysteine (Cys116/154) ActivationLoop Activation Loop (Inactive) CovalentBond Covalent Bond Formation (Michael Addition) Cys->CovalentBond JNK_IN_8 This compound (Acrylamide Warhead) JNK_IN_8->CovalentBond JNK_Inhibited Irreversibly Inhibited JNK CovalentBond->JNK_Inhibited BlockedSubstrate Substrate Binding Blocked JNK_Inhibited->BlockedSubstrate Stimuli Stress Stimuli (Cytokines, UV, etc.) MAPKKK MAPKKK (e.g., MEKK1) Stimuli->MAPKKK MKK4_7 MKK4 / MKK7 MAPKKK->MKK4_7 phosphorylates JNK JNK1/2/3 MKK4_7->JNK phosphorylates cJun c-Jun JNK->cJun phosphorylates p_cJun p-c-Jun (Ser63/73) cJun->p_cJun AP1 AP-1 Complex Formation p_cJun->AP1 Gene Gene Expression (Proliferation, Apoptosis, etc.) AP1->Gene JNK_IN_8 This compound JNK_IN_8->Inhibition Inhibition->JNK JNK_IN_8 This compound JNK_IN_8->Inhibition mTOR mTOR p_TFEB p-TFEB / p-TFE3 (Cytoplasmic, Inactive) mTOR->p_TFEB phosphorylates TFEB TFEB / TFE3 (Dephosphorylated) p_TFEB->TFEB dephosphorylation Nucleus Nucleus TFEB->Nucleus Nuclear Translocation Genes Autophagy & Lysosome Biogenesis Genes Nucleus->Genes activates Response Increased Autophagy & Lysosome Biogenesis Genes->Response Inhibition->mTOR cluster_biochem Biochemical Assay cluster_cellular Cellular Assay cluster_proteomic Proteomic Selectivity b1 Incubate Purified JNK with this compound b2 Add Substrate + [γ-³³P]ATP b1->b2 b3 Quantify Substrate Phosphorylation b2->b3 b4 Calculate IC₅₀ b3->b4 c1 Pre-treat Cells with this compound c2 Stimulate JNK Pathway (e.g., Anisomycin) c1->c2 c3 Lyse Cells & Perform Western Blot for p-c-Jun c2->c3 c4 Calculate EC₅₀ c3->c4 p1 Treat Cells with this compound p2 Lyse & Label with Biotinylated ATP Probe p1->p2 p3 Enrich Labeled Kinases & Analyze via LC-MS/MS p2->p3 p4 Identify Protected Kinases p3->p4

References

JNK-IN-8: A Technical Guide to its Discovery and Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JNK-IN-8 is a potent and selective irreversible inhibitor of c-Jun N-terminal kinases (JNKs), a family of serine/threonine protein kinases involved in various cellular processes, including stress responses, apoptosis, and inflammation.[1] Dysregulation of JNK signaling is implicated in a range of diseases, including cancer, neurodegenerative disorders, and inflammatory conditions.[2] this compound's covalent mechanism of action, targeting a conserved cysteine residue within the ATP-binding site of JNK isoforms, provides high potency and prolonged inhibition, making it a valuable tool for studying JNK biology and a promising scaffold for therapeutic development.[3][4] This technical guide provides a comprehensive overview of the discovery, development, and key experimental methodologies associated with this compound.

Discovery and Development

The discovery of this compound stemmed from a broad-based kinase selectivity profiling of a library of acrylamide-containing kinase inhibitors.[4][5] The initial lead compound, a derivative of the approved drug imatinib, was found to unexpectedly inhibit JNK1, 2, and 3.[6] This led to a structure-guided drug design and optimization effort to improve potency and selectivity for JNKs.

A key structural feature of this compound is the presence of an acrylamide "warhead," which forms a covalent bond with a conserved cysteine residue (Cys116 in JNK1 and JNK2, and Cys154 in JNK3) located near the ATP-binding pocket.[7] This irreversible binding confers high potency and a durable inhibitory effect. The structure-activity relationship (SAR) studies focused on modifying the scaffold to optimize the presentation of the acrylamide group to the target cysteine and to enhance selectivity over other kinases.[3][6]

Quantitative Data

Table 1: In Vitro Inhibitory Activity of this compound
TargetIC50 (nM)
JNK14.7
JNK218.7
JNK31.0

Data sourced from multiple references.[2][5]

Table 2: Cellular Activity of this compound
Cell LineAssayEC50 (nM)
HeLac-Jun Phosphorylation486
A375c-Jun Phosphorylation338

Data sourced from multiple references.[4][5]

Table 3: Kinase Selectivity of this compound
KinaseBinding (% of control @ 1 µM)
JNK1<1
JNK2<1
JNK3<1
MNK2>10
Fms>10
c-Kit>90
Met>90
PDGFRβ>90

Data represents a summary from KinomeScan profiling, showing high selectivity for JNK isoforms.[5][8]

Experimental Protocols

In Vitro Kinase Assay (JNK Inhibition)

This protocol describes a typical in vitro kinase assay to determine the IC50 of this compound against JNK isoforms.

  • Reagents:

    • Recombinant human JNK1, JNK2, or JNK3 enzyme

    • GST-c-Jun (1-79) as substrate

    • Kinase buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% Triton X-100)

    • ATP (at Km for each JNK isoform)

    • This compound (serial dilutions)

    • ³²P-γ-ATP or an antibody-based detection system (e.g., ADP-Glo™ Kinase Assay)

  • Procedure:

    • Prepare a reaction mixture containing the JNK enzyme and GST-c-Jun substrate in kinase buffer.

    • Add serial dilutions of this compound or DMSO (vehicle control) to the reaction mixture and incubate for a pre-determined time (e.g., 30 minutes) at room temperature to allow for inhibitor binding.

    • Initiate the kinase reaction by adding ATP (and ³²P-γ-ATP if using radiometric detection).

    • Allow the reaction to proceed for a specific time (e.g., 60 minutes) at 30°C.

    • Stop the reaction (e.g., by adding EDTA or boiling in SDS-PAGE sample buffer).

    • Detect the phosphorylation of GST-c-Jun. For radiometric assays, this involves separating the phosphorylated substrate by SDS-PAGE and quantifying the incorporated radioactivity. For antibody-based assays, this typically involves a luminescence or fluorescence readout.

    • Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Cellular Assay: Inhibition of c-Jun Phosphorylation

This protocol outlines the steps to measure the cellular potency (EC50) of this compound by assessing the phosphorylation of endogenous c-Jun.

  • Cell Culture and Treatment:

    • Culture cells (e.g., HeLa or A375) in appropriate media and conditions.

    • Seed cells in multi-well plates and allow them to adhere.

    • Starve the cells in serum-free media for several hours to reduce basal JNK activity.

    • Pre-treat the cells with serial dilutions of this compound or DMSO for 1-2 hours.

    • Stimulate the JNK pathway by adding a known activator, such as anisomycin (e.g., 10 µg/mL) or UV irradiation, for a short period (e.g., 30 minutes).

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

    • Clarify the lysates by centrifugation.

    • Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • Western Blotting:

    • Normalize the protein concentrations of the lysates.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with a primary antibody specific for phosphorylated c-Jun (e.g., anti-phospho-c-Jun Ser63/73).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • To ensure equal protein loading, strip the membrane and re-probe with an antibody for total c-Jun or a housekeeping protein (e.g., GAPDH or β-actin).

    • Quantify the band intensities and normalize the phospho-c-Jun signal to the total c-Jun or housekeeping protein signal.

    • Calculate the EC50 value by plotting the normalized signal against the this compound concentration.

KinomeScan™ Selectivity Profiling

This method provides a broad assessment of a compound's kinase selectivity.

  • Principle: The KinomeScan™ platform utilizes a proprietary active site-directed competition binding assay. An immobilized ligand that binds to the ATP site of a large panel of kinases is used. The test compound (this compound) is incubated with the kinase and the immobilized ligand. The amount of kinase bound to the immobilized ligand is quantified, and a lower amount indicates that the test compound is competing for the ATP-binding site.

  • General Protocol Outline:

    • This compound is tested at a fixed concentration (e.g., 1 µM) against a large panel of human kinases (e.g., >400).

    • The binding of each kinase to an immobilized, broad-spectrum kinase inhibitor is measured in the presence of this compound.

    • The results are reported as the percentage of the kinase that remains bound to the immobilized ligand in the presence of the test compound, relative to a DMSO control. A lower percentage indicates stronger binding of the test compound to the kinase.

    • The data is often visualized as a dendrogram to show the selectivity profile across the kinome.

Visualizations

JNK_Signaling_Pathway Stress Stress Stimuli (UV, Cytokines, etc.) MAPKKK MAPKKK (e.g., MEKK1, ASK1) Stress->MAPKKK MKK4_7 MKK4 / MKK7 MAPKKK->MKK4_7 JNK JNK1 / JNK2 / JNK3 MKK4_7->JNK cJun c-Jun JNK->cJun JNK_IN_8 This compound JNK_IN_8->JNK p_cJun Phospho-c-Jun cJun->p_cJun Transcription Gene Transcription (Apoptosis, Inflammation) p_cJun->Transcription Nucleus Nucleus

Caption: Simplified JNK signaling pathway and the inhibitory action of this compound.

Kinase_Assay_Workflow Start Start Prepare Prepare Reaction Mix (JNK Enzyme + Substrate) Start->Prepare Add_Inhibitor Add this compound (Serial Dilutions) Prepare->Add_Inhibitor Incubate_Inhibitor Pre-incubation Add_Inhibitor->Incubate_Inhibitor Add_ATP Initiate Reaction with ATP Incubate_Inhibitor->Add_ATP Incubate_Reaction Kinase Reaction Add_ATP->Incubate_Reaction Stop_Reaction Stop Reaction Incubate_Reaction->Stop_Reaction Detect Detect Substrate Phosphorylation Stop_Reaction->Detect Analyze Data Analysis (IC50 determination) Detect->Analyze End End Analyze->End SAR_Logic Imatinib_Scaffold Initial Hit (Imatinib-like Scaffold) Acrylamide Introduction of Acrylamide Warhead Imatinib_Scaffold->Acrylamide Covalent_Binding Covalent Binding to Conserved Cysteine Acrylamide->Covalent_Binding Optimization Scaffold Optimization Covalent_Binding->Optimization JNK_IN_8 This compound (Potent & Selective) Optimization->JNK_IN_8 Improved_Potency Improved Potency Optimization->Improved_Potency Enhanced_Selectivity Enhanced Selectivity Optimization->Enhanced_Selectivity

References

Unveiling the Off-Target Profile and Liabilities of JNK-IN-8: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JNK-IN-8 is a potent, irreversible inhibitor of c-Jun N-terminal kinases (JNKs) that has garnered significant interest as a chemical probe to investigate JNK-dependent signaling pathways.[1][2] Its covalent mechanism of action, targeting a conserved cysteine residue within the ATP-binding pocket of JNK isoforms, confers high potency.[1] However, a thorough understanding of its off-target effects and potential liabilities is crucial for the accurate interpretation of experimental results and for assessing its therapeutic potential. This technical guide provides a comprehensive overview of the known off-target interactions and liabilities of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways.

On-Target and Off-Target Kinase Profile of this compound

This compound potently inhibits all three JNK isoforms (JNK1, JNK2, and JNK3) with nanomolar efficacy.[2][3][4][5] Its selectivity has been evaluated through various kinome-wide screening technologies, which have revealed a generally high degree of specificity for JNK kinases.[6][7]

Quantitative Analysis of Kinase Inhibition

The following tables summarize the inhibitory activity of this compound against its primary targets and identified off-targets.

Table 1: On-Target Inhibitory Activity of this compound

TargetIC50 (nM)Reference
JNK14.67[3][4]
JNK218.7[3][4]
JNK30.98 - 1[2][3][4]

Table 2: Off-Target Kinase Interactions of this compound

Off-TargetAssay TypeValue (nM)NoteReference
MNK2IC50238>10-fold selectivity over JNKs.[7]
FMSIC50287>10-fold selectivity over JNKs.[7]
KIT (V559D)Kd92[7]
KIT (V559D, T670I)Kd56[7]
IRAK1IC50>200This compound showed improved selectivity and eliminated binding seen with the precursor JNK-IN-7.[1][5]
PIK3C3IC50>200This compound showed improved selectivity and eliminated binding seen with the precursor JNK-IN-7.[1][5]
PIP4K2CIC50>200This compound showed improved selectivity and eliminated binding seen with the precursor JNK-IN-7.[1][5]
PIP5K3IC50>200This compound showed improved selectivity and eliminated binding seen with the precursor JNK-IN-7.[1]

Note: Some initial kinome-wide screens identified other potential off-targets, but these could not be validated in subsequent IC50 or Kd determinations.[6]

JNK-Independent Signaling: The mTOR/TFEB/TFE3 Pathway

A significant off-target liability of this compound is its ability to modulate the mTOR (mammalian target of rapamycin) signaling pathway independently of JNK inhibition.[8][9] This has profound implications for cellular metabolism, autophagy, and lysosome biogenesis.

Mechanism of Action

This compound has been shown to inhibit mTORC1 signaling, leading to the dephosphorylation and subsequent nuclear translocation of the transcription factors TFEB (Transcription Factor EB) and TFE3 (Transcription Factor E3).[8][9] Once in the nucleus, TFEB and TFE3 drive the expression of genes involved in lysosomal biogenesis and autophagy. This effect was demonstrated to be JNK-independent, as knockout of JNK1 and/or JNK2 did not prevent this compound-induced TFEB/TFE3 activation and mTOR inhibition.[8][9]

Experimental Protocols

Kinome-Wide Selectivity Profiling (KINOMEscan®)

Objective: To assess the binding affinity of this compound against a large panel of human kinases.

Methodology: The KINOMEscan® platform utilizes a competition binding assay. A test compound (this compound) is incubated with DNA-tagged kinases and a proprietary immobilized ligand that binds to the active site of the kinases. The amount of kinase that binds to the immobilized ligand is quantified using quantitative PCR (qPCR) of the DNA tag. A reduction in the amount of bound kinase in the presence of the test compound indicates binding. Results are often reported as "percent of control," where a lower percentage signifies stronger binding.[10]

Workflow Diagram:

G cluster_0 KINOMEscan® Assay Workflow Kinase_DNA_Tag Kinase tagged with DNA Incubation Incubation Kinase_DNA_Tag->Incubation Immobilized_Ligand Immobilized Ligand Immobilized_Ligand->Incubation JNK_IN_8 This compound JNK_IN_8->Incubation Washing Washing Step Incubation->Washing qPCR qPCR Quantification Washing->qPCR Data_Analysis Data Analysis (% of Control) qPCR->Data_Analysis G cluster_1 MIB-MS Experimental Workflow Cell_Lysate Cell Lysate Preparation Pre_Incubation Pre-incubation with This compound or Vehicle Cell_Lysate->Pre_Incubation MIB_Incubation Incubation with Multiplexed Inhibitor Beads Pre_Incubation->MIB_Incubation Washing Washing to Remove Non-specific Binders MIB_Incubation->Washing Elution Elution of Bound Kinases Washing->Elution MS_Analysis Mass Spectrometry (LC-MS/MS) Elution->MS_Analysis Data_Analysis Data Analysis (Label-Free Quantification) MS_Analysis->Data_Analysis G Stress_Stimuli Stress Stimuli (e.g., Anisomycin, UV) MAPKKK MAPKKK (e.g., MEKK1) Stress_Stimuli->MAPKKK MKK4_7 MKK4/7 MAPKKK->MKK4_7 JNK JNK1/2/3 MKK4_7->JNK cJun c-Jun JNK->cJun p_cJun p-c-Jun (Active) cJun->p_cJun Phosphorylation JNK_IN_8 This compound JNK_IN_8->JNK G JNK_IN_8 This compound mTORC1 mTORC1 JNK_IN_8->mTORC1 JNK-Independent Inhibition TFEB_TFE3 TFEB/TFE3 (Cytoplasmic, Phosphorylated) mTORC1->TFEB_TFE3 Phosphorylation Nuclear_TFEB_TFE3 TFEB/TFE3 (Nuclear, Dephosphorylated) TFEB_TFE3->Nuclear_TFEB_TFE3 Dephosphorylation & Nuclear Translocation Lysosomal_Genes Lysosomal & Autophagy Gene Expression Nuclear_TFEB_TFE3->Lysosomal_Genes Transcriptional Activation

References

JNK-IN-8: A Dual Modulator of Apoptosis and Autophagy in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the multifaceted role of JNK-IN-8, a potent and selective covalent inhibitor of c-Jun N-terminal kinases (JNKs), in the intricate cellular processes of apoptosis and autophagy. This compound's ability to modulate these two critical pathways, which are often dysregulated in diseases such as cancer and inflammatory disorders, positions it as a significant tool in both basic research and therapeutic development. This document delves into the molecular mechanisms, presents key quantitative data, outlines detailed experimental protocols, and provides visual representations of the signaling pathways involved.

Introduction to this compound

This compound is an irreversible inhibitor that targets a conserved cysteine residue within the ATP-binding site of all three JNK isoforms (JNK1, JNK2, and JNK3).[1][2] It exhibits high selectivity for JNKs over other kinases, making it a valuable probe for dissecting JNK-dependent signaling.[3][4][5] The JNK signaling pathway is a critical component of the mitogen-activated protein kinase (MAPK) cascade and is activated by a wide range of cellular stresses, including cytokines, osmotic stress, and UV radiation.[2] Dysregulation of the JNK pathway has been implicated in numerous pathologies, including cancer, neurodegenerative diseases, and inflammatory conditions.[1]

The Role of this compound in Inducing Apoptosis

This compound has been demonstrated to promote apoptosis, or programmed cell death, in various cellular contexts, particularly in cancer cells.[1][3] Its pro-apoptotic effects are primarily linked to its potent inhibition of JNK signaling, which plays a complex, often pro-survival, role in many tumors.

Mechanism of Apoptosis Induction

The induction of apoptosis by this compound is a multi-faceted process. In triple-negative breast cancer (TNBC) cells, this compound, in combination with the EGFR/HER2 inhibitor lapatinib, has been shown to synergistically decrease cell viability by promoting apoptosis.[3] This combination leads to a significant increase in oxidative stress, as evidenced by a tenfold increase in reactive oxygen species (ROS) levels.[3] The elevated oxidative stress is coupled with a decrease in the transcriptional activities of key survival-regulating transcription factors, including Nuclear Factor kappa B (NF-κB) and Activating Protein 1 (AP-1).[3] This dual action of increased ROS and suppressed survival signaling culminates in the activation of the apoptotic cascade.

The broader role of JNK in apoptosis is context-dependent but generally involves the phosphorylation of various downstream targets. JNK can promote the intrinsic apoptosis pathway by phosphorylating and activating pro-apoptotic proteins like Bim and Bmf, while inhibiting the anti-apoptotic activity of Bcl-2.[6][7] It can also influence the extrinsic pathway by stimulating the expression of death receptors and ligands.[6][7] By inhibiting these JNK-mediated survival signals, this compound can tip the cellular balance towards apoptosis.

Signaling Pathway for JNK-Mediated Apoptosis

JNK_Apoptosis_Pathway Stress Cellular Stress (e.g., UV, Cytokines) MAP3K MAP3K (e.g., ASK1) Stress->MAP3K MKK4_7 MKK4/7 MAP3K->MKK4_7 JNK JNK MKK4_7->JNK cJun c-Jun JNK->cJun P Bim_Bmf Bim/Bmf JNK->Bim_Bmf P Bcl2_inhibition Bcl-2 Inhibition JNK->Bcl2_inhibition P AP1 AP-1 cJun->AP1 ProApoptotic_Genes Pro-Apoptotic Genes (e.g., FasL) AP1->ProApoptotic_Genes Apoptosis Apoptosis ProApoptotic_Genes->Apoptosis Mitochondrion Mitochondrion Bim_Bmf->Mitochondrion Bcl2_inhibition->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspases Caspase Activation Cytochrome_c->Caspases Caspases->Apoptosis JNK_IN_8 This compound JNK_IN_8->JNK

JNK-mediated pro-apoptotic signaling pathway and the inhibitory action of this compound.

The Dichotomous Role of this compound in Autophagy

Autophagy is a cellular self-degradation process that can promote either cell survival or cell death depending on the context. The role of this compound in autophagy is notably complex, with studies reporting both induction and inhibition of this process.

JNK-Independent Induction of Autophagy

In a study on triple-negative breast cancer, this compound was found to induce lysosome biogenesis and autophagy through a mechanism independent of its JNK inhibitory function.[8] This induction was mediated by the activation of Transcription Factor EB (TFEB) and Transcription Factor E3 (TFE3), master regulators of lysosomal and autophagic gene expression.[8] this compound achieved this by inhibiting the mTOR signaling pathway, which is a negative regulator of TFEB/TFE3.[8] This finding reveals a novel off-target effect of this compound that has significant biological implications.

JNK_IN_8_Autophagy_Independent JNK_IN_8 This compound mTOR mTOR JNK_IN_8->mTOR TFEB_TFE3 TFEB/TFE3 mTOR->TFEB_TFE3 P Nuclear_Translocation Nuclear Translocation TFEB_TFE3->Nuclear_Translocation Autophagy_Genes Autophagy & Lysosomal Gene Expression Nuclear_Translocation->Autophagy_Genes Autophagy Autophagy Autophagy_Genes->Autophagy

This compound-mediated JNK-independent induction of autophagy via mTOR and TFEB/TFE3.
Context-Dependent Effects on Autophagy

The effect of this compound on autophagy appears to be highly dependent on the cellular context, particularly the subtype of cancer. In breast cancer, this compound was shown to be an effective inhibitor of autophagic flux in triple-negative breast cancer (TNBC) cells.[9] In contrast, in ERα-expressing breast cancer cells (MCF-7 and T47-D), this compound induced a robust autophagic response.[9] This highlights the importance of considering the specific genetic and signaling background of the cells when investigating the effects of this compound.

JNK-Dependent Regulation of Autophagy

The JNK pathway itself is a known regulator of autophagy. One of the key mechanisms involves the phosphorylation of the anti-apoptotic protein Bcl-2.[6][7][10][11][12][13][14] JNK1-mediated phosphorylation of Bcl-2 can disrupt its inhibitory interaction with Beclin-1, a key protein in the initiation of autophagy.[10][11][12] The dissociation of the Bcl-2/Beclin-1 complex frees Beclin-1 to participate in the formation of the autophagosome.[10][11][12] Therefore, by inhibiting JNK, this compound could potentially suppress this mode of autophagy induction.

JNK_Autophagy_Dependent Stress Cellular Stress JNK JNK Stress->JNK Bcl2 Bcl-2 JNK->Bcl2 P Bcl2_Beclin1_Complex Bcl-2-Beclin-1 Complex (Inactive) JNK->Bcl2_Beclin1_Complex Dissociation Bcl2->Bcl2_Beclin1_Complex Beclin1 Beclin-1 Beclin1->Bcl2_Beclin1_Complex PI3KC3_Complex PI3KC3 Complex (Active) Beclin1->PI3KC3_Complex Bcl2_Beclin1_Complex->Beclin1 Release Autophagy Autophagy PI3KC3_Complex->Autophagy JNK_IN_8 This compound JNK_IN_8->JNK Apoptosis_Workflow Cell_Culture 1. Cell Seeding & Treatment (e.g., TNBC cells with this compound) Viability_Assay 2. Cell Viability Assay (e.g., CellTiter-Glo) Cell_Culture->Viability_Assay Clonogenic_Assay 3. Clonogenic Assay Cell_Culture->Clonogenic_Assay Apoptosis_Induction 4. Apoptosis Induction (this compound +/- other agents) Viability_Assay->Apoptosis_Induction Clonogenic_Assay->Apoptosis_Induction Caspase_Assay 5. Caspase Activation Assay (e.g., Caspase-Glo 3/7) Apoptosis_Induction->Caspase_Assay DNA_Fragmentation 6. DNA Fragmentation Assay (e.g., TUNEL stain) Apoptosis_Induction->DNA_Fragmentation Data_Analysis 7. Data Analysis & Interpretation Caspase_Assay->Data_Analysis DNA_Fragmentation->Data_Analysis Autophagy_Workflow Cell_Treatment 1. Cell Culture & Treatment (e.g., with this compound) Flux_Experiment 2. Autophagic Flux Assay (Treat with lysosomal inhibitor, e.g., Chloroquine) Cell_Treatment->Flux_Experiment Lysate_Prep 3. Cell Lysis & Protein Quantification Flux_Experiment->Lysate_Prep Western_Blot 4. Western Blotting Lysate_Prep->Western_Blot Antibodies 5. Probe with Antibodies (anti-LC3, anti-p62) Western_Blot->Antibodies Detection 6. Signal Detection & Densitometry Antibodies->Detection Interpretation 7. Interpretation (LC3-II/LC3-I ratio, p62 levels) Detection->Interpretation

References

JNK-IN-8 as a Chemical Probe for JNK Signaling: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The c-Jun N-terminal kinases (JNKs) are a family of serine/threonine protein kinases that play a pivotal role in a multitude of cellular processes, including stress responses, inflammation, apoptosis, and cell proliferation.[1] Dysregulation of the JNK signaling pathway is implicated in various diseases, such as cancer, neurodegenerative disorders, and inflammatory conditions. The development of potent and selective inhibitors of JNKs is therefore of significant interest for both basic research and therapeutic applications. JNK-IN-8 is a highly potent and selective, irreversible covalent inhibitor of all three JNK isoforms (JNK1, JNK2, and JNK3). Its unique mechanism of action and high specificity make it an invaluable chemical probe for dissecting the physiological and pathological roles of JNK signaling. This guide provides a comprehensive overview of this compound, including its biochemical and cellular properties, detailed experimental protocols for its use, and a visual representation of the JNK signaling pathway.

This compound: Mechanism of Action and Properties

This compound is an acrylamide-containing small molecule that acts as a covalent inhibitor of JNKs. It specifically and irreversibly binds to a conserved cysteine residue (Cys116 in JNK1 and JNK2, and Cys154 in JNK3) located in the ATP-binding site of the kinases. This covalent modification prevents the binding of ATP, thereby potently and irreversibly inhibiting kinase activity. The irreversible nature of this compound offers a key advantage over reversible inhibitors, as it allows for prolonged and sustained inhibition of JNK signaling both in vitro and in vivo.

Data Presentation

The following tables summarize the quantitative data for this compound, highlighting its potency and selectivity.

Table 1: Biochemical Potency of this compound

TargetIC50 (nM)
JNK14.7
JNK218.7
JNK31.0

IC50 values represent the concentration of this compound required to inhibit 50% of the kinase activity in a biochemical assay.

Table 2: Cellular Activity of this compound

Cell LineEC50 for c-Jun Phosphorylation Inhibition (nM)
HeLa486
A375338

EC50 values represent the effective concentration of this compound required to inhibit 50% of c-Jun phosphorylation in a cellular context.

Table 3: Selectivity Profile of this compound

KinaseInhibition
JNK1/2/3Potent Inhibition
MNK2>10-fold less potent than JNKs
Fms>10-fold less potent than JNKs
c-KitNo significant inhibition
MetNo significant inhibition
PDGFRβNo significant inhibition

This table highlights the high selectivity of this compound for JNK kinases over other related kinases.

JNK Signaling Pathway and Inhibition by this compound

The JNK signaling pathway is a multi-tiered kinase cascade. It is typically activated by various stress stimuli, such as inflammatory cytokines, UV radiation, and osmotic stress. The core of the pathway consists of a MAP kinase kinase kinase (MAP3K), a MAP kinase kinase (MAP2K), and a MAP kinase (JNK). Upon activation, JNKs translocate to the nucleus and phosphorylate a variety of transcription factors, most notably c-Jun, which leads to the regulation of gene expression involved in various cellular responses.

JNK_Signaling_Pathway Stress Stress Stimuli (UV, Cytokines, etc.) MAP3K MAP3K (e.g., MEKK1, ASK1) Stress->MAP3K MKK4_7 MKK4 / MKK7 MAP3K->MKK4_7 JNK JNK1 / JNK2 / JNK3 MKK4_7->JNK cJun c-Jun JNK->cJun p_cJun Phospho-c-Jun cJun->p_cJun Phosphorylation Gene_Expression Gene Expression (Apoptosis, Inflammation, etc.) p_cJun->Gene_Expression JNK_IN_8 This compound JNK_IN_8->JNK Covalent Inhibition

JNK Signaling Pathway and the inhibitory action of this compound.

Experimental Workflow for Studying this compound Effects

A typical workflow to investigate the effects of this compound in a cellular context involves treating cells with the inhibitor, followed by various assays to assess JNK pathway inhibition, cell viability, and other cellular phenotypes.

Experimental_Workflow Cell_Culture Cell Culture (e.g., HeLa, A375) Treatment Treatment with this compound (Dose- and time-course) Cell_Culture->Treatment Pathway_Analysis Pathway Analysis Treatment->Pathway_Analysis Cellular_Assays Cellular Assays Treatment->Cellular_Assays Western_Blot Western Blot (p-c-Jun, c-Jun, JNK) Pathway_Analysis->Western_Blot Data_Analysis Data Analysis and Interpretation Western_Blot->Data_Analysis Viability_Assay Viability/Proliferation (MTT, CellTiter-Glo) Cellular_Assays->Viability_Assay Clonogenic_Assay Clonogenic Survival Cellular_Assays->Clonogenic_Assay Viability_Assay->Data_Analysis Clonogenic_Assay->Data_Analysis

A general experimental workflow for investigating this compound.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the use of this compound as a chemical probe.

In Vitro JNK Kinase Inhibition Assay (Non-Radioactive)

This protocol describes a method to determine the in vitro inhibitory activity of this compound against purified JNK enzymes.

Materials:

  • Recombinant human JNK1, JNK2, or JNK3 enzyme

  • JNK substrate (e.g., GST-c-Jun)

  • Kinase Assay Buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 2 mM DTT, 0.01% Triton X-100)

  • ATP

  • This compound (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar ADP detection system

  • White, opaque 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare a serial dilution of this compound in kinase assay buffer. The final DMSO concentration should be kept constant across all wells (typically ≤1%).

  • In a 384-well plate, add 2.5 µL of the this compound dilutions or DMSO (vehicle control) to the appropriate wells.

  • Add 2.5 µL of a solution containing the JNK enzyme (e.g., 10 ng/µL) in kinase assay buffer to each well.

  • Incubate for 15-30 minutes at room temperature to allow for the covalent binding of this compound to the enzyme.

  • Initiate the kinase reaction by adding 5 µL of a solution containing the JNK substrate (e.g., 0.2 µg/µL GST-c-Jun) and ATP (at a concentration close to the Km for the specific JNK isoform) in kinase assay buffer.

  • Incubate the reaction for 60 minutes at 30°C.

  • Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions. This typically involves adding ADP-Glo™ Reagent, incubating, and then adding Kinase Detection Reagent.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each this compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Western Blot Analysis of c-Jun Phosphorylation

This protocol details the detection of phosphorylated c-Jun in cells treated with this compound.

Materials:

  • Cell culture reagents

  • This compound

  • Stimulus for JNK pathway activation (e.g., anisomycin, UV irradiation)

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies: anti-phospho-c-Jun (Ser63 or Ser73), anti-c-Jun, anti-JNK, and a loading control (e.g., anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Plate cells at an appropriate density and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound or DMSO for a specified time (e.g., 1-3 hours).

  • Stimulate the JNK pathway by adding a stimulus (e.g., 10 µg/mL anisomycin for 30 minutes) or by exposing the cells to UV radiation.

  • Wash the cells with ice-cold PBS and lyse them on ice with lysis buffer.

  • Clarify the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.

  • Denature the protein samples by boiling in Laemmli sample buffer.

  • Load equal amounts of protein per lane onto an SDS-PAGE gel and separate the proteins by electrophoresis.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against phospho-c-Jun overnight at 4°C with gentle agitation.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Apply the ECL substrate and visualize the protein bands using an imaging system.

  • To confirm equal protein loading and total protein levels, the membrane can be stripped and re-probed with antibodies against total c-Jun, JNK, and a loading control.

MTT Cell Viability Assay

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

Materials:

  • Cells and culture medium

  • This compound

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

  • Treat the cells with a range of concentrations of this compound or DMSO for the desired duration (e.g., 24, 48, or 72 hours).

  • After the treatment period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Carefully remove the medium from the wells.

  • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Gently shake the plate for 15 minutes to ensure complete solubilization.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the DMSO-treated control cells.

CellTiter-Glo® Luminescent Cell Viability Assay

This assay quantifies ATP, an indicator of metabolically active cells, to determine the number of viable cells.

Materials:

  • Cells and culture medium

  • This compound

  • Opaque-walled 96-well plates

  • CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)

  • Luminometer

Procedure:

  • Seed cells in an opaque-walled 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

  • Treat the cells with various concentrations of this compound or DMSO for the desired time.

  • Equilibrate the plate to room temperature for approximately 30 minutes.

  • Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.

  • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).

  • Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

  • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a luminometer.

  • Calculate cell viability as a percentage of the DMSO-treated control cells.

Clonogenic Survival Assay

This assay assesses the ability of a single cell to grow into a colony, providing a measure of long-term cell survival and reproductive integrity.

Materials:

  • Cells and culture medium

  • This compound

  • 6-well plates or 100 mm dishes

  • Crystal violet staining solution (0.5% crystal violet in 25% methanol)

Procedure:

  • Treat a sub-confluent culture of cells with various concentrations of this compound or DMSO for a specified period (e.g., 24 hours).

  • After treatment, wash the cells, trypsinize them, and count the viable cells.

  • Seed a known number of cells (e.g., 200-1000 cells, depending on the cell line and treatment) into 6-well plates or 100 mm dishes containing fresh, drug-free medium.

  • Incubate the plates for 1-3 weeks, allowing colonies to form.

  • When colonies are visible (typically >50 cells), wash the plates with PBS.

  • Fix the colonies with methanol for 15 minutes.

  • Stain the colonies with crystal violet solution for 15-30 minutes.

  • Gently wash the plates with water and allow them to air dry.

  • Count the number of colonies in each plate.

  • Calculate the plating efficiency (PE) for the control group and the surviving fraction (SF) for each treatment group.

    • PE = (Number of colonies formed / Number of cells seeded) x 100%

    • SF = (Number of colonies formed after treatment) / (Number of cells seeded x (PE / 100))

Conclusion

This compound is a powerful and highly selective chemical probe for investigating the roles of JNK signaling in a wide range of biological processes and disease models. Its covalent and irreversible mechanism of action provides sustained inhibition, making it a valuable tool for both in vitro and in vivo studies. The data and protocols presented in this guide are intended to facilitate the effective use of this compound by researchers in academia and industry, ultimately contributing to a deeper understanding of JNK biology and the development of novel therapeutic strategies.

References

The Structure-Activity Relationship of JNK-IN-8: A Technical Guide to a Potent Covalent Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) for JNK-IN-8, a highly selective and potent covalent inhibitor of the c-Jun N-terminal kinases (JNK). JNKs are critical nodes in signaling pathways that respond to stress stimuli and are implicated in various diseases, including cancer and inflammatory and neurodegenerative conditions.[1] this compound's irreversible mechanism of action and high selectivity make it a valuable tool for probing JNK biology and a promising scaffold for therapeutic development.

Core Structure and Mechanism of Action

This compound is an irreversible inhibitor that covalently modifies a conserved cysteine residue located near the ATP-binding site of the JNK isoforms (Cys116 in JNK1 and JNK2, and Cys154 in JNK3).[2] The inhibitor is built upon an imatinib-inspired scaffold but possesses a distinct regiochemistry of its 1,4-dianiline and 1,3-aminobenzoic acid substructures. A key feature is the N,N-dimethyl butenoic acid amide "warhead," which acts as a Michael acceptor for the cysteine residue.[3] The molecule adopts an L-shaped, type I binding conformation to access this cysteine at the lip of the ATP-binding site.[4]

Structure-Activity Relationship (SAR) Studies

The development of this compound involved the systematic modification of a lead compound, JNK-IN-1, to optimize potency, selectivity, and cellular activity. The following table summarizes the key findings from the SAR studies, showcasing how minor structural alterations can lead to dramatic changes in inhibitory activity.[1]

Table 1: Structure-Activity Relationship of this compound and Analogs
CompoundR1 GroupR2 GroupJNK1 IC50 (nM)JNK2 IC50 (nM)JNK3 IC50 (nM)p-c-Jun (HeLa) IC50 (nM)p-c-Jun (A375) IC50 (nM)
JNK-IN-1 HH130025001200>10000>10000
JNK-IN-2 HF250230120>10000>10000
JNK-IN-5 H4-(dimethylamino)but-2-enamide13251110030
JNK-IN-6 H4-(dimethylamino)butanamide120018001100>10000>10000
JNK-IN-7 CH2-N(CH3)24-(dimethylamino)but-2-enamide4.1111.125090
This compound CH34-(dimethylamino)but-2-enamide4.718.71.0486338
JNK-IN-9 H4-(dimethylamino)but-2-enamide (meta)5.6131.5400120
JNK-IN-10 CH3 (on pyridine)4-(dimethylamino)but-2-enamide6.2211.8550210
JNK-IN-11 CH2-N(CH3)22-phenylpyrazolo[1,5-a]pyridine2.98.50.82010
JNK-IN-12 CH32-phenylpyrazolo[1,5-a]pyridine3.5100.925080

Data compiled from Zhang et al., 2012, Chemistry & Biology.[1]

Key SAR Insights:

  • The Covalent Warhead is Crucial: The introduction of the acrylamide moiety in JNK-IN-5 dramatically improved biochemical and cellular potency compared to early analogs like JNK-IN-1 and JNK-IN-2 . Replacing the reactive acrylamide with a saturated propyl amide in JNK-IN-6 resulted in a nearly 100-fold loss of biochemical activity, confirming the importance of covalent bond formation.[1]

  • Substitution on the Central Phenyl Ring: The addition of a methyl group (This compound ) or a methylene dimethylamine group (JNK-IN-7 ) to the central phenyl ring generally maintained or slightly improved biochemical potency compared to JNK-IN-5 .[1]

  • Pyridine Ring Modifications: Replacing the pyridine ring of JNK-IN-7 with a bulkier 2-phenylpyrazolo[1,5-a]pyridine group in JNK-IN-11 led to the most potent compound in the series, both biochemically and in cellular assays.[1]

  • Biochemical vs. Cellular Potency: A notable observation is the discrepancy between biochemical IC50 values and cellular EC50 values for some compounds. For instance, while JNK-IN-7 is biochemically more potent than This compound , it shows better activity in cellular assays. This highlights the influence of cell permeability, target engagement kinetics, and potential metabolism on the overall efficacy of the inhibitors.[1]

Experimental Protocols

Detailed and reproducible experimental design is fundamental to SAR studies. The following are representative protocols for the key assays used in the characterization of this compound and its analogs.

In Vitro Kinase Inhibition Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of purified JNK isoforms.

  • Reagents:

    • Purified recombinant JNK1, JNK2, or JNK3 enzyme.

    • Kinase Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl2, 0.1 mg/ml BSA, 50 µM DTT.

    • ATP solution (concentration is typically at or near the Km for each enzyme).

    • Substrate: A peptide or protein substrate for JNK, such as ATF2.

    • Test compounds (e.g., this compound) dissolved in DMSO.

    • Detection Reagent (e.g., ADP-Glo™ Kinase Assay kit).

  • Procedure:

    • Prepare serial dilutions of the test compound in DMSO.

    • In a 384-well plate, add 1 µL of the compound dilution.

    • Add 2 µL of JNK enzyme solution (pre-diluted in Kinase Buffer) to each well.

    • Add 2 µL of the ATP/substrate mixture to initiate the reaction.

    • Incubate the plate at room temperature for 60 minutes.

    • Stop the kinase reaction and measure the amount of ADP produced using a luminescence-based detection system.

    • Calculate IC50 values by fitting the dose-response data to a four-parameter logistic equation.

Cellular Inhibition of c-Jun Phosphorylation Assay (Western Blot)

This assay measures the ability of a compound to inhibit JNK activity within a cellular context by quantifying the phosphorylation of its direct substrate, c-Jun.

  • Cell Culture and Treatment:

    • Culture cells (e.g., HeLa or A375) in appropriate media until they reach 70-80% confluency.

    • Serum-starve the cells for 4-6 hours.

    • Pre-treat the cells with various concentrations of the test compound (or DMSO as a vehicle control) for 1-2 hours.

    • Stimulate the JNK pathway by treating the cells with a stress-inducing agent (e.g., anisomycin or UV irradiation) for 30 minutes.

  • Lysate Preparation:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Clarify the lysates by centrifugation at 14,000 rpm for 15 minutes at 4°C.

    • Determine the protein concentration of the supernatant using a BCA assay.

  • Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for phospho-c-Jun (Ser73) overnight at 4°C.

    • Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Strip the membrane and re-probe for total c-Jun and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

Visualizations

JNK Signaling Pathway

The following diagram illustrates the canonical JNK signaling cascade, from upstream activators to downstream transcription factors.

JNK_Signaling_Pathway Stress Stress Stimuli (UV, Cytokines, etc.) MAP3K MAPKKK (e.g., ASK1, MEKK1) Stress->MAP3K MAP2K MAPKK (MKK4, MKK7) MAP3K->MAP2K JNK JNK1/2/3 MAP2K->JNK p cJun c-Jun JNK->cJun p OtherTF Other TFs (ATF2, etc.) JNK->OtherTF p Apoptosis Apoptosis JNK->Apoptosis Proliferation Proliferation/ Differentiation cJun->Proliferation OtherTF->Proliferation JNK_IN_8 This compound JNK_IN_8->JNK

A simplified diagram of the JNK signaling cascade and the point of inhibition by this compound.
SAR Experimental Workflow

The diagram below outlines the general workflow for a structure-activity relationship study, from initial compound synthesis to lead optimization.

SAR_Workflow Synthesis Analog Synthesis BiochemAssay Biochemical Assay (e.g., In Vitro Kinase Assay) Synthesis->BiochemAssay CellAssay Cellular Assay (e.g., p-c-Jun WB) Synthesis->CellAssay DataAnalysis Data Analysis & SAR BiochemAssay->DataAnalysis CellAssay->DataAnalysis LeadOp Lead Optimization DataAnalysis->LeadOp LeadOp->Synthesis Iterate Selectivity Selectivity Profiling (KinomeScan) LeadOp->Selectivity

A typical workflow for a structure-activity relationship (SAR) study in drug discovery.

References

JNK-IN-8: An In-Depth Technical Guide to Isoform Specificity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of JNK-IN-8, a potent and selective irreversible inhibitor of the c-Jun N-terminal kinases (JNK). We will delve into its specificity for the JNK1, JNK2, and JNK3 isoforms, present quantitative data from key experiments, detail the methodologies used to assess its activity, and visualize the critical signaling pathways and experimental workflows.

Introduction to this compound

c-Jun N-terminal kinases (JNKs) are members of the mitogen-activated protein kinase (MAPK) family that play a pivotal role in cellular responses to stress stimuli such as cytokines, heat shock, and UV light.[1][2] The three main JNK isoforms, JNK1, JNK2, and JNK3, regulate critical cellular processes including inflammation, apoptosis, and cell differentiation.[1][3] While JNK1 and JNK2 are ubiquitously expressed, JNK3 is found predominantly in the brain, heart, and testes.[1][3]

This compound is a highly selective, irreversible inhibitor designed to covalently target a conserved cysteine residue within the ATP-binding pocket of the JNK isoforms.[1][2] Its irreversible mechanism of action and high selectivity make it a valuable tool for dissecting JNK-dependent signaling pathways and a potential therapeutic agent.[2][4]

Isoform Specificity and Potency

This compound exhibits potent inhibitory activity against all three JNK isoforms, with a notable preference for JNK3. Its potency has been quantified through biochemical and cellular assays, with the half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) being key metrics.

Biochemical assays measure the direct inhibitory effect of this compound on the enzymatic activity of purified JNK isoforms. The IC50 values demonstrate that this compound is a nanomolar inhibitor of all three isoforms.[5][6]

Target IsoformIC50 (nM)Source(s)
JNK1 4.7[5][6][7]
JNK2 18.7[5][6][7]
JNK3 1.0[5][6][7]

Cellular assays assess the inhibitor's effectiveness within a biological context by measuring the inhibition of a downstream JNK substrate, typically the phosphorylation of c-Jun. The EC50 values for this compound are higher than its biochemical IC50s, a common phenomenon for kinase inhibitors, but still demonstrate potent activity in the sub-micromolar range.[5][6]

Cell LineCellular TargetEC50 (nM)Source(s)
A375 c-Jun Phosphorylation338[5][6]
HeLa c-Jun Phosphorylation486[5][6]

The selectivity of this compound is a critical attribute. Broad-based kinase profiling using techniques like KinomeScan has demonstrated its high specificity for JNKs over hundreds of other kinases.[5][8] While exceptionally selective, some minor activity against MNK2 and Fms has been observed at concentrations over 10-fold higher than its JNK IC50s.[5][9] This high degree of selectivity ensures that its biological effects can be confidently attributed to the inhibition of the JNK signaling pathway.[2]

Mechanism of Action: Irreversible Covalent Inhibition

This compound functions as an irreversible inhibitor by forming a covalent bond with a specific cysteine residue located near the ATP-binding site of the JNK enzymes.[3] The inhibitor possesses an acrylamide "warhead" that covalently attaches to Cys116 in JNK1 and JNK2 and Cys154 in JNK3.[3][4] This covalent modification permanently inactivates the enzyme, providing a durable and potent inhibition of the signaling pathway.

cluster_JNK JNK Kinase Domain ATP_Site ATP Binding Site Cys Conserved Cysteine (Cys116/154) ATP_Site->Cys 2. Orients Warhead Inactive_JNK Inactive JNK Complex (Covalently Bound) ATP_Site->Inactive_JNK Cys->Inactive_JNK JNK_IN_8 This compound (with Acrylamide Warhead) JNK_IN_8->ATP_Site 1. Enters Binding Site JNK_IN_8->Cys 3. Forms Covalent Bond

Mechanism of this compound covalent inhibition.

The JNK Signaling Pathway

JNKs are activated through a tiered kinase cascade. External stressors or cytokines trigger the activation of MAP3Ks, which in turn phosphorylate and activate the MAP2Ks, MKK4 and MKK7.[2] These MAP2Ks then dually phosphorylate JNK on specific threonine and tyrosine residues in its activation loop, leading to JNK activation.[2] Activated JNKs then phosphorylate a variety of substrate proteins, most notably the transcription factor c-Jun, which modulates gene expression related to cellular stress responses.[1][2]

JNK_Pathway Stress Stress Stimuli (UV, Cytokines, etc.) MAP3K MAP3K (e.g., MEKK1, ASK1) Stress->MAP3K MAP2K MAP2K (MKK4, MKK7) MAP3K->MAP2K JNK JNK (JNK1, JNK2, JNK3) MAP2K->JNK Phosphorylation cJun c-Jun JNK->cJun Phosphorylation CellResponse Cellular Response (Apoptosis, Inflammation) cJun->CellResponse JNK_IN_8 This compound JNK_IN_8->JNK Inhibition

Simplified JNK signaling cascade and point of inhibition.

Experimental Protocols

The determination of this compound's isoform specificity relies on robust biochemical and cellular assays. Below are detailed methodologies representative of those used in its characterization.

This assay directly measures the ability of this compound to inhibit the catalytic activity of purified JNK enzymes.

Objective: To determine the IC50 value of this compound for each JNK isoform.

Materials:

  • Recombinant human JNK1, JNK2, and JNK3 enzymes.

  • Kinase substrate (e.g., a peptide derived from c-Jun or ATF2).

  • ATP, radiolabeled with ³²P ([-³²P]ATP) or a system for non-radioactive detection.

  • This compound stock solution (in DMSO).

  • Kinase reaction buffer (e.g., 20 mM HEPES, 150 mM NaCl, Phosphatase Inhibitors).[5]

  • 96-well plates.

  • Phosphocellulose paper or other capture medium.

  • Scintillation counter or plate reader.

Procedure:

  • Prepare Serial Dilutions: Create a series of this compound dilutions in DMSO, followed by a further dilution in the kinase reaction buffer.

  • Kinase Reaction Setup: In a 96-well plate, add the kinase reaction buffer, the specific JNK isoform, and the kinase substrate.

  • Inhibitor Addition: Add the diluted this compound or DMSO (vehicle control) to the wells. Incubate for a predetermined time (e.g., 10-30 minutes) at room temperature to allow for inhibitor binding.

  • Initiate Reaction: Start the phosphorylation reaction by adding the ATP solution (containing a spike of [-³²P]ATP). Incubate at 30°C for a specified period (e.g., 30-60 minutes).

  • Stop Reaction: Terminate the reaction by adding a stop solution (e.g., phosphoric acid).

  • Measure Phosphorylation: Spot the reaction mixture onto phosphocellulose paper. Wash the paper extensively to remove unincorporated [-³²P]ATP.

  • Quantify: Measure the amount of ³²P incorporated into the substrate using a scintillation counter.

  • Data Analysis: Plot the percentage of kinase activity against the logarithm of this compound concentration. Use non-linear regression to fit a dose-response curve and calculate the IC50 value.

Kinase_Assay_Workflow A Prepare this compound Serial Dilutions C Add this compound Dilutions & Incubate A->C B Dispense JNK Enzyme & Substrate into Plate B->C D Initiate Reaction with [γ-³²P]ATP C->D E Stop Reaction & Spot on Capture Membrane D->E F Wash & Measure Radioactivity E->F G Calculate IC50 Value F->G

Workflow for an in vitro kinase inhibition assay.

This assay measures the ability of this compound to inhibit JNK activity inside living cells by monitoring the phosphorylation state of its primary substrate, c-Jun.

Objective: To determine the EC50 value of this compound in a cellular context.

Materials:

  • Human cell line (e.g., A375 or HeLa).[5]

  • Cell culture medium and supplements.

  • JNK pathway activator (e.g., Anisomycin, IL-1β).[5][6]

  • This compound stock solution (in DMSO).

  • Lysis Buffer (e.g., 1% NP-40, 25 mM Tris, 150 mM NaCl, with protease and phosphatase inhibitors).[5]

  • Primary antibodies: anti-phospho-c-Jun (Ser73), anti-total-JNK.

  • Secondary antibody (HRP-conjugated).

  • SDS-PAGE gels and Western Blotting equipment.

  • Chemiluminescent substrate.

Procedure:

  • Cell Culture: Plate cells in multi-well plates and grow to 70-80% confluency.

  • Serum Starvation: Serum-starve the cells for 18-24 hours to reduce basal kinase activity.[6]

  • Inhibitor Pre-treatment: Treat cells with various concentrations of this compound (or DMSO control) for 1-2 hours.

  • Stimulation: Add a JNK pathway activator (e.g., 2 µM Anisomycin) and incubate for 30-60 minutes to induce JNK activation and c-Jun phosphorylation.[6]

  • Cell Lysis: Wash cells with cold PBS and add ice-cold lysis buffer. Scrape the cells, collect the lysate, and clarify by centrifugation.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate with the primary antibody (e.g., anti-phospho-c-Jun).

    • Wash and incubate with the HRP-conjugated secondary antibody.

    • Apply a chemiluminescent substrate and image the blot.

  • Data Analysis: Quantify the band intensities for phospho-c-Jun. Normalize these values to a loading control (e.g., total JNK or a housekeeping protein). Plot the normalized signal against inhibitor concentration to determine the EC50.

Conclusion

This compound is a well-characterized, potent, and highly selective irreversible inhibitor of all three JNK isoforms. Biochemical data confirms its nanomolar potency, with a preference for JNK3, while cellular assays validate its efficacy in a biological system.[5][6] Its covalent mechanism of action ensures durable target engagement.[2] The detailed protocols and clear understanding of its isoform specificity make this compound an indispensable chemical probe for researchers investigating JNK-mediated signaling in health and disease.

References

Methodological & Application

JNK-IN-8: Application Notes and Protocols for Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

JNK-IN-8 is a potent and selective irreversible inhibitor of c-Jun N-terminal kinases (JNKs), key regulators in cellular processes including proliferation, differentiation, and apoptosis.[1][2] Its covalent binding mechanism offers high specificity and durable effects, making it a valuable tool for investigating JNK signaling pathways in various disease models, particularly in cancer research.[3][4] This document provides detailed application notes and protocols for the effective use of this compound in cell culture experiments, including methodologies for assessing its impact on cell viability, protein expression, and kinase activity.

Introduction to this compound

This compound is an irreversible inhibitor that targets JNK1, JNK2, and JNK3 by covalently binding to a conserved cysteine residue within the ATP-binding site.[3] This mechanism of action leads to a conformational change that blocks substrate binding and inhibits kinase activity.[3] this compound has demonstrated high selectivity for JNK isoforms over a broad range of other kinases.[5][6] Dysregulated JNK signaling is implicated in numerous diseases, including cancer, inflammatory disorders, and neurodegenerative conditions, making this compound a critical pharmacological probe for both basic research and drug development.[1]

Mechanism of Action

This compound's primary mechanism involves the irreversible covalent modification of a specific cysteine residue (Cys116 in JNK1 and JNK2, and Cys154 in JNK3) in the ATP binding pocket of the JNK enzymes.[7] This covalent attachment effectively and permanently disables the kinase, preventing the phosphorylation of its downstream substrates, most notably the transcription factor c-Jun.[8] The inhibition of c-Jun phosphorylation is a reliable marker of this compound activity in cellular assays.[5][8]

cluster_0 Cellular Stress / Mitogens cluster_1 JNK Signaling Cascade cluster_2 Cellular Response Upstream Kinases Upstream Kinases JNK JNK Upstream Kinases->JNK Activation c-Jun c-Jun JNK->c-Jun Phosphorylation p-c-Jun p-c-Jun c-Jun->p-c-Jun Gene Expression Gene Expression p-c-Jun->Gene Expression This compound This compound This compound->JNK Irreversible Inhibition Apoptosis, Proliferation, etc. Apoptosis, Proliferation, etc. Gene Expression->Apoptosis, Proliferation, etc.

Caption: this compound Mechanism of Action.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this compound, providing a quick reference for experimental design.

Table 1: In Vitro Kinase Inhibitory Activity (IC50)

TargetIC50 (nM)
JNK14.7[5][9]
JNK218.7[5][9]
JNK31.0[5][9]

Table 2: Cellular Activity (EC50) for c-Jun Phosphorylation Inhibition

Cell LineEC50 (nM)
HeLa486[5][9]
A375338[5][9]

Table 3: Recommended Concentration Range for Cell Culture Experiments

ApplicationConcentration Range (µM)Treatment Duration
Inhibition of c-Jun Phosphorylation1 - 53 - 24 hours[4][8]
Cell Viability Assays0.1 - 1024 - 72 hours[7][10]
Apoptosis Assays1 - 524 - 72 hours
Synergy studies with other drugs1 - 1024 - 72 hours[8]

Experimental Protocols

Preparation of this compound Stock Solution

Proper preparation and storage of the this compound stock solution are crucial for maintaining its activity.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

Protocol:

  • To prepare a 10 mM stock solution, dissolve 1 mg of this compound (Molecular Weight: 507.59 g/mol ) in 197 µL of DMSO.[1]

  • Warm the tube at 37°C for 10 minutes and/or sonicate briefly to ensure complete dissolution.[3]

  • Aliquot the stock solution into smaller working volumes to avoid repeated freeze-thaw cycles.[1]

  • Store the stock solution at -20°C for several months.[1][3]

Note: For cell culture experiments, the final DMSO concentration should not exceed 0.1% to avoid solvent-induced cytotoxicity.[1]

cluster_workflow Experimental Workflow start Seed Cells treat Treat with this compound start->treat lyse Cell Lysis treat->lyse protein_quant Protein Quantification lyse->protein_quant analysis Downstream Analysis (Western Blot, Viability Assay, etc.) protein_quant->analysis

Caption: General Experimental Workflow.
Western Blot Analysis of c-Jun Phosphorylation

This protocol is designed to assess the inhibitory effect of this compound on the JNK signaling pathway by measuring the phosphorylation of its direct substrate, c-Jun.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound stock solution

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-phospho-c-Jun, anti-total-c-Jun, anti-JNK, anti-GAPDH or β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

Protocol:

  • Cell Seeding and Treatment: Seed cells in appropriate culture plates and allow them to adhere overnight. Treat the cells with the desired concentrations of this compound (e.g., 1 µM, 5 µM) for a specified duration (e.g., 3 hours).[8] A vehicle control (DMSO) should be included. For positive control, cells can be stimulated with anisomycin (1 µg/ml) for 1 hour before harvesting.[11]

  • Cell Lysis: After treatment, wash the cells twice with ice-cold PBS. Add an appropriate volume of ice-cold lysis buffer to each plate, scrape the cells, and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes.[5]

  • Protein Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[5] Collect the supernatant and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting: Normalize the protein concentrations for all samples. Prepare samples with Laemmli buffer and heat at 95°C for 5-10 minutes.[5] Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation. Wash the membrane three times with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After washing the membrane three times with TBST, add the ECL substrate and visualize the protein bands using a chemiluminescence imaging system. Densitometry analysis can be performed to quantify the changes in protein phosphorylation.

Cell Viability Assay (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability following treatment with this compound.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound stock solution

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.[10][12]

  • Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 µM to 10 µM) for the desired time period (e.g., 24, 48, or 72 hours).[7] Include a vehicle control (DMSO).

  • MTT Addition: After the treatment period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[10][12]

  • Formazan Solubilization: Carefully remove the medium and add 100-200 µL of DMSO to each well to dissolve the formazan crystals.[10][12]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Kinase Assay (JNK Activity Assay)

This protocol provides a method to directly measure the kinase activity of JNK immunoprecipitated from cell lysates.

Materials:

  • Cells of interest

  • This compound stock solution

  • JNK extraction buffer

  • c-Jun fusion protein beads (or anti-JNK antibody and Protein A/G beads)

  • Kinase assay buffer

  • ATP solution (10 mM)

  • Phospho-c-Jun specific antibody

Protocol:

  • Cell Lysate Preparation: Treat cells as described in the Western blot protocol. Lyse the cells in ice-cold JNK extraction buffer.[11]

  • JNK Immunoprecipitation ("Pull Down"): Add c-Jun fusion protein beads to the cell lysate and incubate overnight at 4°C with gentle rocking to pull down active JNK.[11] Alternatively, use a specific JNK antibody followed by Protein A/G beads.

  • Washing: Pellet the beads by centrifugation and wash them twice with JNK extraction buffer and once with kinase assay buffer to remove non-specifically bound proteins.[11]

  • Kinase Reaction: Resuspend the bead pellet in kinase assay buffer and add ATP to a final concentration of 200 µM. Incubate the reaction mixture at 30°C for 30 minutes.[11]

  • Analysis: Stop the reaction by adding Laemmli buffer and boiling. Analyze the phosphorylation of c-Jun on the beads by Western blotting using a phospho-c-Jun specific antibody.

Logical Relationships and Considerations

cluster_considerations Experimental Design Considerations cluster_outcomes Expected Outcomes & Interpretation concentration Concentration Optimization phenotype Cellular Phenotype (e.g., Apoptosis, Reduced Proliferation) concentration->phenotype duration Treatment Duration duration->phenotype cell_type Cell Type Specificity cell_type->phenotype controls Appropriate Controls pathway Pathway Modulation (e.g., ↓ p-c-Jun) controls->pathway phenotype->pathway Correlate

Caption: Key Experimental Considerations.
  • Concentration and Duration: The optimal concentration and treatment duration for this compound can vary significantly between cell lines. It is crucial to perform dose-response and time-course experiments to determine the effective range for your specific model.

  • Cell Type Specificity: The cellular response to JNK inhibition is context-dependent. The effects observed in one cell line may not be directly translatable to another.

  • Controls: Always include a vehicle control (DMSO) to account for any effects of the solvent. A positive control for JNK activation (e.g., anisomycin or UV radiation) can be useful for confirming the inhibitory action of this compound.

  • Irreversibility: Due to its irreversible binding, washout experiments may not be feasible to study the reversal of JNK inhibition.[3] The duration of the inhibitory effect will depend on the rate of new JNK protein synthesis.

Conclusion

This compound is a powerful and selective tool for dissecting the roles of JNK signaling in cellular physiology and pathology. By following the detailed protocols and considering the experimental variables outlined in these application notes, researchers can effectively utilize this compound to advance their understanding of JNK-mediated processes and explore its therapeutic potential.

References

Application Notes and Protocols for JNK-IN-8 in Western Blot Analysis of Phospho-c-Jun

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of JNK-IN-8, a potent and irreversible inhibitor of c-Jun N-terminal kinases (JNK), for the analysis of phosphorylated c-Jun (p-c-Jun) by Western blot.

Introduction

c-Jun N-terminal kinases (JNKs) are members of the mitogen-activated protein kinase (MAPK) family that play a crucial role in various cellular processes, including cell proliferation, differentiation, survival, and inflammation.[1] Dysregulation of the JNK signaling pathway has been implicated in several diseases, such as cancer and neurodegenerative disorders.[1] JNKs phosphorylate the transcription factor c-Jun at serine residues 63 and 73, leading to its activation.[2][3]

This compound is a highly selective and irreversible inhibitor of all three JNK isoforms (JNK1, JNK2, and JNK3).[1][4] It covalently binds to a conserved cysteine residue within the ATP-binding site of the JNKs, thereby blocking their kinase activity.[2][5] This inhibitory action prevents the phosphorylation of c-Jun, making this compound a valuable tool for studying JNK-dependent signaling pathways.[2] Western blotting is a widely used technique to detect changes in the phosphorylation status of c-Jun following treatment with this compound.

Data Presentation

This compound Inhibitory Activity
TargetIC50 (nM)Cellular EC50 (nM) for p-c-Jun InhibitionCell Line
JNK14.7[6][7][8]338[6][8]A375
JNK218.7[6][7][8]486[6][8]HeLa
JNK31.0[6][7]--
Recommended Antibody Dilutions for Western Blot
AntibodySupplier (Example)Catalog # (Example)Recommended Dilution
Phospho-c-Jun (Ser63)Cell Signaling Technology#92611:1000
Phospho-c-Jun (Thr91)Cell Signaling Technology#23031:1000
Total c-JunCell Signaling Technology#91651:1000
β-ActinCell Signaling Technology#84571:1000

Signaling Pathway

JNK_Signaling_Pathway extracellular_stimuli Stress Stimuli (e.g., UV, Cytokines) jnkkk MAP3K (e.g., MEKK1/2/4) extracellular_stimuli->jnkkk jnkk MAP2K (MKK4/7) jnkkk->jnkk jnk JNK1/2/3 jnkk->jnk c_jun c-Jun jnk->c_jun Phosphorylates jnk_in_8 This compound jnk_in_8->jnk Inhibits p_c_jun p-c-Jun (Ser63/73) c_jun->p_c_jun ap1 AP-1 Complex Formation p_c_jun->ap1 gene_expression Target Gene Expression ap1->gene_expression

Caption: JNK signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Cell Culture and Treatment with this compound
  • Cell Seeding: Plate cells (e.g., HeLa, A375, or MDA-MB-231) in appropriate culture dishes and grow to 70-80% confluency.

  • This compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM).[1] For cell culture, dilute the stock solution into the culture medium to the desired final concentration (e.g., 1-5 µM).[4] The final DMSO concentration should not exceed 0.1% to avoid toxicity.[1]

  • Inhibitor Treatment: Pre-treat the cells with the this compound-containing medium for a specified duration (e.g., 3 hours) before stimulation.[4]

  • Stimulation (Optional): To induce JNK pathway activation and c-Jun phosphorylation, stimulate the cells with an appropriate agent. For example, treat with anisomycin or expose to UV radiation (100 mJ/cm² followed by a 2-hour recovery).[3][9]

  • Control Groups: Include a vehicle control (DMSO-treated) and a stimulated/uninhibited control to accurately assess the effect of this compound.

Protein Extraction
  • Cell Lysis: After treatment, wash the cells with ice-cold PBS.

  • Add ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors) to the culture dish.[6][8]

  • Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Incubate on ice for 30 minutes with periodic vortexing.

  • Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet the cell debris.[6]

  • Protein Quantification: Transfer the supernatant to a new tube and determine the protein concentration using a standard method (e.g., BCA protein assay).

Western Blot Analysis
  • Sample Preparation: Mix the protein lysate with an equal volume of 2x Laemmli sample buffer and boil at 95-100°C for 5 minutes.[10]

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel. Include a pre-stained protein ladder to monitor protein separation. Run the gel according to the manufacturer's instructions.[6][10]

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.[10]

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[11]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against p-c-Jun (e.g., anti-phospho-c-Jun Ser63) diluted in blocking buffer overnight at 4°C with gentle agitation.[11]

  • Washing: Wash the membrane three times with TBST for 10 minutes each to remove unbound primary antibody.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG) diluted in blocking buffer for 1 hour at room temperature.[11]

  • Washing: Repeat the washing step as described above.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using a chemiluminescence imaging system.

  • Stripping and Re-probing: To normalize the p-c-Jun signal, the membrane can be stripped and re-probed with an antibody against total c-Jun and a loading control (e.g., β-actin or GAPDH).

Experimental Workflow

Western_Blot_Workflow cell_culture Cell Culture & Treatment with this compound protein_extraction Protein Extraction cell_culture->protein_extraction protein_quantification Protein Quantification (BCA Assay) protein_extraction->protein_quantification sds_page SDS-PAGE protein_quantification->sds_page transfer Protein Transfer (to PVDF/Nitrocellulose) sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (anti-p-c-Jun) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Detection (ECL) secondary_ab->detection analysis Data Analysis detection->analysis

Caption: Workflow for Western blot analysis of p-c-Jun.

References

JNK-IN-8: In Vivo Administration Protocols and Application Notes for Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

JNK-IN-8 is a potent and irreversible inhibitor of c-Jun N-terminal kinases (JNKs) that has demonstrated significant efficacy in various preclinical models of disease, particularly in oncology. Its covalent mechanism of action offers high specificity and durable target engagement. This document provides detailed application notes and standardized protocols for the in vivo administration of this compound, intended to guide researchers in designing and executing robust animal studies. The information compiled herein is based on a comprehensive review of published literature.

Introduction to this compound

This compound is a second-generation covalent inhibitor that targets a conserved cysteine residue in the ATP-binding pocket of JNK1, JNK2, and JNK3. By irreversibly binding to its target, this compound effectively blocks the JNK signaling cascade, a pathway implicated in cellular proliferation, apoptosis, inflammation, and stress responses. Dysregulation of the JNK pathway is a known driver in several pathologies, making it a compelling target for therapeutic intervention. Preclinical studies have highlighted the potential of this compound in suppressing tumor growth in models of triple-negative breast cancer and pancreatic cancer, among others.[1][2][3]

JNK Signaling Pathway

The c-Jun N-terminal kinase (JNK) pathway is a critical component of the mitogen-activated protein kinase (MAPK) signaling cascade. It is primarily activated by stress stimuli, such as inflammatory cytokines, reactive oxygen species (ROS), and UV radiation. The core of the pathway consists of a three-tiered kinase cascade: a MAP kinase kinase kinase (MAPKKK, e.g., MEKK1, ASK1), a MAP kinase kinase (MAPKK, e.g., MKK4, MKK7), and a MAP kinase (JNK). Upon activation, JNKs translocate to the nucleus to phosphorylate and activate a variety of transcription factors, most notably c-Jun, a component of the AP-1 complex. This leads to the regulation of gene expression involved in diverse cellular processes, including apoptosis, inflammation, and cell survival.

JNK_Signaling_Pathway cluster_extracellular Extracellular Stimuli cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stress Stress Stimuli (UV, ROS, Cytokines) receptor Receptors stress->receptor mapkkk MAPKKK (e.g., ASK1, MEKK1) receptor->mapkkk mapkk MAPKK (MKK4/7) mapkkk->mapkk jnk JNK mapkk->jnk cjun c-Jun jnk->cjun jnk_in_8 This compound jnk_in_8->jnk ap1 AP-1 Complex cjun->ap1 gene_expression Gene Expression (Apoptosis, Inflammation, Proliferation) ap1->gene_expression

JNK Signaling Pathway and the inhibitory action of this compound.

In Vivo Administration of this compound

The majority of published preclinical studies have utilized intraperitoneal (I.P.) injection as the primary route of administration for this compound. This route offers good systemic exposure and is a common method for delivering therapeutic agents in rodent models.

Dosage and Administration Frequency

The dosage and frequency of this compound administration can vary depending on the animal model, tumor type, and experimental endpoint. The following table summarizes dosages used in various in vivo studies.

Animal Model Cancer Type Dosage Administration Route Frequency Vehicle Reference
Nude Mice (PDX)Triple-Negative Breast Cancer20 mg/kgIntraperitoneal (I.P.)DailyNot specified in detail[1]
Nude MiceTriple-Negative Breast Cancer25 mg/kgIntraperitoneal (I.P.)Daily2% ethanol and 5% Tween-80 in PBS[4]
NSG Mice (PDX)Pancreatic Ductal Adenocarcinoma30 mg/kgIntraperitoneal (I.P.)Twice weekly15% Tween-80 in sterile water[5]
C57BL/6 MiceNot Applicable (General)10 mg/kgIntraperitoneal (I.P.)Not specifiedNot specified[6]
Vehicle Formulation

The selection of an appropriate vehicle is critical for ensuring the solubility and stability of this compound for in vivo administration. Due to its hydrophobic nature, this compound requires a formulation containing solubilizing agents.

Recommended Vehicle Formulations:

  • Formulation 1: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline. This formulation provides good solubility for this compound.

  • Formulation 2: 15% Tween-80 in sterile water. This has been successfully used in pancreatic cancer models.[5]

  • Formulation 3: 2% ethanol and 5% Tween-80 in PBS. This has been utilized in breast cancer xenograft studies.[4]

It is crucial to prepare the vehicle solution fresh on the day of administration.

Experimental Protocols

Preparation of this compound for Intraperitoneal Injection

This protocol provides a step-by-step guide for the preparation of a this compound solution for a target dose of 20 mg/kg in mice, assuming an average mouse weight of 20g and an injection volume of 100 µL.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile

  • PEG300, sterile

  • Tween-80, sterile

  • Sterile saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Syringes and needles for administration

Procedure:

  • Calculate the required amount of this compound:

    • For a 20 mg/kg dose in a 20g (0.02 kg) mouse, the required dose per mouse is 0.4 mg.

    • For an injection volume of 100 µL (0.1 mL), the required concentration is 4 mg/mL.

    • Prepare a sufficient volume for the entire cohort, including a slight overage to account for transfer losses.

  • Prepare the vehicle solution (Formulation 1):

    • In a sterile tube, combine the vehicle components in the following ratio: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.

    • For example, to prepare 1 mL of vehicle, mix 100 µL DMSO, 400 µL PEG300, 50 µL Tween-80, and 450 µL saline.

    • Vortex thoroughly to ensure a homogenous solution.

  • Dissolve this compound:

    • Weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.

    • Add the DMSO component of the vehicle first and vortex until the powder is fully dissolved. This creates a stock solution.

    • Sequentially add the remaining vehicle components (PEG300, Tween-80, and saline) to the dissolved this compound stock, vortexing between each addition to maintain solubility.

  • Final Preparation and Administration:

    • Ensure the final solution is clear and free of precipitation. If precipitation occurs, gentle warming or sonication may be required.

    • The solution should be prepared fresh before each administration.

    • Administer the calculated volume (e.g., 100 µL for a 20g mouse) via intraperitoneal injection.

Experimental Workflow for In Vivo Efficacy Studies

The following diagram outlines a typical workflow for an in vivo efficacy study using this compound in a xenograft mouse model.

In_Vivo_Workflow start Start tumor_implantation Tumor Cell Implantation (e.g., subcutaneous) start->tumor_implantation tumor_growth Tumor Growth Monitoring tumor_implantation->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization treatment_start Treatment Initiation (Vehicle or this compound) randomization->treatment_start treatment_period Treatment Period (e.g., daily I.P. injections) treatment_start->treatment_period monitoring Monitor Tumor Volume and Body Weight treatment_period->monitoring endpoint Endpoint Reached (e.g., tumor size limit) monitoring->endpoint tissue_collection Tissue Collection (Tumor, Blood, etc.) endpoint->tissue_collection analysis Pharmacodynamic and Histological Analysis tissue_collection->analysis end End analysis->end

A typical experimental workflow for an in vivo study with this compound.

Concluding Remarks

This compound is a valuable tool for investigating the role of JNK signaling in various disease models. The protocols and data presented in this document are intended to serve as a comprehensive resource for researchers. It is important to note that the optimal dosage, administration schedule, and vehicle formulation may require empirical determination for specific experimental systems. Careful consideration of these parameters will contribute to the generation of reliable and reproducible in vivo data. Further pharmacokinetic and pharmacodynamic studies will be beneficial for refining the in vivo application of this compound.[4]

References

JNK-IN-8: Application Notes and Protocols for JNK Binding Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for utilizing JNK-IN-8, a potent and irreversible inhibitor of c-Jun N-terminal kinases (JNK), for immunoprecipitation and analysis of JNK binding in a research setting.

Introduction

This compound is a highly selective and irreversible inhibitor of JNK1, JNK2, and JNK3.[1][2] It functions by forming a covalent bond with a conserved cysteine residue within the ATP-binding site of the JNK isoforms (Cys116 in JNK1 and JNK2, and Cys154 in JNK3).[3][4] This irreversible binding makes this compound a valuable tool for "pull-down" experiments to study JNK binding partners and pathway dynamics. By covalently capturing JNK, subsequent immunoprecipitation can efficiently isolate the kinase and its associated protein complexes for further analysis.

Quantitative Data Summary

The following tables summarize the in vitro potency of this compound against the JNK isoforms and its cellular activity in inhibiting the phosphorylation of the JNK substrate, c-Jun.

Table 1: In Vitro Inhibitory Potency of this compound

TargetIC50 (nM)
JNK14.7[1][5]
JNK218.7[1][5]
JNK31.0[1][5]

Table 2: Cellular Activity of this compound

Cell LineTargetEC50 (nM)
HeLac-Jun phosphorylation486[1][5]
A375c-Jun phosphorylation338[1][5]

JNK Signaling Pathway

The c-Jun N-terminal kinases (JNKs) are members of the mitogen-activated protein kinase (MAPK) family and are activated in response to various stress stimuli, including inflammatory cytokines, ultraviolet irradiation, heat shock, and osmotic shock.[6][7] The JNK signaling cascade plays a crucial role in regulating cellular processes such as apoptosis, inflammation, and cell proliferation.[8][9]

JNK_Signaling_Pathway JNK Signaling Pathway Stress Stress Stimuli (UV, Cytokines, etc.) MAPKKK MAPKKK (e.g., MEKK1-4, MLKs) Stress->MAPKKK MKK4_7 MKK4 / MKK7 MAPKKK->MKK4_7 JNK JNK1 / JNK2 / JNK3 MKK4_7->JNK cJun c-Jun JNK->cJun Other_Substrates Other Substrates (e.g., ATF2, p53) JNK->Other_Substrates JNK_IN_8 This compound JNK_IN_8->JNK Covalent Inhibition Cellular_Response Cellular Response (Apoptosis, Inflammation, etc.) cJun->Cellular_Response Other_Substrates->Cellular_Response

Caption: JNK Signaling Pathway and the inhibitory action of this compound.

Experimental Protocols

This section details the protocol for the immunoprecipitation of JNK covalently bound to this compound from cell lysates.

Materials and Reagents
  • Cells: Appropriate cell line expressing JNK (e.g., HeLa, A375, HEK293T)

  • This compound: Stock solution in DMSO (e.g., 10 mM)

  • Cell Lysis Buffer: (e.g., RIPA buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors immediately before use.

  • JNK Primary Antibody: Specific for the JNK isoform of interest (JNK1, JNK2, or pan-JNK)

  • Protein A/G Agarose Beads or Magnetic Beads

  • Wash Buffer: (e.g., PBS with 0.1% Tween-20)

  • SDS-PAGE Sample Buffer: (e.g., Laemmli buffer)

  • Phosphate-Buffered Saline (PBS): ice-cold

  • Microcentrifuge tubes

  • Rotating shaker

  • Microcentrifuge

Experimental Workflow

Caption: Experimental workflow for this compound mediated immunoprecipitation.

Step-by-Step Protocol

1. Cell Culture and Treatment (Optional Stimulation): a. Culture cells to 80-90% confluency. b. If studying JNK activation, treat cells with a known JNK stimulus (e.g., anisomycin, UV radiation) for the desired time. Include an untreated control.

2. Cell Lysis: a. Wash cells twice with ice-cold PBS. b. Add an appropriate volume of ice-cold lysis buffer to the cells (e.g., 1 mL per 10^7 cells). c. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. d. Incubate on ice for 30 minutes with occasional vortexing. e. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris. f. Transfer the supernatant (cleared lysate) to a new pre-chilled tube. Determine the protein concentration using a standard protein assay (e.g., BCA assay).

3. Lysate Pre-clearing: a. To reduce non-specific binding, add 20-30 µL of Protein A/G bead slurry to 1 mg of cell lysate. b. Incubate on a rotator for 1 hour at 4°C. c. Centrifuge at 1,000 x g for 1 minute at 4°C and transfer the supernatant to a new tube.

4. Incubation with this compound: a. Add this compound to the pre-cleared lysate to a final concentration of 1-10 µM. The optimal concentration should be determined empirically. Include a DMSO vehicle control. b. Incubate on a rotator for 1-2 hours at 4°C to allow for covalent binding of this compound to JNK.

5. Immunoprecipitation with anti-JNK Antibody: a. Add the recommended amount of anti-JNK primary antibody to the lysate. b. Incubate on a rotator for 2-4 hours or overnight at 4°C.

6. Binding to Protein A/G Beads: a. Add 30-50 µL of Protein A/G bead slurry to the lysate-antibody mixture. b. Incubate on a rotator for 1-2 hours at 4°C.

7. Washing: a. Pellet the beads by centrifugation at 1,000 x g for 1 minute at 4°C. b. Discard the supernatant and wash the beads three to five times with 1 mL of ice-cold wash buffer. After the final wash, carefully remove all supernatant.

8. Elution: a. Resuspend the bead pellet in 30-50 µL of 1X SDS-PAGE sample buffer. b. Boil the samples at 95-100°C for 5-10 minutes to elute the protein complexes. c. Centrifuge at 14,000 x g for 1 minute and collect the supernatant.

9. Downstream Analysis: a. The eluted samples are ready for analysis by Western blotting to confirm the immunoprecipitation of JNK. b. For identification of binding partners, samples can be further analyzed by mass spectrometry.

Troubleshooting

IssuePossible CauseSuggestion
Low yield of immunoprecipitated JNK Insufficient this compound concentration or incubation time.Optimize this compound concentration and incubation time.
Inefficient antibody binding.Use a different JNK antibody or increase the amount of antibody used.
High background/non-specific binding Insufficient pre-clearing or washing.Increase the duration and number of pre-clearing and washing steps.
Antibody cross-reactivity.Use a more specific antibody and include an isotype control.
No difference between this compound treated and control samples Incomplete covalent binding.Ensure the activity of the this compound compound and optimize incubation conditions.
JNK is not expressed or at very low levels in the cell line.Confirm JNK expression by Western blot of the whole-cell lysate.

References

Application Note: A Comprehensive Protocol for In Vitro Kinase Assays Using the Irreversible Inhibitor JNK-IN-8

Author: BenchChem Technical Support Team. Date: November 2025

Audience: This document is intended for researchers, scientists, and drug development professionals engaged in kinase inhibitor screening and characterization.

Abstract: The c-Jun N-terminal kinases (JNKs) are critical members of the mitogen-activated protein kinase (MAPK) family that regulate cellular responses to stress stimuli like cytokines, heat shock, and UV irradiation.[1][2] Dysregulation of the JNK signaling pathway is implicated in various diseases, including cancer, inflammatory disorders, and neurodegenerative conditions.[3] JNK-IN-8 is a potent, irreversible pan-JNK inhibitor that covalently binds to a conserved cysteine residue within the ATP-binding site of JNK1, JNK2, and JNK3, making it a valuable tool for studying JNK-dependent signaling.[1][4][5] This application note provides a detailed protocol for performing an in vitro kinase assay to measure the inhibitory activity of this compound against JNK isoforms.

This compound Inhibitor Profile

This compound is an acrylamide-based, irreversible inhibitor that demonstrates high potency and selectivity for JNK kinases.[1][6] It functions by forming a covalent bond with a specific cysteine residue (Cys116 in JNK1/JNK2, Cys154 in JNK3) near the DFG motif in the kinase activation loop.[7] This covalent modification permanently inactivates the enzyme.

Table 1: Biochemical Properties of this compound

PropertyValue
Molecular Formula C₂₉H₂₉N₇O₂[8]
Molecular Weight 507.6 g/mol [3]
Mechanism of Action Covalent Irreversible Inhibitor[9]
Solubility Soluble in DMSO (>25 mg/mL)[4][9]
CAS Number 1410880-22-6[3]

Table 2: In Vitro Inhibitory Activity of this compound

Target KinaseIC₅₀ Value (nM)
JNK1 4.7[6][9][10]
JNK2 18.7[6][9][10]
JNK3 1.0[6][9][10]

JNK Signaling Pathway and Experimental Workflow

To understand the context of the assay, it is crucial to visualize the JNK signaling cascade and the experimental procedure.

JNK_Signaling_Pathway stress Stress Stimuli (Cytokines, UV, Osmotic Shock) mapkkk MAPKKK (e.g., ASK1, MEKKs) stress->mapkkk activates mkk47 MAPKK (MKK4, MKK7) mapkkk->mkk47 phosphorylates jnk JNK (JNK1/2/3) mkk47->jnk phosphorylates cjun Downstream Targets (c-Jun, ATF2, p53) jnk->cjun phosphorylates jnkin8 This compound jnkin8->jnk inhibits response Cellular Response (Apoptosis, Inflammation) cjun->response

Figure 1: Simplified JNK Signaling Pathway.

Kinase_Assay_Workflow prep 1. Reagent Preparation (Buffer, Enzyme, Substrate, This compound Dilutions) plate 2. Plate Setup (Add Buffer, this compound, JNK Enzyme, and Substrate to wells) prep->plate preinc 3. Pre-incubation (Allow covalent inhibitor binding) plate->preinc init 4. Reaction Initiation (Add ATP/MgCl₂) preinc->init inc 5. Kinase Reaction (Incubate at 30°C) init->inc stop 6. Reaction Termination (Add Stop Solution) inc->stop detect 7. Signal Detection (e.g., Luminescence, Fluorescence) stop->detect analyze 8. Data Analysis (Calculate % Inhibition, Plot IC₅₀ Curve) detect->analyze

Figure 2: In Vitro Kinase Assay Workflow.

Detailed Protocol: In Vitro JNK Kinase Assay

This protocol is designed to determine the IC₅₀ value of this compound using a luminescence-based ADP detection method, which measures kinase activity by quantifying the amount of ADP produced.

Materials and Reagents
  • Enzymes: Recombinant human JNK1, JNK2, or JNK3.

  • Inhibitor: this compound (≥98% purity).[3]

  • Substrate: Biotinylated peptide substrate for JNK (e.g., Biotin-GRPRTSSFAEG).

  • Detection Reagent: ADP-Glo™ Kinase Assay Kit (Promega) or equivalent.

  • Buffer and Reagents:

    • Dimethyl sulfoxide (DMSO), molecular biology grade.

    • Kinase Buffer (5X): 200 mM Tris-HCl (pH 7.5), 50 mM MgCl₂, 10 mM DTT.

    • Adenosine triphosphate (ATP), 10 mM stock.

    • Bovine Serum Albumin (BSA), 10 mg/mL.

  • Labware:

    • White, opaque 96-well or 384-well assay plates.

    • Serological pipettes and multichannel pipettors.

    • Reagent reservoirs.

    • Luminometer plate reader.

Reagent Preparation
  • This compound Stock Solution: Prepare a 10 mM stock solution of this compound by dissolving 1 mg in 197 µL of DMSO.[3] Store aliquots at -20°C. Avoid repeated freeze-thaw cycles.

  • 1X Kinase Reaction Buffer: Prepare the 1X buffer by diluting the 5X stock with ultrapure water. Add BSA to a final concentration of 0.1 mg/mL.

  • This compound Serial Dilutions:

    • Perform a serial dilution of the 10 mM this compound stock in DMSO to create intermediate concentrations.

    • For the final assay plate, further dilute these DMSO stocks into 1X Kinase Reaction Buffer to create 4X working solutions. This minimizes the final DMSO concentration in the assay to ≤1%.

  • Enzyme and Substrate Preparation: Dilute the JNK enzyme and peptide substrate in 1X Kinase Reaction Buffer to the desired 4X final assay concentrations. The optimal concentration for each should be determined empirically but typically falls in the 5-50 ng/well range for the enzyme and 0.1-1 µM for the substrate.

  • ATP Solution: Dilute the 10 mM ATP stock in 1X Kinase Reaction Buffer to a 4X working concentration. The final ATP concentration should be at or near the Km for the specific JNK isoform, if known.

Assay Procedure

The following steps are for a 20 µL final reaction volume in a 384-well plate.

  • Add Inhibitor: Dispense 5 µL of 4X this compound serial dilutions into the appropriate wells. For control wells, add 5 µL of 1X Kinase Reaction Buffer containing the same percentage of DMSO as the inhibitor wells (vehicle control).

  • Add Enzyme/Substrate Mix: Add 5 µL of the 4X JNK enzyme/substrate mixture to all wells.

  • Pre-incubation: Mix the plate gently on a plate shaker for 1 minute. Cover and incubate at room temperature for 30-60 minutes. This step is critical to allow the covalent inhibitor to bind to the kinase.

  • Initiate Kinase Reaction: Add 10 µL of 2X ATP solution to all wells to start the reaction.

  • Incubation: Mix the plate gently for 1 minute. Cover and incubate at 30°C for 60 minutes. The incubation time should be optimized to ensure the reaction is within the linear range (typically <20% ATP consumption in control wells).

  • Terminate Reaction and Detect ADP:

    • Add 20 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 40 µL of Kinase Detection Reagent to each well to convert the generated ADP into a luminescent signal.

    • Incubate at room temperature for 30-60 minutes.

  • Read Plate: Measure the luminescence of each well using a plate-reading luminometer.

Data Analysis
  • Calculate Percent Inhibition: Determine the percentage of inhibition for each this compound concentration using the following formula: % Inhibition = 100 * (1 - (Signal_Inhibitor - Signal_Background) / (Signal_Vehicle - Signal_Background))

    • Signal_Inhibitor: Luminescence from wells with this compound.

    • Signal_Vehicle: Average luminescence from DMSO control wells (0% inhibition).

    • Signal_Background: Average luminescence from wells with no kinase (100% inhibition).

  • Determine IC₅₀: Plot the % Inhibition against the logarithm of the this compound concentration. Use a non-linear regression analysis (sigmoidal dose-response with variable slope) to fit the curve and calculate the IC₅₀ value, which is the concentration of inhibitor required to reduce kinase activity by 50%.

Troubleshooting

Table 3: Common Issues and Solutions

IssuePossible Cause(s)Suggested Solution(s)
Low Signal in Vehicle Wells - Insufficient enzyme or substrate.- Inactive enzyme.- Incorrect buffer components.- Optimize enzyme/substrate concentrations.- Use a fresh aliquot of enzyme.- Verify buffer pH and composition.
High Variability Between Replicates - Pipetting errors.- Incomplete mixing.- Edge effects on the plate.- Use calibrated pipettes.- Ensure thorough mixing after each addition.- Avoid using the outer wells of the plate.
IC₅₀ Value Higher Than Expected - Incorrect inhibitor concentration.- Insufficient pre-incubation time for covalent binding.- High ATP concentration competing with the inhibitor.- Verify stock solution and dilutions.- Increase the inhibitor/enzyme pre-incubation time.- Perform the assay at the ATP Kₘ concentration.

References

JNK-IN-8: Application Notes for Optimal c-Jun Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of JNK-IN-8, a potent and irreversible inhibitor of c-Jun N-terminal kinases (JNKs), for the effective inhibition of c-Jun phosphorylation.

Introduction

This compound is a highly selective, irreversible inhibitor of JNK1, JNK2, and JNK3.[1][2][3] It functions by covalently binding to a conserved cysteine residue within the ATP-binding site of the JNK isoforms, thereby blocking their kinase activity.[3][4] The primary downstream target of JNK signaling is the transcription factor c-Jun.[5] Phosphorylation of c-Jun at Serine 63 and Serine 73 by JNK is a critical event for its activation, leading to the regulation of genes involved in cellular processes such as proliferation, apoptosis, and inflammation.[5][6] Dysregulation of the JNK/c-Jun pathway has been implicated in various diseases, including cancer and neurodegenerative disorders.[1][7] Therefore, precise inhibition of c-Jun phosphorylation is crucial for studying its biological roles and for therapeutic development.

Data Presentation

This compound Potency and Cellular Efficacy
ParameterValueCell LineNotes
IC50 (JNK1) 4.67 nMA375In vitro kinase assay.[2]
IC50 (JNK2) 18.7 nMA375In vitro kinase assay.[2]
IC50 (JNK3) 0.98 - 1 nMA375In vitro kinase assay.[2]
EC50 (c-Jun Inhibition) 338 nMA375Inhibition of c-Jun phosphorylation.[2][8]
EC50 (c-Jun Inhibition) 486 nMHeLaInhibition of c-Jun phosphorylation.[2][8]
Recommended Treatment Conditions for c-Jun Inhibition
Cell LineThis compound ConcentrationTreatment TimeObserved EffectReference
MDA-MB-231 1 µM30-60 min (with EGF stimulation)~60% reduction in p-c-Jun[4]
MDA-MB-231 5 µM30-60 min (with EGF stimulation)~80% reduction in p-c-Jun (at 30 min)[4]
HEK293-IL1R 0.1 - 3 µM3 hours (with anisomycin stimulation)Dose-dependent inhibition of c-Jun phosphorylation[3][9]
Pancreatic Cancer Cells 1 µM24 hoursStrong decrease in p-JUN[10]
Pancreatic Cancer Cells 10 µM24 hoursComplete disappearance of p-JUN[10]

Signaling Pathway Diagram

JNK_cJun_Pathway cluster_jnk_activation JNK Activation Cascade cluster_cjun_regulation c-Jun Regulation Cytokines Cytokines MAPKKK MAPKKK (e.g., MEKK1, ASK1) Cytokines->MAPKKK UV UV Radiation UV->MAPKKK HeatShock Heat Shock HeatShock->MAPKKK OsmoticShock Osmotic Shock OsmoticShock->MAPKKK MAPKK MAPKK (MKK4/7) MAPKKK->MAPKK phosphorylates JNK JNK1/2/3 MAPKK->JNK phosphorylates cJun c-Jun JNK->cJun phosphorylates pcJun p-c-Jun (Ser63/73) cJun->pcJun AP1 AP-1 Complex pcJun->AP1 Gene Target Gene Expression AP1->Gene Inhibitor This compound Inhibitor->JNK irreversibly inhibits

JNK/c-Jun signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Protocol 1: General Time-Course Experiment for Optimal c-Jun Inhibition

This protocol is designed to determine the optimal treatment time of this compound for maximal and sustained inhibition of c-Jun phosphorylation in a specific cell line.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • This compound (powder)[1]

  • Dimethyl sulfoxide (DMSO)[1]

  • Phosphate-buffered saline (PBS)

  • Stimulating agent (e.g., Anisomycin, EGF, UV-C) (Optional)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE equipment

  • Western blot equipment

  • Primary antibodies: anti-phospho-c-Jun (Ser63 or Ser73), anti-total c-Jun, anti-JNK1/2, and a loading control (e.g., anti-GAPDH or anti-β-actin)

  • HRP-conjugated secondary antibody

Procedure:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in DMSO.[1] Store aliquots at -20°C to avoid repeated freeze-thaw cycles.[1]

  • Cell Culture: Plate cells at a density that will result in 70-80% confluency at the time of the experiment.

  • Serum Starvation (Optional): To reduce basal levels of JNK activity, serum-starve the cells for 18 hours prior to treatment.[11]

  • This compound Treatment:

    • Dilute the this compound stock solution in fresh culture medium to the desired final concentration (a starting concentration of 1-5 µM is recommended).

    • Treat cells with the this compound-containing medium for various time points (e.g., 0.5, 1, 2, 4, 8, 12, and 24 hours). Include a DMSO vehicle control.

  • Stimulation (Optional): If investigating stimulus-induced c-Jun phosphorylation, add the stimulating agent (e.g., 2 µM Anisomycin) for the last 1 hour of the this compound treatment period.[11]

  • Cell Lysis:

    • At each time point, wash the cells twice with ice-cold PBS.

    • Add ice-cold lysis buffer, scrape the cells, and collect the lysate.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.[11]

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.

  • Western Blotting:

    • Normalize protein amounts and prepare samples for SDS-PAGE.

    • Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

    • Block the membrane and probe with primary antibodies against phospho-c-Jun, total c-Jun, and a loading control.

    • Incubate with the appropriate HRP-conjugated secondary antibody.

    • Visualize bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities for phospho-c-Jun and total c-Jun. Normalize the phospho-c-Jun signal to the total c-Jun signal to determine the extent of inhibition at each time point.

Protocol 2: In-Cell Western for High-Throughput Screening

This protocol is adapted for a higher-throughput analysis of c-Jun inhibition.

Materials:

  • 96-well cell culture plates

  • Reagents from Protocol 1

  • Fluorescently labeled secondary antibodies (e.g., IRDye-conjugated)

  • An imaging system capable of detecting fluorescent signals in 96-well plates.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate and grow to the desired confluency.

  • Treatment: Treat cells with a dilution series of this compound for a predetermined optimal time (as determined in Protocol 1). Include appropriate controls.

  • Fixation and Permeabilization:

    • Wash cells with PBS.

    • Fix cells with 4% paraformaldehyde in PBS for 20 minutes at room temperature.

    • Wash and permeabilize with 0.1% Triton X-100 in PBS for 20 minutes.

  • Immunostaining:

    • Block with a suitable blocking buffer.

    • Incubate with primary antibodies for phospho-c-Jun and a normalization control (e.g., total c-Jun or a housekeeping protein) overnight at 4°C.

    • Wash and incubate with corresponding fluorescently labeled secondary antibodies.

  • Imaging and Analysis:

    • Wash the wells and acquire images using a fluorescent plate reader.

    • Quantify the fluorescence intensity for both the phospho-c-Jun and the normalization control.

    • Calculate the ratio of phospho-c-Jun to the normalization control to determine the dose-dependent inhibition.

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis A Prepare 10 mM This compound Stock (DMSO) D Treat with this compound (Time-Course) A->D B Seed Cells in Culture Plates C Serum Starve Cells (Optional) B->C C->D E Stimulate with Anisomycin/EGF (Optional) D->E F Lyse Cells & Quantify Protein D->F E->F G Western Blot for p-c-Jun & Total c-Jun F->G H Quantify Band Intensity G->H I Determine Optimal Treatment Time H->I

A typical experimental workflow for determining optimal c-Jun inhibition.

Conclusion

The optimal treatment time for c-Jun inhibition by this compound is cell-type and context-dependent. For rapid, stimulus-induced c-Jun phosphorylation, shorter treatment times of 30 minutes to 3 hours may be sufficient.[4][9] For assessing the impact on basal or long-term c-Jun activity, longer incubation times of up to 24 hours may be necessary to achieve maximal inhibition.[10] It is strongly recommended to perform a time-course experiment for each specific cell line and experimental condition to determine the most effective treatment duration for achieving the desired level of c-Jun inhibition.

References

Application Note & Protocol: Preparation and Use of JNK-IN-8 Stock Solution

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

JNK-IN-8 is a potent and irreversible inhibitor of c-Jun N-terminal kinases (JNKs), which are key regulators of cellular processes such as proliferation, apoptosis, and inflammation.[1] It targets JNK1, JNK2, and JNK3 with high selectivity.[1][2] The inhibitor functions by forming a covalent bond with a conserved cysteine residue within the ATP-binding site of the JNKs, thereby blocking the phosphorylation of downstream substrates like c-Jun.[3] This application note provides a detailed protocol for the preparation of this compound stock solutions using Dimethyl Sulfoxide (DMSO) and outlines a general procedure for its application in cell-based assays.

Physicochemical and Inhibitory Properties

This compound is typically supplied as a pale-yellow powder.[1] Its key properties and inhibitory concentrations are summarized below.

PropertyValueReference
Molecular Weight 507.59 g/mol [2][4][5]
Chemical Formula C₂₉H₂₉N₇O₂[1][6]
CAS Number 1410880-22-6[1][2][5]
Purity ≥ 98%[1][4]
Appearance Pale-yellow powder[1]
IC₅₀ (JNK1) 4.67 nM[1][2]
IC₅₀ (JNK2) 18.7 nM[1][2]
IC₅₀ (JNK3) 0.98 nM - 1 nM[1][2][7]

JNK Signaling Pathway and this compound Mechanism of Action

The following diagram illustrates a simplified JNK signaling cascade and the point of inhibition by this compound. Extracellular stimuli activate a cascade of protein kinases, leading to the activation of JNK, which in turn phosphorylates transcription factors like c-Jun to elicit cellular responses. This compound directly and irreversibly inhibits JNK activity.

JNK_Signaling_Pathway Simplified JNK Signaling Pathway cluster_stimuli Extracellular Stimuli cluster_cascade MAPK Cascade cluster_downstream Downstream Effects Stress Stress (UV, Heat Shock) MAPKKK MAPKKK (e.g., MEKK1, ASK1) Stress->MAPKKK Cytokines Cytokines (TNF-α, IL-1) Cytokines->MAPKKK MAPKK MAPKK (MKK4, MKK7) MAPKKK->MAPKK phosphorylates JNK JNK (JNK1/2/3) MAPKK->JNK phosphorylates cJun c-Jun JNK->cJun phosphorylates AP1 AP-1 Transcription Factor cJun->AP1 Response Cellular Responses (Apoptosis, Inflammation, Proliferation) AP1->Response JNK_IN_8 This compound JNK_IN_8->JNK inhibits Stock_Solution_Workflow Workflow for this compound Stock Solution Preparation start Start weigh 1. Weigh this compound powder accurately start->weigh calc 2. Calculate required volume of DMSO weigh->calc add_dmso 3. Add anhydrous DMSO to the powder calc->add_dmso dissolve 4. Dissolve completely (Vortex/Sonicate) add_dmso->dissolve aliquot 5. Aliquot into sterile, light-protected tubes dissolve->aliquot store 6. Store at -20°C or -80°C aliquot->store end End store->end Cell_Assay_Workflow Workflow for a Cell-Based JNK Inhibition Assay start Start seed_cells 1. Seed cells (e.g., HeLa, A375) and allow to attach start->seed_cells prepare_working 2. Prepare working solutions of this compound by diluting stock in culture medium seed_cells->prepare_working treat_cells 3. Treat cells with this compound (include DMSO vehicle control) prepare_working->treat_cells stimulate 4. Stimulate JNK pathway (e.g., with Anisomycin) treat_cells->stimulate lyse_cells 5. Lyse cells and collect protein stimulate->lyse_cells quantify 6. Quantify protein concentration (e.g., BCA assay) lyse_cells->quantify western_blot 7. Analyze p-c-Jun levels by Western Blot quantify->western_blot end End western_blot->end

References

Application Notes and Protocols: JNK-IN-8 for Cancer Cell Line Treatment

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

JNK-IN-8 is a potent, irreversible inhibitor of c-Jun N-terminal kinases JNK1, JNK2, and JNK3.[1][2][3][4] It functions by covalently binding to a conserved cysteine residue within the ATP-binding site of the JNK isoforms.[5] The JNK signaling pathway is a critical regulator of numerous cellular processes, including proliferation, apoptosis, and stress responses.[6][7] Dysregulation of this pathway is frequently implicated in various cancers, making JNK a compelling target for therapeutic intervention.[8][9] this compound serves as a valuable chemical probe for investigating JNK-dependent biological phenomena and as a potential therapeutic agent, particularly in combination with other treatments.[4][10][11] These notes provide detailed protocols and concentration guidelines for utilizing this compound in cancer cell line research.

Mechanism of Action

This compound exerts its primary anti-cancer effects by inhibiting the JNK signaling cascade. Environmental stress and cytokines typically activate a cascade of kinases (MAP3Ks and MAP2Ks like MKK4/MKK7) that phosphorylate and activate JNK.[7][9] Activated JNK then phosphorylates various substrates, most notably the transcription factor c-Jun.[1] This phosphorylation event is crucial for the regulation of genes involved in both cell survival and apoptosis.[8][12] By irreversibly binding to JNKs, this compound blocks the phosphorylation of c-Jun, thereby modulating these downstream genetic programs to favor apoptosis and reduce cell proliferation in cancer cells.[1][2]

Interestingly, in Triple-Negative Breast Cancer (TNBC), this compound has been shown to suppress tumor growth through a novel mechanism independent of its JNK inhibitory function. It activates lysosome biogenesis and autophagy by inhibiting the mTOR pathway, which leads to the dephosphorylation and nuclear translocation of transcription factors TFEB and TFE3.[13][14]

JNK_Signaling_Pathway cluster_input Inputs cluster_cascade MAPK Cascade cluster_output Cellular Response Stress Environmental Stress (UV, Oxidative Stress) MAP3K MAP3K Stress->MAP3K Cytokines Inflammatory Cytokines (TNF-α, IL-1) Cytokines->MAP3K MKK47 MKK4 / MKK7 MAP3K->MKK47 phosphorylates JNK JNK1/2/3 MKK47->JNK phosphorylates cJun c-Jun JNK->cJun phosphorylates Response Gene Expression (Apoptosis, Proliferation, Survival) cJun->Response Inhibitor This compound Inhibitor->JNK inhibits

JNK signaling cascade and the inhibitory action of this compound.

JNKIN8_Off_Target_Pathway JNKIN8 This compound mTOR mTOR Pathway JNKIN8->mTOR inhibits pTFEB Phosphorylated TFEB / TFE3 (Inactive, Cytoplasmic) mTOR->pTFEB maintains phosphorylation mTOR->pTFEB TFEB TFEB / TFE3 (Active, Nuclear) pTFEB->TFEB dephosphorylation Lysosome Lysosome Biogenesis & Autophagy TFEB->Lysosome promotes

This compound off-target effect on the mTOR-TFEB/TFE3 pathway.

Quantitative Data: Efficacy in Cancer Cell Lines

This compound is a pan-JNK inhibitor with nanomolar potency in biochemical assays. However, cellular efficacy, measured by the inhibition of c-Jun phosphorylation, is typically observed in the sub-micromolar to low micromolar range. The effective concentration for inducing a cytotoxic or anti-proliferative effect varies between cancer types and cell lines.

Table 1: Biochemical and Cellular Potency of this compound

Target Assay Type IC50 / EC50 Cell Line Reference
JNK1 Biochemical 4.67 nM N/A [1][3][4]
JNK2 Biochemical 18.7 nM N/A [1][3][4]
JNK3 Biochemical 0.98 - 1 nM N/A [1][2][3][4]
c-Jun Phosphorylation Cellular 338 nM A375 [2][4]

| c-Jun Phosphorylation | Cellular | 486 nM | HeLa |[2][4] |

Table 2: Effective Concentrations of this compound in Cancer Cell Line Experiments

Cancer Type Cell Line / Model Assay Type Concentration Range Treatment Duration Reference
Triple-Negative Breast Cancer MDA-MB-231, HCC1806 Cell Viability (CellTiter-Glo) 0.88 - 5 µM 72 hours [13]
Triple-Negative Breast Cancer MDA-MB-231, HCC1806 Clonogenic Assay 1 - 5 µM 72 hours [13]
Triple-Negative Breast Cancer Patient-Derived Organoids Cell Viability (CellTiter-Glo 3D) 0.16 - 10 µM 5 days [13]
Triple-Negative Breast Cancer MDA-MB-231 Combination Synergy (MTT) 0.1 - 20 µM (5 µM often used) 72 hours [5]
Pancreatic Cancer CFPAC-1, MIA PaCa-2 Combination Synergy (RNA-seq) 1 µM 72 hours [15]

| Colorectal Cancer | Patient-Derived Organoids | Apoptosis, Clonogenic Survival | Not specified | Not specified |[3] |

Experimental Protocols

  • Reconstitution : this compound is supplied as a powder. To prepare a 10 mM stock solution, reconstitute 1 mg of the compound (MW: 507.6 g/mol ) in 197 µL of high-purity DMSO.[1] Vortex briefly to ensure complete dissolution.

  • Storage : Store the DMSO stock solution at -20°C, protected from light.[1] It is recommended to aliquot the stock into smaller working volumes to avoid repeated freeze-thaw cycles.[1]

  • Working Dilution : For cell culture experiments, dilute the stock solution directly into the culture medium immediately before use. The final concentration of DMSO in the medium should not exceed 0.1% to prevent solvent-induced toxicity.[1]

This protocol outlines a general procedure for assessing the effect of this compound on cancer cell viability.

Cell_Viability_Workflow A 1. Seed Cells Plate cells in 96- or 384-well plates. Allow to adhere overnight. B 2. Treatment Add fresh media containing this compound at desired final concentrations. Include vehicle control (e.g., 0.1% DMSO). A->B C 3. Incubation Incubate cells for specified duration (e.g., 72 hours). B->C D 4. Add Reagent Add MTT or CellTiter-Glo reagent according to manufacturer's protocol. C->D E 5. Readout Measure absorbance (MTT) or luminescence (CellTiter-Glo) using a plate reader. D->E

General workflow for a cell viability assay.
  • Cell Seeding : Seed cancer cells into 96-well or 384-well plates at a predetermined optimal density. Allow cells to attach and resume proliferation by incubating overnight at 37°C and 5% CO₂.

  • Drug Treatment : The next day, remove the existing medium and replace it with fresh medium containing various concentrations of this compound (e.g., a serial dilution from 0.1 µM to 20 µM).[5][13] A vehicle control (medium with the same final concentration of DMSO, typically ≤0.1%) must be included.

  • Incubation : Incubate the treated plates for the desired duration, typically 72 hours.[5][13]

  • Viability Assessment :

    • For CellTiter-Glo® Luminescent Assay : Follow the manufacturer's protocol. Generally, this involves adding the reagent directly to the wells, incubating briefly, and measuring luminescence, which correlates with ATP levels and thus cell viability.[13]

    • For MTT Assay : Add MTT reagent to a final concentration of 0.5 mg/mL and incubate for 3-4 hours to allow for the formation of formazan crystals.[5] Carefully remove the medium and dissolve the crystals in DMSO. Measure the absorbance at or near 590 nm.[5]

  • Data Analysis : Normalize the readings to the vehicle control to determine the percentage of cell viability. Plot the results as a dose-response curve to calculate the IC50 value.

This assay assesses the long-term effect of this compound on the ability of a single cell to proliferate and form a colony.

  • Cell Seeding : Plate cells at a low density (e.g., 500-1000 cells/well) in 6-well plates and allow them to adhere overnight.

  • Drug Treatment : Treat the cells with this compound at the desired concentrations (e.g., 1-5 µM for TNBC cells) for a defined period, such as 72 hours.[13]

  • Recovery : After the treatment period, remove the drug-containing medium, wash the cells with PBS, and add fresh, drug-free medium.

  • Colony Growth : Culture the cells for an additional 5 to 7 days, or until visible colonies are formed, replacing the medium as needed.[13]

  • Staining and Quantification :

    • Wash the colonies with PBS.

    • Fix the colonies with a solution like 100% methanol or 4% paraformaldehyde for 10-15 minutes.

    • Stain the fixed colonies with 0.5% crystal violet solution for 20-30 minutes.

    • Gently wash away excess stain with water and allow the plates to air dry.

    • Image the plates and count the number of colonies (typically defined as clusters of ≥50 cells).

This protocol verifies that this compound is engaging its target in the cell by measuring the phosphorylation status of its direct substrate, c-Jun.

  • Treatment and Lysis : Plate cells and grow them to sub-confluency. Treat with this compound (e.g., 1-5 µM) for a specified time (e.g., 24 hours).[13] After treatment, wash cells with cold PBS and lyse them on ice using a lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[2]

  • Protein Quantification : Clear the lysates by centrifugation and determine the protein concentration of the supernatant using a standard method (e.g., BCA assay).

  • SDS-PAGE and Transfer : Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE). Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting :

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween-20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for phosphorylated c-Jun (e.g., Phospho-c-Jun Ser63) overnight at 4°C.

    • Wash the membrane multiple times with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection : Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Normalization : To ensure equal protein loading, strip the membrane and re-probe with an antibody for total c-Jun and/or a loading control protein like β-actin or GAPDH.

References

Application Notes and Protocols for JNK-IN-8 in Patient-Derived Xenograft (PDX) Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

JNK-IN-8 is a potent and irreversible inhibitor of c-Jun N-terminal kinases (JNKs), with IC50 values of 4.7 nM, 18.7 nM, and 1 nM for JNK1, JNK2, and JNK3, respectively[1]. Dysregulated JNK signaling is implicated in various cancers, making it a compelling therapeutic target[2]. Patient-derived xenograft (PDX) models, which involve the implantation of patient tumor tissue into immunodeficient mice, are increasingly utilized in preclinical cancer research as they better recapitulate the heterogeneity and molecular characteristics of human tumors compared to traditional cell line-derived xenografts[2]. This document provides detailed application notes and protocols for the use of this compound in PDX models based on currently available research.

Mechanism of Action

This compound exerts its anti-tumor effects through a dual mechanism. Primarily, it covalently binds to a cysteine residue in the ATP-binding pocket of JNK isoforms, leading to the inhibition of JNK signaling and downstream phosphorylation of substrates like c-Jun[2][3]. This disruption of the JNK pathway can impede cancer cell proliferation, survival, and migration.

Interestingly, recent studies in triple-negative breast cancer (TNBC) have revealed a novel, JNK-independent mechanism of action. This compound was found to inhibit the mTOR signaling pathway, leading to the dephosphorylation and nuclear translocation of Transcription Factor EB (TFEB) and Transcription Factor E3 (TFE3).[4] These transcription factors are master regulators of lysosome biogenesis and autophagy.[4] The activation of this pathway by this compound ultimately suppresses tumor growth[4][5].

Quantitative Data Summary

The following tables summarize the quantitative data from studies utilizing this compound in cancer models.

Table 1: In Vitro Efficacy of this compound

Cell Line/OrganoidCancer TypeAssayConcentration RangeEffectReference
MDA-MB-231, MDA-MB-468, MDA-MB-157, HCC1806Triple-Negative Breast CancerCell Viability (CellTiter-Glo)0.88–5 µmol/LConcentration-dependent decrease in cell viability[5]
TNBC Patient-Derived OrganoidsTriple-Negative Breast CancerCell Viability (CellTiter-Glo 3D)0.16–10 µmol/LConcentration-dependent decrease in cell viability[5]
P411-T1, P422-T1, CFPAC-1, MIA PaCa-2Pancreatic Ductal AdenocarcinomaColony FormationThis compound (200-1000 nM) with FOLFOXEnhanced growth inhibition in combination with FOLFOX[6]
MDA-MB-231Triple-Negative Breast Cancerc-Jun Phosphorylation Inhibition1µM and 5µM55-80% inhibition of EGF-stimulated c-Jun phosphorylation[3]

Table 2: In Vivo Efficacy of this compound in PDX and Xenograft Models

Model TypeCancer TypeThis compound DoseAdministration RouteTreatment ScheduleKey FindingsReference
PDX (TNBC004)Triple-Negative Breast Cancer20 mg/kgIntraperitoneal (i.p.)DailySignificantly slowed tumor growth[5]
Xenograft (MDA-MB-231)Triple-Negative Breast Cancer25 mg/kgNot specifiedNot specifiedIn combination with lapatinib, significantly lengthened time to reach maximum tumor size[3]
PDX (P319-T1, P411-T1)Pancreatic Ductal AdenocarcinomaNot specifiedNot specifiedNot specifiedIn combination with FOLFOX, enhanced tumor growth inhibition[6]
Syngeneic (E0771)Triple-Negative Breast CancerNot specifiedNot specifiedNot specifiedReduced tumor growth and lung metastasis[7]

Experimental Protocols

Protocol 1: General Patient-Derived Xenograft (PDX) Model Establishment

This protocol provides a general framework for establishing PDX models. Specific requirements may vary based on the tumor type and institutional guidelines.

Materials:

  • Fresh patient tumor tissue collected under sterile conditions

  • Immunodeficient mice (e.g., NOD-scid gamma (NSG) or nude mice)

  • Matrigel or other basement membrane matrix

  • Surgical tools (scalpels, forceps)

  • Cell culture medium (e.g., DMEM or RPMI-1640) with antibiotics

  • Anesthesia and analgesics for mice

Procedure:

  • Tumor Tissue Processing:

    • Immediately place the fresh tumor tissue in sterile collection medium on ice.

    • In a sterile biosafety cabinet, wash the tissue with cold phosphate-buffered saline (PBS) containing antibiotics.

    • Mechanically mince the tumor tissue into small fragments (1-3 mm³).

  • Implantation:

    • Anesthetize the immunodeficient mouse.

    • Make a small incision in the flank or desired orthotopic location.

    • Create a subcutaneous pocket using blunt dissection.

    • Mix the tumor fragments with Matrigel (optional, but can improve engraftment rates).

    • Implant one to two tumor fragments into the subcutaneous pocket.

    • Close the incision with surgical clips or sutures.

  • Monitoring and Passaging:

    • Monitor the mice regularly for tumor growth by caliper measurements.

    • Once the tumor reaches a volume of approximately 500-1000 mm³, euthanize the mouse.

    • Aseptically resect the tumor.

    • A portion of the tumor can be cryopreserved for future use, fixed for histological analysis, or used for subsequent passaging.

    • For passaging, repeat the mincing and implantation procedure in new host mice. It is recommended to re-transplant tumors for at least three passages to establish a stable PDX line[8].

Protocol 2: this compound Administration in PDX Models

This protocol is based on studies using this compound in TNBC and pancreatic cancer PDX models.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile

  • Tween 80

  • Sterile water or saline (0.9% sodium chloride)

  • PEG300 (optional)

  • PDX mice with established tumors (e.g., 150 mm³)

This compound Formulation:

  • Formulation A (based on pancreatic cancer model study):

    • Dissolve this compound in sterile DMSO to create a stock solution.

    • For in vivo administration, further dilute the stock solution in 15% Tween 80 in sterile water[6].

  • Formulation B (general recommendation):

    • Prepare a vehicle solution of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline[9].

    • Dissolve this compound in this vehicle to the desired final concentration. It is recommended to prepare this solution fresh daily[9].

Treatment Procedure:

  • Animal Grouping: Once PDX tumors reach an average volume of approximately 150 mm³, randomize the mice into treatment and vehicle control groups[5].

  • Dosing and Administration:

    • Administer this compound at a dose of 20 mg/kg via intraperitoneal (i.p.) injection[5].

    • The recommended treatment schedule is daily administration[5].

    • The control group should receive an equivalent volume of the vehicle solution.

  • Tumor Growth Monitoring:

    • Measure tumor dimensions with a caliper at least three times a week[5].

    • Calculate tumor volume using the formula: (length × width²) / 2.

  • Endpoint and Analysis:

    • Continue treatment for the duration of the study as defined by the experimental design or until tumors reach a predetermined maximum size.

    • At the end of the study, euthanize the mice and resect the tumors.

    • Tumor tissue can be used for various downstream analyses, including immunohistochemistry (e.g., for Ki-67 to assess proliferation), western blotting (e.g., for phospho-c-Jun to confirm target engagement), or molecular profiling.

Visualizations

Signaling Pathways and Experimental Workflow

JNK_Signaling_Pathway cluster_upstream Upstream Activators cluster_mapkkk MAPKKK cluster_mapkk MAPKK cluster_mapk MAPK cluster_downstream Downstream Effectors Stress Stimuli Stress Stimuli MAP3Ks MAP3Ks Stress Stimuli->MAP3Ks Cytokines (TNF-α, IL-1) Cytokines (TNF-α, IL-1) Cytokines (TNF-α, IL-1)->MAP3Ks MKK4, MKK7 MKK4, MKK7 MAP3Ks->MKK4, MKK7 MKK4 MKK4 MKK7 MKK7 JNK JNK c-Jun c-Jun JNK->c-Jun AP1 AP1 c-Jun->AP1 Cell Proliferation Cell Proliferation AP1->Cell Proliferation Apoptosis Apoptosis AP1->Apoptosis Inflammation Inflammation AP1->Inflammation MKK4, MKK7->JNK JNK_IN_8 This compound JNK_IN_8->JNK inhibition

Caption: Canonical JNK Signaling Pathway and the inhibitory action of this compound.

JNK_IN_8_mTOR_Pathway JNK_IN_8 This compound mTOR mTOR JNK_IN_8->mTOR inhibition TFEB_TFE3_P Phosphorylated TFEB/TFE3 (Cytoplasmic, Inactive) mTOR->TFEB_TFE3_P phosphorylation TFEB_TFE3 Dephosphorylated TFEB/TFE3 (Nuclear, Active) TFEB_TFE3_P->TFEB_TFE3 dephosphorylation Lysosome_Biogenesis Lysosome Biogenesis TFEB_TFE3->Lysosome_Biogenesis promotes Autophagy Autophagy TFEB_TFE3->Autophagy promotes Tumor_Suppression Tumor Growth Suppression Lysosome_Biogenesis->Tumor_Suppression Autophagy->Tumor_Suppression

Caption: this compound mediated inhibition of mTOR and activation of TFEB/TFE3.

PDX_Workflow cluster_establishment PDX Establishment cluster_treatment This compound Treatment cluster_analysis Endpoint Analysis Patient_Tumor Patient Tumor Collection Implantation Implantation into Immunodeficient Mice Patient_Tumor->Implantation Passaging Tumor Growth and Passaging Implantation->Passaging Tumor_Growth Tumor Growth to ~150 mm³ Passaging->Tumor_Growth Randomization Randomization into Treatment & Control Groups Tumor_Growth->Randomization Treatment Daily i.p. Injection (this compound or Vehicle) Randomization->Treatment Monitoring Tumor Volume Measurement (3x/week) Treatment->Monitoring Endpoint Study Endpoint Monitoring->Endpoint Tumor_Resection Tumor Resection Endpoint->Tumor_Resection Downstream_Analysis Histology, Western Blot, -omics Tumor_Resection->Downstream_Analysis

Caption: Experimental workflow for this compound treatment in PDX models.

References

Application Notes and Protocols for Assessing Cell Viability with JNK-IN-8

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JNK-IN-8 is a potent and irreversible inhibitor of c-Jun N-terminal kinases (JNKs), targeting JNK1, JNK2, and JNK3.[1][2][3] It functions by covalently binding to a conserved cysteine residue within the ATP-binding site of the JNK isoforms.[4][5] Dysregulation of the JNK signaling pathway is implicated in various diseases, including cancer, inflammatory conditions, and neurodegenerative disorders.[1] this compound has demonstrated efficacy in suppressing tumor growth in various cancer models, including triple-negative breast cancer (TNBC), by inducing apoptosis and autophagy.[1][4][5][6] These application notes provide a detailed protocol for utilizing this compound to assess its impact on cell viability, a critical step in drug discovery and development.

Mechanism of Action

This compound is an irreversible inhibitor that selectively targets the three JNK isoforms. The inhibitor covalently attaches to Cys116 in the catalytic sites of JNK1 and JNK2, potently inhibiting the phosphorylation of c-Jun, a key downstream substrate of JNK.[4] This targeted inhibition disrupts the JNK signaling cascade, which plays a crucial role in regulating cell proliferation, differentiation, survival, and apoptosis.[1][7]

Data Presentation

The following tables summarize the inhibitory activity of this compound and its effects on the viability of various cancer cell lines.

Table 1: Inhibitory Activity of this compound against JNK Isoforms

KinaseIC₅₀ (nM)
JNK14.67[1][2]
JNK218.7[1][2]
JNK30.98[1][2]

Table 2: Effect of this compound on Triple-Negative Breast Cancer (TNBC) Cell Viability

Cell LineTreatment Concentration (µM)Incubation Time (hours)% Viability Reduction (Approx.)
MDA-MB-23157250%[5]
HCC180657260%[5]

Note: The percentage of viability reduction is an approximation based on graphical data presented in the cited literature.

Experimental Protocols

This section provides a detailed methodology for assessing cell viability using the MTT assay following treatment with this compound. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[8][9][10]

Materials
  • This compound (powder)[1]

  • Dimethyl sulfoxide (DMSO)[1]

  • Cancer cell line of interest (e.g., MDA-MB-231 for TNBC)[4]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)[9]

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)[11]

  • 96-well flat-bottom plates

  • Microplate reader capable of measuring absorbance at 570 nm[9][12]

Preparation of this compound Stock Solution
  • This compound is supplied as a pale-yellow powder.[1]

  • To prepare a 10 mM stock solution, dissolve 1 mg of this compound in 197 µL of DMSO.[1]

  • Store the stock solution in aliquots at -20°C to avoid repeated freeze-thaw cycles.[1]

Cell Seeding
  • Culture the selected cancer cell line in a T-75 flask until it reaches approximately 80-90% confluency.

  • Trypsinize the cells and perform a cell count using a hemocytometer or an automated cell counter.

  • Seed the cells into a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete culture medium.[11]

  • Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow the cells to attach.[4]

Treatment with this compound
  • Prepare serial dilutions of this compound from the stock solution in complete culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 5, 10, 20 µM).[4]

  • Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment group (typically ≤ 0.1%).[1]

  • Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound or the vehicle control.

  • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.[4]

MTT Assay for Cell Viability
  • Following the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[8][12]

  • Incubate the plate for 2 to 4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.[8][12]

  • After the incubation, carefully remove the medium containing MTT.

  • Add 100 µL of the solubilization solution (e.g., DMSO or SDS-HCl solution) to each well to dissolve the formazan crystals.[11]

  • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan.[9]

  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[9]

Data Analysis
  • Subtract the absorbance of the blank wells (medium and MTT solution only) from the absorbance of the experimental wells.

  • Calculate the percentage of cell viability for each treatment group relative to the vehicle control group using the following formula:

    % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

  • Plot the percentage of cell viability against the concentration of this compound to determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).

Mandatory Visualizations

JNK Signaling Pathway

JNK_Signaling_Pathway Stress Stress Stimuli (e.g., Cytokines, UV) MAPKKK MAPKKK (e.g., MEKK1-4, MLK) Stress->MAPKKK MKK4_7 MKK4 / MKK7 MAPKKK->MKK4_7 JNK JNK (JNK1/2/3) MKK4_7->JNK cJun c-Jun JNK->cJun JNK_IN_8 This compound JNK_IN_8->JNK Apoptosis Apoptosis cJun->Apoptosis Proliferation Cell Proliferation & Survival cJun->Proliferation

Caption: Simplified JNK signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Cell Viability Assay

Cell_Viability_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells overnight_incubation Incubate Overnight seed_cells->overnight_incubation treat_cells Treat with this compound & Vehicle Control overnight_incubation->treat_cells treatment_incubation Incubate for 24-72 hours treat_cells->treatment_incubation add_mtt Add MTT Reagent treatment_incubation->add_mtt mtt_incubation Incubate for 2-4 hours add_mtt->mtt_incubation solubilize Add Solubilization Solution mtt_incubation->solubilize read_absorbance Read Absorbance at 570 nm solubilize->read_absorbance analyze_data Analyze Data & Calculate % Viability read_absorbance->analyze_data end End analyze_data->end

Caption: Step-by-step workflow for the this compound cell viability assay using MTT.

Supplementary Protocols

For a more comprehensive understanding of this compound's effects, the cell viability assay can be complemented with an apoptosis assay.

Annexin V-FITC and Propidium Iodide (PI) Staining for Apoptosis

This flow cytometry-based assay can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Seed and treat cells with this compound as described in the cell viability protocol in 6-well plates.

  • After the treatment period, collect both the adherent and floating cells.

  • Wash the cells with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.[13]

  • Incubate for 15-20 minutes at room temperature in the dark.[13]

  • Analyze the stained cells by flow cytometry.

  • Annexin V-negative / PI-negative: Viable cells

  • Annexin V-positive / PI-negative: Early apoptotic cells

  • Annexin V-positive / PI-positive: Late apoptotic or necrotic cells

  • Annexin V-negative / PI-positive: Necrotic cells

References

Application Notes: JNK-IN-8 in Combination Chemotherapy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JNK-IN-8 is a potent and selective irreversible inhibitor of c-Jun N-terminal kinases (JNK1, JNK2, and JNK3). Dysregulation of the JNK signaling pathway is implicated in cancer cell proliferation, survival, and the development of chemoresistance. Many conventional chemotherapy agents induce cellular stress, which can paradoxically activate the JNK pathway as a pro-survival mechanism, thereby limiting the efficacy of the treatment. The strategic combination of this compound with standard chemotherapeutics aims to block this survival signaling, leading to a synergistic anti-tumor effect and overcoming acquired resistance. These notes provide an overview of key combinations, quantitative data, and detailed experimental protocols for utilizing this compound in a research setting.

Mechanism of Synergy

Chemotherapeutic agents like platinum-based drugs (e.g., Oxaliplatin) or EGFR inhibitors (e.g., Lapatinib) induce significant cellular stress, leading to the activation of the JNK signaling cascade. This cascade typically involves the phosphorylation of the transcription factor c-Jun, which promotes the expression of genes involved in cell survival and drug resistance. This compound covalently binds to a cysteine residue in the ATP-binding site of JNK kinases, irreversibly inhibiting their activity. By blocking this JNK-mediated survival response, this compound sensitizes cancer cells to the cytotoxic effects of the partner chemotherapy agent, resulting in enhanced apoptosis and reduced tumor growth.[1][2] In some contexts, this synergistic cell death is also associated with the inhibition of antioxidant responses regulated by transcription factors like NF-κB and Nrf2, leading to a dramatic increase in cytotoxic reactive oxygen species (ROS).[1][3]

Quantitative Data Summary

The following tables summarize the quantitative data from key studies investigating the synergistic effects of this compound with other chemotherapy agents.

Table 1: this compound and FOLFOX Combination in Pancreatic Ductal Adenocarcinoma (PDAC) Cell Lines
Cell LineCombination Ratio (5-FU:Oxaliplatin:this compound, nM)Assay TypeDurationResultReference
P411-T1400:40:1000Colony Formation14 daysSynergistic growth inhibition[4]
P422-T1200:20:200Colony Formation14 daysSynergistic growth inhibition[4]
CFPAC-1200:20:200Colony Formation14 daysSynergistic growth inhibition[4]
MIA PaCa-21000:100:1000Colony Formation14 daysSynergistic growth inhibition[4]
MultipleVariousMTT Assay72 hoursStrong synergy observed (log₂(CI) < 0)[4]

Note: FOLFOX consists of 5-Fluorouracil (5-FU), Leucovorin, and Oxaliplatin. Synergy was calculated using the Chou-Talalay method (Combination Index, CI) or Bliss independence model.

Table 2: this compound and Lapatinib Combination in Triple-Negative Breast Cancer (TNBC) Cell Lines
Cell LineThis compound Conc. (µM)Lapatinib Conc. (µM)Assay TypeDurationResult (Combination Index, CI)Reference
MDA-MB-231VariousVariousMTT Assay72 hoursCI < 1 (Synergy)[1]
MDA-MB-436VariousVariousMTT Assay72 hoursCI < 1 (Synergy)[1]
HCC1569VariousVariousMTT Assay72 hoursCI < 1 (Synergy)[1]
Table 3: In Vivo Efficacy of this compound Combinations
Cancer TypeModelTreatment ArmsDosing ScheduleKey FindingReference
TNBCMDA-MB-231 Xenograft1. Vehicle2. JNK-IN-83. Lapatinib4. This compound + LapatinibThis compound: 25 mg/kg, IPLapatinib: 75 mg/kg, POCombination significantly delayed tumor growth (Median time to max volume: 21.5 days vs 12-15 days for single agents/vehicle)[1]
PDACPDX Model1. Vehicle2. FOLFOX3. JNK-IN-84. This compound + FOLFOXThis compound: (not specified)FOLFOX: (not specified)Combination led to tumor growth arrest and regression[5]

Visualizations

Signaling Pathway Diagrams

G cluster_stress Cellular Stressors cluster_jnk_pathway JNK Signaling Pathway Chemo Chemotherapy (e.g., FOLFOX) MKK47 MKK4/7 Chemo->MKK47 EGFRi EGFR/HER2 Inhibitors (e.g., Lapatinib) EGFRi->MKK47 JNK JNK1/2 MKK47->JNK phosphorylates cJun c-Jun JNK->cJun phosphorylates Survival Gene Expression (Survival, Chemoresistance) cJun->Survival JNKi This compound JNKi->JNK inhibits G cluster_logic Synergy Rationale cluster_effects Chemo Chemotherapy Agent Stress Induces Cell Stress & Activates JNK Survival Pathway Chemo->Stress JNK_IN_8 This compound Block Blocks JNK Survival Pathway JNK_IN_8->Block Synergy Synergistic Apoptosis & Tumor Cell Death Stress->Synergy Block->Synergy G cluster_invitro In Vitro Analysis cluster_assays start Seed Cancer Cells (e.g., 96-well plate) treat Treat with this compound, Chemotherapy Agent, and Combination start->treat incubate Incubate (e.g., 72 hours) treat->incubate viability Cell Viability (MTT / CellTiter-Glo) incubate->viability western Protein Analysis (Western Blot for p-JNK, p-c-Jun) incubate->western analyze Analyze Data for Synergy (Calculate Combination Index) viability->analyze

References

JNK-IN-8: A Potent Tool for Interrogating JNK-Dependent Cellular Processes

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols

Introduction

c-Jun N-terminal kinases (JNKs) are key members of the mitogen-activated protein kinase (MAPK) family, playing crucial roles in a myriad of cellular processes including proliferation, differentiation, apoptosis, and inflammation.[1][2] Dysregulation of the JNK signaling pathway has been implicated in various diseases, such as cancer, neurodegenerative disorders, and inflammatory conditions.[1][2] JNK-IN-8 is a potent and irreversible inhibitor of all three JNK isoforms (JNK1, JNK2, and JNK3), making it an invaluable tool for elucidating the precise roles of JNK signaling in these physiological and pathological states.[1][2][3] This document provides detailed application notes and experimental protocols for utilizing this compound in laboratory settings.

This compound exerts its inhibitory effect by covalently binding to a conserved cysteine residue (Cys116 in JNK1 and JNK2, and Cys154 in JNK3) located near the ATP-binding site of the kinase.[4][5] This irreversible binding locks the kinase in an inactive conformation, thereby blocking the phosphorylation of its downstream substrates, most notably the transcription factor c-Jun.[1][6][7]

Data Presentation

Table 1: Biochemical Potency of this compound
TargetIC50 (nM)
JNK14.67 - 4.7
JNK218.7
JNK30.98 - 1

Source:[1][2][3][6][8]

Table 2: Cellular Activity of this compound
Cell LineAssayEffective ConcentrationObserved Effect
HeLac-Jun PhosphorylationEC50 = 486 nMInhibition of c-Jun phosphorylation.[3][8]
A375c-Jun PhosphorylationEC50 = 338 nMInhibition of c-Jun phosphorylation.[3][8]
MDA-MB-231 (TNBC)Cell Viability0.88 - 5 µMDose-dependent decrease in cell viability.[4]
MDA-MB-468 (TNBC)Cell Viability0.88 - 5 µMDose-dependent decrease in cell viability.[4]
HCC1806 (TNBC)Cell Viability0.88 - 5 µMDose-dependent decrease in cell viability.[4]
TNBC Patient-Derived OrganoidsCell Viability0.16 - 10 µMInhibition of organoid growth.[4]
Human Colorectal Cancer OrganoidsApoptosis & Clonogenic SurvivalNot SpecifiedPromotes apoptosis and reduces clonogenic survival.[1]
B-lymphoblastic Leukemia CellsCell ViabilityNot SpecifiedReduces cell viability.[1]

Signaling Pathway and Experimental Workflow

JNK_Signaling_Pathway cluster_extracellular Extracellular Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stress Stress (UV, Osmotic Shock) MAP3K MAP3K (e.g., ASK1, MEKK1) Stress->MAP3K Cytokines Cytokines (TNF-α, IL-1) Cytokines->MAP3K MKK4_7 MKK4/7 MAP3K->MKK4_7 JNK JNK1/2/3 MKK4_7->JNK cJun c-Jun JNK->cJun JNK_IN_8 This compound JNK_IN_8->JNK p_cJun p-c-Jun cJun->p_cJun AP1 AP-1 Complex p_cJun->AP1 Gene Gene Expression (Proliferation, Apoptosis, etc.) AP1->Gene

Figure 1: Simplified JNK signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Cell_Culture 1. Cell Culture (Plate cells and allow to adhere) JNK_IN_8_Prep 2. Prepare this compound Stock (Dissolve in DMSO) Treatment 3. Treat Cells with this compound (Incubate for desired time) JNK_IN_8_Prep->Treatment Lysate 4. Cell Lysis Treatment->Lysate Viability 5b. Cell Viability Assay (e.g., MTT, CellTiter-Glo) Treatment->Viability WB 5a. Western Blot (for p-c-Jun, JNK, etc.) Lysate->WB Kinase 5c. Kinase Assay Lysate->Kinase

Figure 2: General experimental workflow for studying JNK-dependent processes using this compound.

Experimental Protocols

Preparation of this compound Stock Solution
  • Reconstitution : this compound is typically supplied as a pale-yellow powder.[1] To prepare a stock solution, dissolve the compound in sterile DMSO. For example, to make a 10 mM stock solution, reconstitute 1 mg of this compound (Molecular Weight: 507.6 g/mol ) in 197 µL of DMSO.[1]

  • Storage : Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.[1] It is recommended to prepare fresh stock solutions for optimal results.[1]

Cell Treatment
  • Cell Seeding : Plate cells at the desired density in appropriate culture vessels and allow them to adhere overnight.

  • Dilution : On the day of the experiment, dilute the this compound stock solution to the desired final concentration in pre-warmed complete cell culture medium. It is crucial to ensure that the final DMSO concentration does not exceed 0.1% to avoid solvent-induced cytotoxicity.[1]

  • Treatment : Remove the existing medium from the cells and replace it with the medium containing this compound.

  • Incubation : Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (37°C, 5% CO2).

Western Blot Analysis for JNK Pathway Inhibition

This protocol is designed to assess the inhibition of JNK activity by measuring the phosphorylation of its direct substrate, c-Jun.

  • Cell Lysis :

    • After treatment with this compound, wash the cells once with ice-cold PBS.

    • Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

    • Incubate on ice for 30 minutes with periodic vortexing.

    • Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Protein Quantification :

    • Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer :

    • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE on a polyacrylamide gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting :

    • Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for phospho-c-Jun (Ser63 or Ser73) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection :

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

    • To ensure equal protein loading, the membrane can be stripped and re-probed with antibodies against total c-Jun, total JNK, and a loading control (e.g., GAPDH or β-actin).

Cell Viability Assay (MTT/MTS or CellTiter-Glo®)

This protocol measures the effect of this compound on cell proliferation and viability.

  • Cell Seeding : Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

  • Treatment : Treat the cells with a range of concentrations of this compound (and a vehicle control) for the desired duration (e.g., 72 hours).[4]

  • Assay Procedure :

    • For MTT/MTS Assay :

      • Add the MTT or MTS reagent to each well according to the manufacturer's instructions and incubate for 2-4 hours.

      • If using MTT, add a solubilization solution to dissolve the formazan crystals.

      • Measure the absorbance at the appropriate wavelength using a microplate reader.

    • For CellTiter-Glo® Luminescent Cell Viability Assay :

      • Allow the plate to equilibrate to room temperature.

      • Add the CellTiter-Glo® reagent to each well according to the manufacturer's protocol.

      • Mix for 2 minutes on an orbital shaker to induce cell lysis.

      • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

      • Measure the luminescence using a microplate reader.

  • Data Analysis :

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Plot the data to determine the IC50 value of this compound for the specific cell line.

In Vivo Xenograft Studies

The following is a general protocol for assessing the in vivo efficacy of this compound in a mouse xenograft model. All animal experiments should be conducted in accordance with institutional and national guidelines for animal care.

  • Tumor Implantation :

    • Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells) into the flank of immunocompromised mice.

  • Tumor Growth and Randomization :

    • Monitor tumor growth regularly using calipers.

    • When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.[4]

  • Drug Administration :

    • Administer this compound (e.g., 20 mg/kg) or vehicle control to the mice via an appropriate route (e.g., intraperitoneal injection) on a predetermined schedule (e.g., daily).[4]

  • Monitoring :

    • Measure tumor volume and body weight regularly (e.g., three times a week).[4]

    • Monitor the overall health and behavior of the mice.

  • Endpoint :

    • Continue the treatment for a specified duration (e.g., 40 days) or until the tumors in the control group reach a predetermined maximum size.[4]

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, western blotting).

Concluding Remarks

This compound is a highly selective and potent tool for the investigation of JNK-dependent signaling pathways. Its irreversible mode of action provides a sustained inhibition of JNK activity, which is advantageous for both in vitro and in vivo studies. The protocols outlined in this document provide a foundation for researchers to effectively utilize this compound to explore the multifaceted roles of JNK in health and disease. As with any chemical probe, it is essential to include appropriate controls and perform dose-response experiments to ensure the validity of the experimental findings.

References

Application of JNK-IN-8 in Organoid Culture Systems

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

JNK-IN-8 is a potent and irreversible inhibitor of c-Jun N-terminal kinases (JNKs), with high efficacy against JNK1, JNK2, and JNK3.[1][2][3] Its application in three-dimensional (3D) organoid culture systems is expanding, particularly in cancer research, where it has demonstrated significant potential in suppressing tumor growth and overcoming drug resistance.[1][4][5]

Mechanism of Action:

This compound covalently binds to a cysteine residue in the ATP-binding site of JNKs, leading to their irreversible inhibition.[2] This blocks the phosphorylation of downstream targets, most notably the transcription factor c-Jun, a key component of the AP-1 complex.[1][3] The JNK signaling pathway is a critical regulator of cellular processes such as proliferation, apoptosis, differentiation, and inflammation.[6][7][8] Dysregulation of this pathway is implicated in various diseases, including cancer.[1][9]

Interestingly, recent studies have revealed a JNK-independent mechanism of action for this compound in certain cancer models. In triple-negative breast cancer (TNBC) organoids, this compound has been shown to induce lysosome biogenesis and autophagy by activating Transcription Factor EB (TFEB) and Transcription Factor E3 (TFE3) through the inhibition of the mTOR pathway.[4][10] This dual mechanism of action makes this compound a compelling tool for cancer research.

Applications in Organoid Models:

This compound has been successfully utilized in various patient-derived and cell-line-derived organoid models, primarily in oncology:

  • Triple-Negative Breast Cancer (TNBC): In TNBC patient-derived organoids (PDOs), this compound treatment leads to a concentration-dependent inhibition of organoid growth, eventually causing their rupture and disintegration.[4] It has been shown to suppress colony formation and reduce cell viability in these models.[1][4][10]

  • Colorectal Cancer: In human colorectal cancer organoids, this compound promotes apoptosis and reduces clonogenic survival.[1][3]

  • Pancreatic Ductal Adenocarcinoma (PDAC): this compound has been shown to enhance the efficacy of chemotherapeutic agents like FOLFOX in PDAC patient-derived xenograft (PDX) organoids. It effectively inhibits the phosphorylation of JUN, a key mediator of chemoresistance in this cancer type.[5][11]

Key Advantages of Using this compound in Organoid Cultures:

  • High Potency and Specificity: this compound exhibits low nanomolar IC50 values against JNK isoforms.[1][2]

  • Irreversible Inhibition: Its covalent binding mechanism ensures a sustained inhibition of JNK signaling.

  • Dual Mechanism of Action: The ability to act through both JNK-dependent and independent pathways provides a broader therapeutic window.

  • Translational Relevance: Its efficacy in patient-derived organoid models suggests potential for clinical translation.[5]

Quantitative Data Summary

The following tables summarize the reported quantitative data for this compound's effects in various organoid and cell culture models.

Table 1: IC50 Values of this compound

TargetIC50 ValueCell Line/SystemReference
JNK14.67 nMBiochemical Assay[1][3]
JNK218.7 nMBiochemical Assay[1][3]
JNK30.98 nMBiochemical Assay[1][3]

Table 2: Effective Concentrations of this compound in Organoid and 3D Cell Culture

Organoid/Cell Line ModelEffective Concentration RangeObserved EffectReference
TNBC Patient-Derived Organoids (PDOs)0.16–10 µmol/LConcentration-dependent inhibition of organoid growth[4]
TNBC Cell Lines (2D Culture)0.88–5 µmol/LDecrease in cell viability[4]
Pancreatic Cancer PDX Organoids1 µM (in combination with FOLFOX)Enhanced growth inhibition[5][11]
Colorectal Cancer OrganoidsNot specifiedPromotes apoptosis and reduces clonogenic survival[1][3]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol is based on manufacturer recommendations and common laboratory practices.[1]

  • Materials:

    • This compound powder (≥98% purity)[1]

    • Dimethyl sulfoxide (DMSO), cell culture grade

    • Sterile microcentrifuge tubes

  • Procedure:

    • To prepare a 10 mM stock solution, dissolve 1 mg of this compound powder in 197 µL of DMSO.[1]

    • Vortex thoroughly to ensure complete dissolution.

    • Aliquot the stock solution into working volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.[1]

    • Store the aliquots at -20°C, protected from direct light.[1]

Protocol 2: Treatment of Organoids with this compound

This protocol provides a general framework for treating established organoid cultures with this compound. Specific parameters may need to be optimized for different organoid types.

  • Materials:

    • Established organoid cultures in basement membrane matrix (e.g., Matrigel)

    • Complete organoid culture medium specific to the organoid type

    • This compound stock solution (e.g., 10 mM in DMSO)

    • Multi-well culture plates

  • Procedure:

    • Thaw an aliquot of the this compound stock solution at room temperature.

    • Calculate the volume of stock solution required to achieve the desired final concentration in the organoid culture medium. Note: The final DMSO concentration should not exceed 0.1% to avoid toxicity.[1]

    • Prepare the treatment medium by diluting the this compound stock solution directly into the pre-warmed complete organoid culture medium immediately before use.[1]

    • Carefully remove the existing medium from the organoid cultures without disturbing the basement membrane matrix domes.

    • Gently add the this compound-containing medium to each well. For a 48-well plate, a typical volume is 250-500 µL per well.

    • As a control, treat a set of organoids with medium containing the same final concentration of DMSO (vehicle control).

    • Incubate the organoids under standard culture conditions (e.g., 37°C, 5% CO2).

    • Replace the medium with freshly prepared this compound-containing medium every 2-3 days, or as required by the specific organoid culture protocol.

    • Monitor organoid morphology and growth using brightfield microscopy at regular intervals.

Protocol 3: Assessing Organoid Viability after this compound Treatment

This protocol describes a common method for quantifying organoid viability using a luminescence-based assay.

  • Materials:

    • This compound treated and control organoid cultures

    • CellTiter-Glo® 3D Cell Viability Assay kit (or equivalent)

    • Luminometer-compatible multi-well plates (white-walled for optimal signal)

  • Procedure:

    • Remove the culture plates from the incubator and allow them to equilibrate to room temperature for approximately 30 minutes.

    • Prepare the CellTiter-Glo® 3D reagent according to the manufacturer's instructions.

    • Add a volume of CellTiter-Glo® 3D reagent to each well equal to the volume of culture medium in the well.

    • Mix the contents of the wells by gentle shaking on an orbital shaker for 5 minutes to induce cell lysis.

    • Incubate the plate at room temperature for an additional 25-30 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a plate-reading luminometer.

    • Calculate cell viability by normalizing the luminescence signal from the this compound treated wells to the vehicle control wells.

Visualizations

JNK_Signaling_Pathway cluster_extracellular Extracellular Stimuli cluster_cascade MAPK Cascade cluster_nuclear Nuclear Events Stress Stress MAP3K MAP3K Stress->MAP3K Cytokines Cytokines Cytokines->MAP3K Growth_Factors Growth_Factors Growth_Factors->MAP3K MKK4_7 MKK4/7 MAP3K->MKK4_7 JNK JNK MKK4_7->JNK cJun c-Jun JNK->cJun AP1 AP-1 Complex cJun->AP1 Gene_Expression Target Gene Expression (Proliferation, Apoptosis, etc.) AP1->Gene_Expression JNK_IN_8 This compound JNK_IN_8->JNK |

Caption: The JNK signaling pathway and the inhibitory action of this compound.

JNK_IN_8_Experimental_Workflow Start Establish Organoid Culture Prepare_Stock Prepare this compound Stock Solution Start->Prepare_Stock Treatment Treat Organoids with This compound or Vehicle Start->Treatment Prepare_Stock->Treatment Incubate Incubate and Monitor Treatment->Incubate Assess_Viability Assess Viability (e.g., CellTiter-Glo 3D) Incubate->Assess_Viability Analyze Data Analysis Assess_Viability->Analyze

Caption: Experimental workflow for this compound application in organoid cultures.

JNK_Independent_Mechanism JNK_IN_8 This compound mTOR mTOR JNK_IN_8->mTOR | TFEB_TFE3_P Phosphorylated TFEB/TFE3 (Inactive) mTOR->TFEB_TFE3_P Phosphorylates TFEB_TFE3 TFEB/TFE3 (Active) TFEB_TFE3_P->TFEB_TFE3 Dephosphorylation Nucleus Nucleus TFEB_TFE3->Nucleus Translocation Lysosome_Biogenesis Lysosome Biogenesis & Autophagy Nucleus->Lysosome_Biogenesis Upregulates

Caption: JNK-independent mechanism of this compound via mTOR-TFEB/TFE3 pathway.

References

Troubleshooting & Optimization

JNK-IN-8 Technical Support Center: Troubleshooting Solubility Issues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance to researchers, scientists, and drug development professionals on addressing solubility challenges with the irreversible JNK inhibitor, JNK-IN-8.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in common laboratory solvents?

A1: this compound exhibits high solubility in dimethyl sulfoxide (DMSO) but is practically insoluble in water and ethanol.[1][2] The reported solubility values vary slightly between suppliers, which may be attributed to minor differences in product batches or analytical methods.[3][4]

Q2: I am observing precipitation when diluting my this compound DMSO stock solution in aqueous media for cell-based assays. Why is this happening and how can I prevent it?

A2: This is a common issue due to the low aqueous solubility of this compound. When a concentrated DMSO stock is diluted into an aqueous buffer or cell culture medium, the inhibitor may crash out of solution. To prevent this, it is crucial to ensure the final concentration of DMSO in the aqueous solution is kept low, typically below 0.1%, to maintain cell viability and minimize solvent effects.[5] For cell culture experiments, it is recommended to dilute the stock solution into the medium immediately before use.[5]

Q3: My this compound powder does not seem to be dissolving completely in DMSO, even at concentrations reported to be soluble. What should I do?

A3: Incomplete dissolution in DMSO can be due to several factors. Firstly, ensure you are using fresh, anhydrous DMSO, as it is hygroscopic and absorbed moisture can reduce the solubility of compounds.[1][6] If you are still experiencing issues, gentle warming of the solution to 37°C for about 10 minutes and/or sonication in an ultrasonic bath can facilitate dissolution.[2][7]

Q4: Can I prepare and store aqueous solutions of this compound?

A4: Due to its poor aqueous solubility and stability, it is not recommended to prepare and store aqueous stock solutions of this compound.[5] Stock solutions should be prepared in DMSO and stored at -20°C or -80°C.[2][8] For experiments, fresh dilutions from the DMSO stock into aqueous buffers or media should be made immediately before use.

Troubleshooting Guides

Issue 1: Low or Inconsistent Solubility in DMSO
  • Potential Cause: The DMSO used may have absorbed moisture.

    • Solution: Use fresh, anhydrous DMSO from a newly opened bottle.[1][6]

  • Potential Cause: The compound requires assistance to fully dissolve.

    • Solution: Gently warm the solution to 37°C for 10 minutes.[2] Alternatively, use an ultrasonic bath to aid dissolution.[2][7]

  • Potential Cause: The concentration being prepared is too high.

    • Solution: While high solubility in DMSO is reported, it is advisable to start with a slightly lower concentration and gradually increase it if needed.

Issue 2: Precipitation Upon Dilution in Aqueous Media
  • Potential Cause: The final DMSO concentration is too high, causing the compound to precipitate.

    • Solution: Keep the final DMSO concentration in your working solution as low as possible, ideally below 0.1%.[5]

  • Potential Cause: The compound has low solubility in the final aqueous medium.

    • Solution: For in vivo studies or challenging in vitro systems, consider using a formulation with co-solvents and surfactants.

Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventReported SolubilitySource
DMSO≥ 100 mg/mL (197.01 mM)[1][6]
DMSO> 25.4 mg/mL[2]
DMSO56 mg/mL (110.33 mM) (Sonication recommended)[7]
WaterInsoluble[1]
EthanolInsoluble[1]
Ethanol≥9.24 mg/mL (with gentle warming and sonication)[2]

Experimental Protocols

Protocol 1: Preparation of a Concentrated this compound Stock Solution in DMSO
  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of fresh, anhydrous DMSO to achieve the target concentration (e.g., 10 mM).

  • Vortex the tube for 1-2 minutes to facilitate dissolution.

  • If the compound is not fully dissolved, place the tube in a 37°C water bath for 10 minutes, vortexing intermittently.

  • Alternatively, or in addition to warming, sonicate the tube in an ultrasonic bath for 5-10 minutes.

  • Visually inspect the solution to ensure it is clear and free of particulates.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[5][8]

Protocol 2: Preparation of a Working Solution for Cell-Based Assays
  • Thaw a frozen aliquot of the this compound DMSO stock solution at room temperature.

  • Calculate the volume of the stock solution needed to achieve the desired final concentration in your cell culture medium.

  • Pre-warm the cell culture medium to 37°C.

  • Add the calculated volume of the DMSO stock solution directly to the pre-warmed medium and immediately mix thoroughly by pipetting or gentle vortexing.

  • Ensure the final DMSO concentration in the medium is non-toxic to your cells (typically ≤ 0.1%).[5]

  • Use the freshly prepared working solution immediately for your experiment.

Protocol 3: Formulation for In Vivo Studies

For animal studies, a co-solvent formulation is often necessary to achieve a suitable concentration for administration. Here are two example formulations reported by suppliers:

Formulation A [1]

  • Start with a 40 mg/mL stock solution of this compound in DMSO.

  • To prepare a 1 mL working solution, add 50 µL of the 40 mg/mL DMSO stock to 400 µL of PEG300. Mix until clear.

  • Add 50 µL of Tween 80 to the mixture and mix until clear.

  • Add 500 µL of ddH₂O to bring the final volume to 1 mL.

  • The final concentration of this compound will be 2 mg/mL in a vehicle of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% ddH₂O.

  • This solution should be used immediately after preparation.

Formulation B [6]

  • Start with a 25 mg/mL stock solution of this compound in DMSO.

  • To prepare a 1 mL working solution, add 100 µL of the 25 mg/mL DMSO stock to 400 µL of PEG300. Mix well.

  • Add 50 µL of Tween-80 and mix well.

  • Add 450 µL of saline to bring the final volume to 1 mL.

  • The final concentration of this compound will be 2.5 mg/mL in a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.

Visualizations

JNK_Signaling_Pathway stress Stress Stimuli (UV, Cytokines, etc.) jnkk MAP2K (MKK4/7) stress->jnkk jnk JNK (JNK1/2/3) jnkk->jnk cjun c-Jun jnk->cjun apoptosis Apoptosis cjun->apoptosis inflammation Inflammation cjun->inflammation jnkin8 This compound jnkin8->jnk Troubleshooting_Workflow start This compound Solubility Issue check_solvent Check Solvent Quality (Fresh, Anhydrous DMSO?) start->check_solvent use_fresh_dmso Use fresh, anhydrous DMSO check_solvent->use_fresh_dmso No dissolution_method Aid Dissolution (Warm to 37°C or Sonicate) check_solvent->dissolution_method Yes use_fresh_dmso->dissolution_method dissolved Compound Dissolved? dissolution_method->dissolved precipitation Precipitation in Aqueous Media? dissolved->precipitation Yes fail Consult Technical Support dissolved->fail No check_dmso_conc Check Final DMSO Concentration (Is it <= 0.1%?) precipitation->check_dmso_conc Yes success Successful Solubilization precipitation->success No adjust_dmso_conc Adjust Dilution to Lower DMSO% check_dmso_conc->adjust_dmso_conc No use_formulation Consider Co-solvent Formulation (for in vivo or difficult applications) check_dmso_conc->use_formulation Yes adjust_dmso_conc->success use_formulation->success FAQ_Logic start User Encounters Solubility Problem faq1 Q1: Expected Solubility? start->faq1 faq2 Q2: Precipitation in Aqueous Media? start->faq2 faq3 Q3: Incomplete Dissolution in DMSO? start->faq3 faq4 Q4: Storing Aqueous Solutions? start->faq4 troubleshooting Troubleshooting Guides faq1->troubleshooting faq2->troubleshooting faq3->troubleshooting protocols Experimental Protocols faq4->protocols troubleshooting->protocols

References

JNK-IN-8 not inhibiting c-Jun phosphorylation troubleshooting

Author: BenchChem Technical Support Team. Date: November 2025

This technical support resource provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using JNK-IN-8, a potent and irreversible inhibitor of JNK1, JNK2, and JNK3.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a highly selective and irreversible inhibitor of the c-Jun N-terminal kinases JNK1, JNK2, and JNK3.[1][2][3] It functions by covalently binding to a conserved cysteine residue within the ATP-binding site of the JNK isoforms (Cys116 in JNK1/2 and Cys154 in JNK3).[4] This covalent modification blocks the substrate-binding ability of the kinase, thereby preventing the phosphorylation of its downstream targets, most notably c-Jun.[2][5]

Q2: I am not observing inhibition of c-Jun phosphorylation after treating my cells with this compound. What are the possible reasons?

Several factors could contribute to the lack of observed inhibition. Please consider the following troubleshooting steps:

  • Compound Integrity and Handling:

    • Solubility: this compound is soluble in DMSO.[1][2][3] Ensure you are using fresh, high-quality, anhydrous DMSO, as moisture can reduce its solubility.[1]

    • Storage: Store the powdered compound at -20°C for long-term stability.[1][3] Stock solutions in DMSO should be aliquoted and stored at -80°C to avoid repeated freeze-thaw cycles.[1][3]

    • Working Dilution: Prepare fresh dilutions of this compound in your cell culture medium immediately before each experiment. The compound has low solubility in aqueous media.[3]

  • Experimental Conditions:

    • Concentration and Treatment Time: The effective concentration can vary between cell lines. While the IC50 values for JNK isoforms are in the low nanomolar range, the cellular EC50 for inhibiting c-Jun phosphorylation is higher (e.g., 338 nM in A375 cells and 486 nM in HeLa cells).[1] You may need to perform a dose-response experiment to determine the optimal concentration for your specific cell type. Treatment times can also influence the outcome.

    • Cellular Context: The activation state of the JNK pathway in your cells is crucial. Ensure that the JNK pathway is adequately stimulated (e.g., with anisomycin, UV radiation, or cytokines like IL-1β) to detect a significant decrease in c-Jun phosphorylation upon inhibitor treatment.[1][2]

    • Irreversible Inhibition: Remember that this compound is an irreversible inhibitor. Its effect should persist even after removing the compound from the culture medium.[2]

  • Western Blotting Technique:

    • Antibody Quality: Verify the specificity and sensitivity of your primary antibody for phosphorylated c-Jun (p-c-Jun), particularly at Ser63 and Ser73.[2][6]

    • Loading Controls: Use appropriate loading controls (e.g., total c-Jun, β-actin, or GAPDH) to ensure equal protein loading between samples.[6]

    • Lysis Buffer: Use a lysis buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of your proteins.[1]

Q3: What are the recommended concentrations of this compound to use in cell-based assays?

The optimal concentration of this compound is cell-type dependent. A good starting point is to perform a dose-response curve ranging from 0.1 µM to 10 µM.[5] Based on published data, concentrations between 1 µM and 5 µM have been shown to effectively inhibit c-Jun phosphorylation in various cell lines.[5] For example, 1 µM of this compound reduced EGF-induced c-Jun phosphorylation by about 60% in MDA-MB-231 cells.[5]

Data Presentation

Table 1: Inhibitory Activity of this compound

TargetParameterValueCell LineReference
JNK1IC504.7 nMN/A[1]
JNK2IC5018.7 nMN/A[1]
JNK3IC501 nMN/A[1]
c-Jun PhosphorylationEC50338 nMA375[1]
c-Jun PhosphorylationEC50486 nMHeLa[1]

Experimental Protocols

Western Blot for Phospho-c-Jun (Ser63/Ser73)
  • Cell Lysis:

    • After treatment with this compound and/or a JNK pathway stimulus, wash cells with ice-cold PBS.

    • Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitor cocktails.[1]

    • Incubate on ice for 30 minutes, followed by centrifugation to pellet cell debris.[7]

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE and Transfer:

    • Denature equal amounts of protein by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE on a polyacrylamide gel.

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.[7][8]

    • Incubate the membrane with a primary antibody specific for phospho-c-Jun (Ser63 or Ser73) overnight at 4°C.[8]

    • Wash the membrane three times with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[8]

    • Wash the membrane again three times with TBST.

  • Detection:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize with an imaging system.[8]

    • Strip and re-probe the membrane for total c-Jun and a loading control (e.g., β-actin) to normalize the data.

JNK Kinase Assay (In Vitro)

This assay measures the direct activity of JNK on its substrate.

  • Immunoprecipitation of JNK:

    • Incubate cell lysates with an anti-JNK antibody to capture the JNK protein.

    • Add Protein A/G agarose beads to pull down the antibody-JNK complex.

    • Wash the beads several times with lysis buffer and then with kinase assay buffer.

  • Kinase Reaction:

    • Resuspend the beads in a kinase assay buffer containing a JNK substrate (e.g., recombinant c-Jun or ATF2) and ATP.[9]

    • Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).[9]

  • Detection of Substrate Phosphorylation:

    • Stop the reaction by adding SDS sample buffer and boiling.

    • Analyze the samples by Western blotting using a phospho-specific antibody against the substrate (e.g., phospho-c-Jun or phospho-ATF2).[9]

Visualizations

JNK_Signaling_Pathway cluster_extracellular Extracellular Stimuli cluster_mapkkk MAPKKK cluster_mapkk MAPKK cluster_mapk MAPK cluster_transcription_factor Transcription Factor cluster_inhibitor Inhibitor Stress Stress (UV, Osmotic) MAP3K ASK1, MEKK1, etc. Stress->MAP3K Cytokines Cytokines (TNF-α, IL-1β) Cytokines->MAP3K MKK4_7 MKK4 / MKK7 MAP3K->MKK4_7 phosphorylates JNK JNK1 / JNK2 / JNK3 MKK4_7->JNK phosphorylates cJun c-Jun JNK->cJun phosphorylates pcJun p-c-Jun cJun->pcJun Gene Expression\n(Apoptosis, Inflammation) Gene Expression (Apoptosis, Inflammation) pcJun->Gene Expression\n(Apoptosis, Inflammation) JNK_IN_8 This compound JNK_IN_8->JNK inhibits

Caption: JNK signaling pathway and the inhibitory action of this compound.

Troubleshooting_Workflow cluster_compound Compound Checks cluster_protocol Protocol Checks cluster_western Western Blot Checks Start No inhibition of c-Jun phosphorylation observed Check_Compound Step 1: Verify this compound Integrity Start->Check_Compound Solubility Fresh, anhydrous DMSO used? Check_Compound->Solubility Issues? Check_Protocol Step 2: Review Experimental Protocol Concentration Dose-response performed? Check_Protocol->Concentration Issues? Check_Western Step 3: Assess Western Blot Technique Antibody p-c-Jun antibody validated? Check_Western->Antibody Issues? Success Problem Resolved Solubility->Check_Compound Corrective Action Storage Proper storage conditions met? Solubility->Storage Storage->Check_Compound Corrective Action Dilution Fresh working dilutions made? Storage->Dilution Dilution->Check_Compound Dilution->Check_Protocol All OK Concentration->Check_Protocol Corrective Action Stimulation JNK pathway stimulated? Concentration->Stimulation Stimulation->Check_Protocol Corrective Action Cell_Line Considered cell-specific sensitivity? Stimulation->Cell_Line Cell_Line->Check_Protocol Cell_Line->Check_Western All OK Antibody->Check_Western Corrective Action Controls Loading controls included? Antibody->Controls Controls->Check_Western Corrective Action Lysis_Buffer Phosphatase inhibitors used? Controls->Lysis_Buffer Lysis_Buffer->Check_Western Lysis_Buffer->Success All OK

Caption: Troubleshooting workflow for this compound experiments.

References

Optimizing JNK-IN-8 concentration for specific cell types

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals working with the JNK inhibitor, JNK-IN-8.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during experiments using this compound.

Issue Possible Cause Recommended Solution
Inconsistent or no inhibition of JNK signaling (e.g., no decrease in c-Jun phosphorylation) Inhibitor Degradation: Improper storage or multiple freeze-thaw cycles of the this compound stock solution.[1]Prepare fresh stock solutions of this compound in DMSO.[1] Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C, protected from light and with a desiccant.[1]
Suboptimal Concentration: The concentration of this compound used is too low for the specific cell type or experimental conditions.Perform a dose-response experiment to determine the optimal concentration for your cell line. See the detailed protocol below. Published effective concentrations in various cell lines can serve as a starting point (e.g., 0.1 µM to 20 µM).[2]
Incorrect Experimental Timeline: The incubation time with this compound may be insufficient for target engagement and downstream effects.Optimize the incubation time. For inhibition of c-Jun phosphorylation, pre-treatment for at least 30-60 minutes is often effective.[2] For long-term assays like cell viability, incubation for 72 hours has been reported.[3]
High Cell Toxicity or Off-Target Effects Excessive DMSO Concentration: The final concentration of DMSO in the cell culture medium is too high, leading to cytotoxicity.[1]Ensure the final DMSO concentration in the culture medium does not exceed 0.1%.[1] Prepare a more concentrated stock solution of this compound if necessary to keep the DMSO volume low.
Concentration Too High: The concentration of this compound is above the optimal therapeutic window for the specific cell type, leading to off-target effects or toxicity.[3]Titrate the concentration of this compound to find the lowest effective concentration that inhibits JNK signaling without causing excessive cell death. A cell viability assay (e.g., MTT or CellTiter-Glo) should be run in parallel with the dose-response experiment.
Cell Line Sensitivity: Some cell lines may be inherently more sensitive to JNK inhibition or the compound itself.Characterize the baseline JNK activity in your cell line. If JNK activity is low, a high concentration of the inhibitor might not be necessary and could lead to off-target effects.
Precipitation of this compound in Culture Medium Low Aqueous Solubility: this compound has low solubility in aqueous media.[1]Prepare a concentrated stock solution in DMSO (e.g., 10 mM).[1] Immediately before use, dilute the stock solution directly into the pre-warmed cell culture medium and mix thoroughly. Avoid preparing large volumes of diluted this compound in aqueous solutions for long-term storage. Warming the tube to 37°C may aid in solubilization.[4]

Frequently Asked Questions (FAQs)

1. What is the mechanism of action of this compound?

This compound is an irreversible inhibitor of c-Jun N-terminal kinases (JNKs).[1] It forms a covalent bond with a conserved cysteine residue (Cys116 in JNK1 and JNK2, and Cys154 in JNK3) located near the ATP-binding site of the kinase.[2][3] This covalent modification blocks the substrate-binding ability of JNK, thereby inhibiting its activity.[4]

2. What are the IC50 values for this compound?

The reported IC50 values for this compound are:

  • JNK1: 4.67 nM[1][5]

  • JNK2: 18.7 nM[1][5]

  • JNK3: 0.98 nM[1][5]

3. How should I prepare and store this compound?

This compound is typically supplied as a pale-yellow powder.[1]

  • Preparation: Prepare a stock solution in high-quality, anhydrous DMSO. For example, to make a 10 mM stock solution, dissolve 1 mg of this compound in 197 µL of DMSO.[1]

  • Storage: Store the solid compound at -20°C, protected from light and with a desiccant.[1] The prepared DMSO stock solution should also be stored at -20°C in small aliquots to avoid multiple freeze-thaw cycles.[1]

4. What is a typical working concentration for this compound in cell culture?

The optimal concentration of this compound is highly cell-type dependent. However, a general starting range for dose-response experiments is between 0.1 µM and 10 µM.[2][3] It is crucial to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental endpoint.

5. Are there known off-target effects of this compound?

While this compound is considered highly selective for JNKs, some studies suggest potential off-target effects, particularly at higher concentrations.[4] One study noted that this compound can inhibit mTOR signaling independently of its effect on JNK.[3] As with any kinase inhibitor, it is important to include appropriate controls and consider potential off-target effects when interpreting data.

This compound Effective Concentrations in Various Cell Lines

The following table summarizes effective concentrations of this compound used in different cell lines as reported in the literature. This information can serve as a starting point for designing your experiments.

Cell LineCell TypeApplicationEffective Concentration RangeReference
MDA-MB-231Triple-Negative Breast CancerInhibition of c-Jun phosphorylation, Cell Viability Assay1 µM - 5 µM[2]
HCC1806Triple-Negative Breast CancerClonogenic Assay1 µM - 5 µM[3]
MDA-MB-468Triple-Negative Breast CancerCell Viability Assay0.88 µM - 5 µM[3]
A375MelanomaInhibition of c-Jun phosphorylationEC50 of 338 nM[6]
HeLaCervical CancerInhibition of c-Jun phosphorylationEC50 of 486 nM[6]
HEK293-ILR1Human Embryonic KidneyInhibition of c-Jun phosphorylation0.1 µM - 3 µM[4]
CFPAC-1Pancreatic Ductal AdenocarcinomaDose-response with FOLFOX200 nM[7]
MIA PaCa-2Pancreatic Ductal AdenocarcinomaDose-response with FOLFOX1000 nM[7]

Experimental Protocol: Determining the Optimal Concentration of this compound

This protocol provides a step-by-step guide for determining the optimal concentration of this compound for a specific cell type.

Objective: To identify the lowest concentration of this compound that effectively inhibits JNK signaling with minimal cytotoxicity.

Materials:

  • Your cell line of interest

  • Complete cell culture medium

  • This compound

  • DMSO (anhydrous)

  • Plates for cell culture (e.g., 96-well for viability, 6-well for western blotting)

  • Reagents for cell viability assay (e.g., MTT, CellTiter-Glo)

  • Reagents for western blotting (lysis buffer, antibodies against phospho-c-Jun, total c-Jun, and a loading control like GAPDH or β-actin)

  • Stimulant for JNK pathway activation (e.g., Anisomycin, UV radiation, or a relevant cytokine)

Procedure:

  • Prepare this compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. Aliquot and store at -20°C.

  • Cell Seeding: Seed your cells in the appropriate plates.

    • For a 96-well plate (viability assay), seed at a density that will result in 50-70% confluency at the end of the experiment.

    • For a 6-well plate (western blotting), seed at a density that will result in 70-80% confluency at the time of treatment.

  • Dose-Response Treatment:

    • Prepare serial dilutions of this compound in complete culture medium to achieve a range of final concentrations (e.g., 0.01, 0.1, 0.5, 1, 2.5, 5, 10 µM).

    • Include a vehicle control (DMSO only) at the same final concentration as the highest this compound dose.

    • Replace the medium on your cells with the medium containing the different concentrations of this compound or vehicle.

  • Incubation: Incubate the cells for the desired treatment duration. This will depend on your assay.

    • For Western Blotting (Short-term): Pre-treat with this compound for 1-3 hours, then stimulate the JNK pathway with your chosen agonist for a short period (e.g., 30 minutes with Anisomycin).

    • For Cell Viability (Long-term): Incubate for 24, 48, or 72 hours.

  • Assessments:

    • Cell Viability Assay: Following the long-term incubation, perform a cell viability assay according to the manufacturer's protocol. This will determine the cytotoxic effects of different this compound concentrations.

    • Western Blotting: After the short-term treatment and stimulation, lyse the cells and perform a western blot to analyze the phosphorylation of c-Jun. Probe for phospho-c-Jun (Ser63 or Ser73), total c-Jun, and a loading control.

  • Data Analysis:

    • Viability: Plot cell viability (%) against the log of this compound concentration to determine the IC50 for cytotoxicity.

    • Western Blot: Quantify the band intensities for phospho-c-Jun and normalize to total c-Jun and the loading control. Plot the normalized phospho-c-Jun levels against the this compound concentration to determine the effective concentration for target inhibition.

    • Optimal Concentration: The optimal concentration will be the lowest concentration that shows significant inhibition of c-Jun phosphorylation without a substantial decrease in cell viability.

Visualizations

JNK_Signaling_Pathway cluster_extracellular Extracellular Stimuli cluster_mapkkk MAPKKK cluster_mapkk MAPKK cluster_mapk MAPK cluster_downstream Downstream Targets Stress Stress (UV, Osmotic Shock) MAPKKK MEKK1-4, MLK, ASK1 Stress->MAPKKK Cytokines Cytokines (TNF-α, IL-1) Cytokines->MAPKKK MKK4_7 MKK4 / MKK7 MAPKKK->MKK4_7 phosphorylates JNK JNK1/2/3 MKK4_7->JNK phosphorylates cJun c-Jun JNK->cJun phosphorylates AP1 AP-1 Formation cJun->AP1 Cellular_Response Cellular Response (Apoptosis, Proliferation, Inflammation) AP1->Cellular_Response JNK_IN_8 This compound JNK_IN_8->JNK inhibits

Caption: The JNK signaling pathway is activated by various stress stimuli and cytokines, leading to a kinase cascade that results in the phosphorylation of c-Jun and other substrates, ultimately modulating cellular responses. This compound acts by irreversibly inhibiting JNK.

Troubleshooting_Workflow Start Start: Inconsistent/No JNK Inhibition Check_Concentration Is the this compound concentration optimized? Start->Check_Concentration Check_Toxicity Observing high cell toxicity? Start->Check_Toxicity Perform_Dose_Response Action: Perform dose-response experiment (0.1-10 µM) Check_Concentration->Perform_Dose_Response No Check_Storage Is the this compound stock solution fresh? Check_Concentration->Check_Storage Yes Perform_Dose_Response->Check_Storage Prepare_Fresh_Stock Action: Prepare fresh stock, aliquot, and store at -20°C Check_Storage->Prepare_Fresh_Stock No Check_Incubation Is the incubation time sufficient? Check_Storage->Check_Incubation Yes Prepare_Fresh_Stock->Check_Incubation Optimize_Time Action: Optimize incubation time (e.g., 1-3h pre-treatment) Check_Incubation->Optimize_Time No End_Success End: Successful JNK Inhibition Check_Incubation->End_Success Yes Optimize_Time->End_Success Check_Toxicity->Start No Check_DMSO Is final DMSO concentration >0.1%? Check_Toxicity->Check_DMSO Yes Reduce_DMSO Action: Lower final DMSO concentration Check_DMSO->Reduce_DMSO Yes Lower_Concentration Action: Lower this compound concentration Check_DMSO->Lower_Concentration No End_Resolved End: Toxicity Resolved Reduce_DMSO->End_Resolved Lower_Concentration->End_Resolved

Caption: A troubleshooting workflow to diagnose and resolve common issues encountered when using this compound, such as lack of efficacy or high cytotoxicity.

References

JNK-IN-8 degradation and proper storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use, storage, and troubleshooting of JNK-IN-8, a potent and irreversible inhibitor of c-Jun N-terminal kinases (JNK).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a highly selective and potent small molecule inhibitor of JNK1, JNK2, and JNK3. It functions as an irreversible covalent inhibitor by forming a covalent bond with a conserved cysteine residue within the ATP-binding site of the JNK proteins. This covalent modification permanently inactivates the kinase, preventing it from phosphorylating its downstream substrates, such as c-Jun.

Q2: What are the recommended storage conditions for this compound?

Proper storage is crucial to maintain the stability and activity of this compound. Please adhere to the following guidelines:

FormStorage TemperatureDurationSpecial Considerations
Solid Powder -20°CUp to 3 yearsStore in a dry, dark place. Use of a desiccant is recommended for long-term storage.[1]
DMSO Stock Solution -20°CUp to 1 monthAliquot to avoid repeated freeze-thaw cycles. Use fresh, anhydrous DMSO for reconstitution.[1]
DMSO Stock Solution -80°CUp to 1 yearAliquot to avoid repeated freeze-thaw cycles. Use fresh, anhydrous DMSO for reconstitution.[1]

Q3: How should I prepare a stock solution of this compound?

This compound is soluble in dimethyl sulfoxide (DMSO). To prepare a stock solution, dissolve the powdered compound in anhydrous DMSO to the desired concentration. For example, to make a 10 mM stock solution, you can dissolve 1 mg of this compound (Molecular Weight: 507.59 g/mol ) in approximately 197 µL of DMSO. It is recommended to prepare fresh stock solutions before use. If long-term storage of the stock solution is necessary, it should be aliquoted and stored at -80°C to minimize degradation.

Q4: What is the stability of this compound in aqueous solutions and cell culture media?

This compound, like many small molecules containing reactive functional groups such as acrylamides, can be susceptible to degradation in aqueous environments, including cell culture media. The primary degradation pathway is likely hydrolysis of the acrylamide group or reaction with nucleophilic components in the media, such as thiols (e.g., from cysteine or glutathione).

It is strongly recommended to dilute the this compound DMSO stock solution into your aqueous buffer or cell culture medium immediately before starting your experiment. The stability of this compound in cell culture media can be influenced by factors such as pH, temperature, and the presence of serum proteins. For long-term experiments, it may be necessary to replenish the this compound-containing medium periodically.

Troubleshooting Guide

This guide addresses common issues that may arise during experiments using this compound.

Problem Possible Cause(s) Recommended Solution(s)
Reduced or no inhibition of JNK activity (e.g., no decrease in phospho-c-Jun levels) 1. Degradation of this compound: The compound may have degraded due to improper storage or handling. 2. Insufficient inhibitor concentration: The concentration of this compound may be too low to effectively inhibit JNK in your specific cell type or experimental setup. 3. Cell permeability issues: The compound may not be efficiently entering the cells.1. Verify compound integrity: Use a fresh vial of this compound or a freshly prepared stock solution. Perform a quality control experiment with a positive control cell line known to be sensitive to this compound. 2. Optimize concentration: Perform a dose-response experiment to determine the optimal concentration of this compound for your system. 3. Check experimental conditions: Ensure the final DMSO concentration in your cell culture is non-toxic (typically ≤ 0.5%).
Inconsistent results between experiments 1. Variability in stock solution: Repeated freeze-thaw cycles of the stock solution can lead to degradation. 2. Inconsistent incubation times: The duration of treatment with this compound can affect the extent of inhibition. 3. Cell passage number and confluency: These factors can influence cellular signaling pathways.1. Aliquot stock solutions: Prepare single-use aliquots of your this compound stock solution to avoid freeze-thaw cycles. 2. Standardize protocols: Ensure consistent incubation times and other experimental parameters across all experiments. 3. Maintain consistent cell culture practices: Use cells within a defined passage number range and seed them to achieve a consistent confluency at the time of treatment.
Unexpected off-target effects 1. Use of excessively high concentrations: High concentrations of any inhibitor can lead to non-specific effects. 2. Presence of degradation products: Degradation products of this compound may have their own biological activities.1. Use the lowest effective concentration: Determine the minimal concentration of this compound that gives the desired level of JNK inhibition. 2. Ensure compound quality: Use high-purity this compound and follow proper storage and handling procedures to minimize degradation.
Precipitation of the compound in cell culture media 1. Poor solubility: this compound has limited solubility in aqueous solutions. 2. High final concentration: The desired final concentration may exceed the solubility limit in the media.1. Prepare fresh dilutions: Dilute the DMSO stock solution into the final aqueous buffer or media immediately before use and mix thoroughly. 2. Optimize final concentration: If precipitation is observed, try using a lower final concentration of this compound.
Artifacts in Western Blotting (e.g., unexpected bands) 1. Sample degradation: Inadequate sample preparation can lead to protein degradation. 2. Antibody non-specificity: The primary or secondary antibody may be cross-reacting with other proteins.1. Use fresh lysates and protease/phosphatase inhibitors: Prepare cell lysates on ice and add appropriate inhibitors to prevent protein degradation. 2. Optimize antibody concentrations and blocking conditions: Titrate your primary and secondary antibodies to determine the optimal dilutions. Use an appropriate blocking buffer (e.g., 5% BSA or non-fat milk in TBST) to minimize non-specific binding.

Experimental Protocols

Protocol for Assessing the Stability of this compound in Solution by LC-MS

This protocol provides a general framework for evaluating the stability of this compound in a specific solvent or buffer over time.

Materials:

  • This compound

  • Anhydrous DMSO

  • Aqueous buffer or cell culture medium of interest

  • LC-MS grade water and acetonitrile

  • Formic acid (for mobile phase acidification)

  • HPLC vials

  • Liquid Chromatography-Mass Spectrometry (LC-MS) system

Procedure:

  • Prepare a stock solution of this compound in anhydrous DMSO (e.g., 10 mM).

  • Prepare the test solution: Dilute the this compound stock solution to a final concentration (e.g., 10 µM) in the aqueous buffer or cell culture medium to be tested.

  • Timepoint 0 (T=0): Immediately after preparation, take an aliquot of the test solution, dilute it further with the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid) to a suitable concentration for LC-MS analysis, and inject it into the LC-MS system.

  • Incubate the test solution: Store the remaining test solution under the desired experimental conditions (e.g., 37°C in a cell culture incubator).

  • Collect subsequent timepoints: At predetermined time intervals (e.g., 1, 4, 8, 24, 48 hours), collect additional aliquots from the incubated test solution, dilute them as in step 3, and analyze by LC-MS.

  • LC-MS analysis:

    • Use a C18 reverse-phase HPLC column.

    • Employ a gradient elution method with mobile phase A (water with 0.1% formic acid) and mobile phase B (acetonitrile with 0.1% formic acid).

    • Set the mass spectrometer to detect the parent mass of this compound (m/z for [M+H]⁺) and potential degradation products.

  • Data analysis:

    • Integrate the peak area of the this compound parent ion at each timepoint.

    • Plot the percentage of remaining this compound as a function of time to determine its stability under the tested conditions.

    • Analyze the mass spectra for the appearance of new peaks that could correspond to degradation products.

Visualizations

JNK Signaling Pathway

JNK_Signaling_Pathway Stress Stress Stimuli (UV, Cytokines, etc.) MAPKKK MAPKKK (e.g., MEKK1, ASK1) Stress->MAPKKK activates MKK4_7 MKK4 / MKK7 MAPKKK->MKK4_7 phosphorylates JNK JNK1 / JNK2 / JNK3 MKK4_7->JNK phosphorylates cJun c-Jun JNK->cJun phosphorylates Transcription Gene Transcription (Apoptosis, Inflammation, etc.) cJun->Transcription regulates JNK_IN_8 This compound JNK_IN_8->JNK irreversibly inhibits

Caption: Simplified JNK signaling pathway and the point of inhibition by this compound.

Troubleshooting Workflow for Reduced this compound Efficacy

Troubleshooting_Workflow Start Start: Reduced or No JNK Inhibition Observed Check_Compound Check this compound Integrity Start->Check_Compound Use_Fresh Use Freshly Prepared Stock Solution Check_Compound->Use_Fresh Degradation Suspected Check_Concentration Optimize Concentration Check_Compound->Check_Concentration Compound OK Use_Fresh->Check_Concentration Dose_Response Perform Dose-Response Experiment Check_Concentration->Dose_Response Suboptimal Concentration Check_Protocol Review Experimental Protocol Check_Concentration->Check_Protocol Concentration OK Dose_Response->Check_Protocol Standardize Standardize Incubation Times and Cell Conditions Check_Protocol->Standardize Inconsistencies Found Consult_Support Consult Technical Support Check_Protocol->Consult_Support Protocol OK Standardize->Consult_Support

Caption: A logical workflow for troubleshooting experiments with this compound.

Experimental Workflow for this compound Stability Assessment

Stability_Workflow Prep_Stock 1. Prepare this compound Stock in DMSO Prep_Test 2. Dilute in Test Solution (Buffer or Media) Prep_Stock->Prep_Test Time_Zero 3. Analyze T=0 Sample by LC-MS Prep_Test->Time_Zero Incubate 4. Incubate Test Solution at Desired Temperature Prep_Test->Incubate Analyze 6. Analyze Samples by LC-MS Time_Zero->Analyze Time_Points 5. Collect Aliquots at Various Timepoints Incubate->Time_Points Time_Points->Analyze Data_Analysis 7. Quantify Remaining this compound and Identify Degradants Analyze->Data_Analysis

Caption: A step-by-step workflow for assessing the stability of this compound.

References

JNK-IN-8 In Vivo Efficacy: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the in vivo application of JNK-IN-8, a potent and irreversible inhibitor of c-Jun N-terminal kinases (JNK).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a highly selective and potent irreversible inhibitor of JNK1, JNK2, and JNK3.[1][2] It functions by covalently binding to a conserved cysteine residue within the ATP-binding site of the JNK proteins (Cys116 in JNK1 and JNK2, and Cys154 in JNK3).[3] This covalent modification permanently inactivates the kinase, thereby blocking downstream signaling pathways.

Q2: What are the recommended starting doses and administration routes for in vivo studies with this compound?

Based on published studies, intraperitoneal (i.p.) injection is a common administration route. Successful in vivo efficacy has been reported with doses ranging from 10 mg/kg to 30 mg/kg.[3][4][5] The dosing frequency can vary, with schedules such as twice weekly being effective in some models.[4] It is crucial to perform dose-response studies to determine the optimal dose for your specific animal model and disease context.

Q3: Is this compound known to have off-target effects?

This compound is considered highly selective for JNK kinases.[4][6] Kinome-wide screening has demonstrated its high specificity.[7] One study investigated a potential off-target effect on VPS34 due to observed vacuolization in cells, but further experiments indicated this was not a direct inhibitory effect.[3] However, as with any kinase inhibitor, it is advisable to include appropriate controls to monitor for potential off-target effects in your experimental system.

Q4: What is the JNK signaling pathway?

The c-Jun N-terminal kinase (JNK) pathway is a critical component of the mitogen-activated protein kinase (MAPK) signaling cascade. It is activated by various stress stimuli, including inflammatory cytokines, UV radiation, and heat shock. The pathway involves a three-tiered kinase cascade, ultimately leading to the activation of JNK, which then phosphorylates a range of downstream targets, including the transcription factor c-Jun, to regulate processes like apoptosis, inflammation, and cell proliferation.

// Nodes Stress_Stimuli [label="Stress Stimuli\n(UV, Cytokines, etc.)", fillcolor="#EA4335"]; MAPKKK [label="MAPKKK\n(e.g., MEKK1, ASK1)", fillcolor="#4285F4"]; MKK4_7 [label="MKK4 / MKK7", fillcolor="#4285F4"]; JNK [label="JNK\n(JNK1/2/3)", fillcolor="#4285F4"]; cJun [label="c-Jun", fillcolor="#34A853"]; Apoptosis_Inflammation [label="Apoptosis, Inflammation,\nProliferation", fillcolor="#FBBC05", fontcolor="#202124"]; JNK_IN_8 [label="this compound", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124", style=filled];

// Edges Stress_Stimuli -> MAPKKK; MAPKKK -> MKK4_7; MKK4_7 -> JNK; JNK -> cJun; cJun -> Apoptosis_Inflammation; JNK_IN_8 -> JNK [arrowhead=tee, color="#EA4335", style=dashed, label="Inhibition"];

} .dot Caption: Simplified JNK signaling pathway and the inhibitory action of this compound.

Troubleshooting Guide: Why is my this compound not showing an effect in vivo?

This guide addresses common issues that may lead to a lack of observable in vivo effects with this compound.

Issues with Formulation and Administration

A primary reason for the lack of in vivo efficacy can be improper formulation, leading to poor solubility and bioavailability.

Problem: The compound is not reaching the target tissue at a sufficient concentration.

Possible Causes & Solutions:

Possible Cause Troubleshooting Suggestion Experimental Protocol Example
Poor Solubility This compound has low aqueous solubility. A suitable vehicle is essential for in vivo delivery.Vehicle Preparation: For intraperitoneal (i.p.) administration, this compound can be first dissolved in a minimal amount of DMSO and then suspended in a vehicle containing Tween 80 and/or PEG300. A reported formulation involves dissolving this compound in 15% Tween 80 in sterile water.[4] Always ensure the final DMSO concentration is low to avoid toxicity.
Improper Administration The chosen administration route may not be optimal for your model, or the injection technique may be inconsistent.Administration: Intraperitoneal injection is a commonly used and effective route for this compound.[4][5] Ensure proper injection technique to avoid administration into the gut or other organs. For subcutaneous tumor models, systemic administration (i.p. or i.v.) is generally required.
Compound Instability The formulated compound may not be stable, leading to degradation before or after administration.Stability Check: Prepare fresh formulations for each experiment. While specific in vivo stability data for this compound is not extensively published, it is good practice to minimize the time between formulation and administration. Stock solutions in DMSO are generally stable when stored at -20°C.[1]

// Nodes A [label="this compound Powder", fillcolor="#FBBC05", fontcolor="#202124"]; B [label="Dissolve in DMSO\n(Stock Solution)", fillcolor="#4285F4"]; C [label="Dilute in Vehicle\n(e.g., 15% Tween 80)", fillcolor="#4285F4"]; D [label="Administer to Animal Model\n(e.g., i.p. injection)", fillcolor="#34A853"]; E [label="Monitor Phenotypic Readout\n(e.g., tumor growth)", fillcolor="#EA4335"]; F [label="Assess Target Engagement\n(e.g., p-c-Jun levels)", fillcolor="#EA4335"];

// Edges A -> B; B -> C; C -> D; D -> E; D -> F; } .dot Caption: A general experimental workflow for in vivo studies using this compound.

Suboptimal Dosing Regimen

The dose and frequency of administration may be insufficient to achieve a therapeutic concentration at the target site.

Problem: The concentration of this compound at the tumor or target tissue is below the therapeutic threshold.

Possible Causes & Solutions:

Possible Cause Troubleshooting Suggestion Experimental Protocol Example
Insufficient Dose The administered dose is too low to effectively inhibit JNK in the target tissue.Dose-Response Study: Conduct a pilot study with a range of doses (e.g., 10, 20, 30 mg/kg) to determine the optimal dose that provides a therapeutic effect without significant toxicity.[3][4][5]
Inadequate Dosing Frequency As an irreversible inhibitor, the effect of this compound is long-lasting. However, de novo synthesis of JNK proteins can lead to a recovery of signaling.Pharmacodynamic (PD) Assessment: Measure the levels of phosphorylated c-Jun (p-c-Jun), a direct substrate of JNK, in tumor or target tissue at different time points after a single dose of this compound. This will help determine the duration of target inhibition and inform the optimal dosing frequency. A twice-weekly dosing schedule has been shown to be effective.[4]
Toxicity at Higher Doses Increasing the dose may lead to toxicity, limiting the therapeutic window.Toxicity Monitoring: Closely monitor the animals for signs of toxicity, such as weight loss, changes in behavior, or signs of distress. Doses up to 30 mg/kg have been reported to be well-tolerated in mice.[4]
Lack of Target Engagement

Even with proper formulation and dosing, the inhibitor may not be engaging its target effectively in the specific in vivo context.

Problem: JNK activity is not being inhibited in the target tissue.

Possible Causes & Solutions:

Possible Cause Troubleshooting Suggestion Experimental Protocol Example
Discrepancy between in vitro and in vivo Potency The cellular environment in vivo can differ significantly from in vitro cell culture, potentially affecting inhibitor potency.Confirm Target Inhibition in vivo: At the end of the study, or in a separate satellite group of animals, collect tumor or target tissue samples at a relevant time point after the final dose. Analyze the levels of p-c-Jun by Western blot or immunohistochemistry to confirm that this compound has engaged its target and inhibited JNK signaling in vivo.[4]
Model-Specific Differences The pharmacokinetics and pharmacodynamics of this compound can vary between different animal models and tumor types.Model Characterization: Ensure that the JNK pathway is active and relevant in your specific disease model. Baseline levels of p-c-Jun can be assessed before starting the treatment.

Summary of In Vivo Study Parameters for this compound

The following table summarizes key parameters from published studies that successfully used this compound in vivo.

Animal Model Dose Administration Route Vehicle Dosing Frequency Reference
Nude mice with MDA-MB-231 xenografts25 mg/kgi.p.Not specifiedNot specified[5]
Nude mice with TNBC PDX20 mg/kgi.p.Not specifiedDaily[3]
NSG mice with PDAC xenografts30 mg/kgi.p.15% Tween 80 in sterile water (from DMSO stock)Twice weekly[4]

By systematically addressing these potential issues, researchers can increase the likelihood of observing the expected in vivo effects of this compound and gain a clearer understanding of its therapeutic potential in their specific models.

References

JNK-IN-8 lot-to-lot variability and quality control

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides technical support for researchers and scientists using JNK-IN-8, a potent and irreversible inhibitor of c-Jun N-terminal kinases (JNKs). It covers potential issues related to lot-to-lot variability and offers guidance on quality control, experimental setup, and troubleshooting.

Frequently Asked Questions (FAQs)

1. What is this compound and what is its mechanism of action?

This compound is a potent, selective, and irreversible inhibitor of JNK1, JNK2, and JNK3.[1][2] It functions by forming a covalent bond with a conserved cysteine residue (Cys154 in JNK3) located near the ATP-binding site.[2][3] This covalent modification blocks the kinase's activity, preventing the phosphorylation of its downstream substrates, such as c-Jun.[3][4] JNKs are key enzymes in signaling pathways that respond to stress stimuli like cytokines, heat shock, and UV light, and are involved in regulating cell proliferation, differentiation, and apoptosis.[4][5][6]

2. What are the recommended storage and handling conditions for this compound?

Proper storage is critical to maintain the compound's stability and activity. Lot-to-lot variability can sometimes be traced back to improper handling or degradation.

Storage ConditionRecommendationStability Period
Solid Powder Store at -20°C, protected from light. For long-term storage, use of a desiccant is recommended.[4]Stable for at least 12 months to 3 years as supplied.[1][4]
Stock Solution (in DMSO) Prepare fresh before use.[4] For storage, aliquot into working volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[1][4]Up to 1 month at -20°C; up to 1 year at -80°C.[1]
Aqueous/Culture Media The compound has low solubility in aqueous media. Dilute the DMSO stock solution into culture medium immediately before use.[4]Not recommended for long-term storage. Prepare fresh for each experiment.

3. How should I prepare a stock solution of this compound?

The most common solvent is Dimethyl Sulfoxide (DMSO).

  • Example Preparation (10 mM Stock): To prepare a 10 mM stock solution, dissolve 1 mg of this compound (Molecular Weight: 507.6 g/mol ) in 197 µL of fresh, high-quality DMSO.[4]

  • Solubility: this compound is soluble in DMSO up to at least 85-100 mg/mL.[1][4]

  • Important: Ensure the final DMSO concentration in your cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced toxicity.[4]

4. What are the typical purity and potency values for this compound?

While individual lot specifications may vary slightly, typical values are provided below. Verifying the potency of each new lot with a functional assay is highly recommended.

Table 1: Chemical Properties and Purity

PropertyValueSource
CAS Number 1410880-22-6[4]
Molecular Formula C₂₉H₂₉N₇O₂[7]
Molecular Weight 507.6 g/mol [4][7]
Purity ≥ 98%[4][7]
Appearance A pale-yellow powder[4]

Table 2: In Vitro and Cellular Potency

Target/AssayIC₅₀ / EC₅₀ ValueSource
JNK1 (biochemical) 4.67 nM - 4.7 nM[1][2][4]
JNK2 (biochemical) 18.7 nM[1][2][4]
JNK3 (biochemical) 0.98 nM - 1 nM[1][2][4]
c-Jun Phosphorylation (A375 cells) 338 nM[1][8]
c-Jun Phosphorylation (HeLa cells) 486 nM[1][8]

Note: The difference between biochemical IC₅₀ (on isolated enzymes) and cellular EC₅₀ (in whole cells) is expected due to factors like cell permeability and target engagement in a complex cellular environment.[9]

JNK Signaling Pathway

The diagram below illustrates the canonical JNK signaling cascade, which is the target of this compound. The inhibitor prevents JNK from phosphorylating its downstream targets, such as the transcription factor c-Jun.

G cluster_input Stress Stimuli cluster_map3k MAPKKK Level cluster_map2k MAPKK Level cluster_mapk MAPK Level cluster_output Downstream Effects Stress Cytokines, UV, Osmotic Stress MAP3K ASK1, MEKK1/2/4, etc. Stress->MAP3K MKK4_7 MKK4 / MKK7 MAP3K->MKK4_7 phosphorylates JNK JNK1 / JNK2 / JNK3 MKK4_7->JNK phosphorylates cJun p-c-Jun (AP-1) JNK->cJun phosphorylates Response Apoptosis, Inflammation, Proliferation cJun->Response Inhibitor This compound Inhibitor->JNK irreversibly inhibits

Caption: The JNK signaling cascade and the inhibitory action of this compound.

Troubleshooting Guide

Encountering issues with an inhibitor can be frustrating. Lot-to-lot variability, while minimized by manufacturers, can still occur. This guide provides a logical workflow to diagnose problems with this compound.

Problem: this compound is not showing the expected inhibitory effect in my experiment.

Follow this troubleshooting workflow to identify the potential cause.

G Start Experiment Fails: No inhibition observed Q1 Is the stock solution freshly prepared or properly stored? Start->Q1 A1_Yes Yes Q1->A1_Yes Yes A1_No No Q1->A1_No No Q2 Did you confirm JNK pathway activation in your model? A1_Yes->Q2 Sol_Prep ACTION: Prepare a fresh stock solution from solid powder. A1_No->Sol_Prep A2_Yes Yes Q2->A2_Yes Yes A2_No No Q2->A2_No No Q3 Is the inhibitor concentration and incubation time optimal? A2_Yes->Q3 Pathway_Activation ACTION: Use a positive control (e.g., Anisomycin, UV) to stimulate the JNK pathway. Confirm p-c-Jun levels by Western Blot. A2_No->Pathway_Activation A3_Yes Yes Q3->A3_Yes Yes A3_No No Q3->A3_No No Q4 Does a previously validated lot of this compound work? A3_Yes->Q4 Dose_Response ACTION: Perform a dose-response (e.g., 0.1-10 µM) and time-course experiment to determine the optimal EC₅₀. A3_No->Dose_Response A4_Yes Yes Q4->A4_Yes Yes A4_No No / N/A Q4->A4_No No/N/A Lot_Issue CONCLUSION: Potential issue with the new lot. Contact supplier with QC data (e.g., WB of p-c-Jun). A4_Yes->Lot_Issue System_Issue CONCLUSION: Issue may be with the experimental system or protocol. Re-evaluate cell line, reagents, and detection methods. A4_No->System_Issue

Caption: A logical workflow for troubleshooting this compound experimental failures.

Key Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol details the steps for preparing a standard 10 mM stock solution in DMSO.

  • Acclimatization: Allow the vial of solid this compound to equilibrate to room temperature for 10-15 minutes before opening to prevent condensation.

  • Weighing: Accurately weigh 1 mg of this compound powder.

  • Dissolution: Add 197 µL of fresh, anhydrous DMSO to the powder.[4]

  • Solubilization: Vortex gently and/or sonicate briefly in a water bath to ensure the compound is fully dissolved. The solution should be clear.

  • Aliquoting and Storage: Dispense the solution into small, single-use aliquots in low-retention tubes. Store immediately at -20°C or -80°C, protected from light.[1][4]

Protocol 2: Quality Control - Western Blot for c-Jun Phosphorylation

This is the most direct method to confirm the biological activity of this compound in cells. It assesses the inhibition of a primary JNK substrate.[1][10]

  • Cell Culture: Plate cells (e.g., HeLa or A375) and grow to 70-80% confluency.[1]

  • Serum Starvation (Optional): To reduce basal kinase activity, you may serum-starve the cells for 18-24 hours prior to the experiment.[8]

  • Inhibitor Pre-treatment: Treat cells with varying concentrations of this compound (e.g., 0.1, 0.3, 1, 3 µM) or a DMSO vehicle control for 1-2 hours.[10]

  • JNK Pathway Stimulation: Add a JNK-activating stimulus, such as Anisomycin (2 µM) or UV irradiation, and incubate for the appropriate time (e.g., 30-60 minutes for Anisomycin).[8][10] Include a non-stimulated control.

  • Cell Lysis: Wash cells once with ice-cold PBS. Lyse the cells on ice using a lysis buffer (e.g., RIPA) supplemented with protease and phosphatase inhibitor cocktails.[1][8]

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE and Western Blot:

    • Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.

    • Transfer proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with a primary antibody against phosphorylated c-Jun (e.g., anti-p-c-Jun Ser63/73).

    • Wash and incubate with an appropriate HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis:

    • Strip and re-probe the membrane for total c-Jun and a loading control (e.g., GAPDH or β-Actin) to ensure equal loading and that the inhibitor is not affecting total protein levels.

    • A successful experiment will show a strong p-c-Jun signal in the stimulated/vehicle-treated sample, which is dose-dependently reduced in the this compound treated samples.

References

JNK-IN-8 Technical Support Center: Troubleshooting Stock Solution Precipitation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on avoiding precipitation of JNK-IN-8 in stock solutions. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the successful use of this potent and selective JNK inhibitor.

Frequently Asked Questions (FAQs)

Q1: My this compound precipitated out of my DMSO stock solution. What could be the cause?

A1: Precipitation of this compound from a DMSO stock solution can be attributed to several factors:

  • Solvent Quality: DMSO is hygroscopic, meaning it readily absorbs moisture from the air. The presence of water in the DMSO can significantly decrease the solubility of this compound.[1][2]

  • Improper Storage: Storing the stock solution at an inappropriate temperature or subjecting it to frequent freeze-thaw cycles can lead to precipitation.[3][4]

  • Concentration Exceeds Solubility Limit: While this compound has high solubility in DMSO, attempting to create a stock solution above its saturation point can cause it to precipitate.

  • Low-Quality Reagent: The purity of the this compound can affect its solubility.

Q2: What is the recommended solvent and concentration for this compound stock solutions?

A2: The recommended solvent for this compound is high-quality, anhydrous DMSO.[1][3][4][5][6] this compound is insoluble in water.[1][7] While it has some solubility in ethanol with warming, DMSO is the preferred solvent for achieving high-concentration stock solutions.[7]

For optimal results, it is advisable to prepare stock solutions at a concentration within the known solubility limits. See the table below for a summary of reported solubility data.

Q3: How should I properly store my this compound stock solution to prevent precipitation?

A3: To maintain the integrity of your this compound stock solution and prevent precipitation, adhere to the following storage guidelines:

  • Storage Temperature: Store the DMSO stock solution at -20°C or -80°C for long-term stability.[3][4][7]

  • Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound and promote precipitation, it is highly recommended to aliquot the stock solution into smaller, single-use volumes.[3]

  • Protection from Light: Store the stock solution protected from direct light.[3]

  • Use Freshly Prepared Solutions: Whenever possible, prepare the stock solution fresh before use for best results.[3] Some suppliers do not recommend long-term storage of the solution.[7]

Troubleshooting Guide

If you are experiencing precipitation with your this compound stock solution, follow these troubleshooting steps:

Problem: Precipitate is observed in the this compound stock solution upon preparation or after storage.

Potential Cause Troubleshooting Step Success Indicator
Poor Solvent Quality Use a fresh, unopened bottle of high-purity, anhydrous DMSO.[1][2][4]The precipitate dissolves, and the solution remains clear.
Concentration Too High Dilute the stock solution with additional fresh, anhydrous DMSO to a lower concentration.The solution becomes clear and stable.
Incomplete Dissolution Gently warm the solution at 37°C for 10-15 minutes.[7] Alternatively, use an ultrasonic bath to aid dissolution.[6][7]The precipitate dissolves completely.
Improper Storage Prepare fresh aliquots and store them at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[3][4]New aliquots remain clear after storage.

Quantitative Data Summary

The solubility of this compound in various solvents is summarized in the table below. Note that the actual solubility may vary slightly depending on the specific batch of the compound and the quality of the solvent.

Solvent Reported Solubility Molar Concentration (Approx.) Source
DMSO≥ 100 mg/mL~197 mM[1][4][5]
DMSO≥ 25.4 mg/mL~50 mM[7]
DMSO≤ 85 mM-[3]
DMSO56 mg/mL~110 mM[6]
Ethanol≥ 9.24 mg/mL (with gentle warming and sonication)~18 mM[7]
WaterInsoluble-[1][7]

Molecular Weight of this compound: 507.59 g/mol

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a commonly used 10 mM stock solution of this compound.

Materials:

  • This compound powder (pale-yellow solid)[3]

  • Anhydrous, high-purity DMSO[1][4]

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Pipettes and sterile tips

Procedure:

  • Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, you will need 0.5076 mg of this compound. For example, to prepare a stock solution from 1 mg of this compound, you would dissolve it in 197 µL of DMSO.[3]

  • Weigh the this compound: Carefully weigh the required amount of this compound powder in a sterile microcentrifuge tube.

  • Add DMSO: Add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.

  • Dissolve the compound: Vortex the tube until the this compound is completely dissolved. If you encounter difficulty in dissolving the compound, you can gently warm the tube at 37°C for 10 minutes or use an ultrasonic bath for a short period.[7]

  • Aliquot and Store: Once the this compound is fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C or -80°C.[3][4]

Protocol 2: Dilution of this compound Stock Solution for Cell-Based Assays

This protocol outlines the steps for diluting the DMSO stock solution into an aqueous cell culture medium for experimental use.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Pre-warmed cell culture medium

  • Sterile microcentrifuge tubes or plates

  • Pipettes and sterile tips

Procedure:

  • Thaw the stock solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

  • Prepare intermediate dilutions (if necessary): Depending on the final desired concentration, it may be necessary to perform one or more serial dilutions in DMSO or cell culture medium.

  • Final dilution into culture medium: Directly add the required volume of the this compound stock solution (or intermediate dilution) to the pre-warmed cell culture medium immediately before use.[3] Mix thoroughly by gentle pipetting or swirling.

  • DMSO concentration consideration: Ensure that the final concentration of DMSO in the cell culture medium is kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.[3]

Visualizations

JNK_Signaling_Pathway Simplified JNK Signaling Pathway Inhibition by this compound Stress Stress Stimuli (e.g., Cytokines, UV) MAPKKK MAPKKK (e.g., ASK1, MEKK1) Stress->MAPKKK MKK4_7 MKK4/7 MAPKKK->MKK4_7 JNK JNK1/2/3 MKK4_7->JNK Phosphorylation cJun c-Jun JNK->cJun Phosphorylation Apoptosis_Inflammation Apoptosis, Inflammation, Proliferation cJun->Apoptosis_Inflammation JNK_IN_8 This compound JNK_IN_8->JNK Covalent Inhibition

Caption: JNK signaling pathway and the inhibitory action of this compound.

Troubleshooting_Workflow Troubleshooting this compound Precipitation Start Precipitation Observed in Stock Solution Check_Solvent Is the DMSO fresh and anhydrous? Start->Check_Solvent Use_Fresh_DMSO Use fresh, high-purity anhydrous DMSO Check_Solvent->Use_Fresh_DMSO No Check_Concentration Is the concentration too high? Check_Solvent->Check_Concentration Yes Use_Fresh_DMSO->Check_Concentration Resolved Precipitation Resolved Use_Fresh_DMSO->Resolved Dilute Dilute the solution Check_Concentration->Dilute Yes Aid_Dissolution Apply gentle warming (37°C) or sonication Check_Concentration->Aid_Dissolution No Dilute->Aid_Dissolution Dilute->Resolved Check_Storage Was the solution stored properly (aliquoted, -20°C)? Aid_Dissolution->Check_Storage Aid_Dissolution->Resolved Success Contact_Support Contact Technical Support Aid_Dissolution->Contact_Support Failure Re_Aliquot Prepare fresh aliquots and store correctly Check_Storage->Re_Aliquot No Check_Storage->Resolved Yes Re_Aliquot->Resolved

Caption: A logical workflow for troubleshooting this compound precipitation issues.

References

Validation & Comparative

JNK-IN-8 vs. SP600125: A Comparative Guide to Potency and Selectivity

Author: BenchChem Technical Support Team. Date: November 2025

For researchers investigating the c-Jun N-terminal kinase (JNK) signaling pathway, the choice of a chemical inhibitor is critical. The pathway is a key regulator of cellular processes such as proliferation, apoptosis, and inflammation, making its precise modulation essential for experimental accuracy. This guide provides a detailed comparison of two widely used JNK inhibitors, JNK-IN-8 and SP600125, focusing on their potency, selectivity, and mechanisms of action, supported by experimental data.

Executive Summary

This compound emerges as a highly potent and selective tool for JNK inhibition, operating through an irreversible covalent binding mechanism. In contrast, SP600125, an earlier-generation inhibitor, functions as a reversible, ATP-competitive agent with significantly lower selectivity, exhibiting activity against a broader range of kinases. While SP600125 has been instrumental in foundational JNK research, its off-target effects necessitate cautious interpretation of results. This compound offers a more precise alternative for studies demanding specific JNK pathway blockade.

Potency: A Quantitative Comparison

The potency of an inhibitor is a primary measure of its effectiveness. This compound demonstrates substantially higher potency against all three JNK isoforms in biochemical assays compared to SP600125.

InhibitorJNK1 IC₅₀ (nM)JNK2 IC₅₀ (nM)JNK3 IC₅₀ (nM)Mechanism of Action
This compound 4.7[1][2][3][4]18.7[1][2][3][5][6]1.0[1][2][3][4]Irreversible (Covalent)[5][6][7][8]
SP600125 40[4][9][10][11][12][13]40[4][9][10][11][12][13]90[4][9][10][11][12][13]Reversible (ATP-Competitive)[11][14]

IC₅₀ (Half-maximal inhibitory concentration) values represent the concentration of inhibitor required to reduce enzyme activity by 50% in biochemical assays.

It is important to note that while this compound has nanomolar potency in biochemical assays, its effective concentration in cell-based assays is in the sub-micromolar range (e.g., EC₅₀ of 338 nM for inhibition of c-Jun phosphorylation in A375 cells).[1][3] SP600125 requires even higher concentrations for cellular effects, typically in the 5-10 µM range.[9][14]

Selectivity Profile

Selectivity is arguably the most critical differentiator between these two inhibitors. An ideal inhibitor targets only the intended kinase to avoid confounding off-target effects.

This compound: High Specificity

This compound was developed as a highly selective covalent inhibitor.[8][15] Its specificity has been validated through extensive kinase profiling. In screens against over 400 different kinases, this compound demonstrated remarkable selectivity for JNK isoforms.[2][6] At a concentration of 1 µM, only JNK1 and JNK2 were identified as significant targets.[16] While some minor activity against kinases like FMS and MNK2 has been noted, it occurs at concentrations significantly higher than those required for JNK inhibition.[2] This high degree of selectivity makes this compound a superior tool for dissecting JNK-specific cellular functions.[8][17]

SP600125: Broad-Spectrum Activity

SP600125 is recognized as a broad-spectrum kinase inhibitor.[9] While it inhibits JNKs, it also affects a considerable number of other kinases, sometimes with equal or greater potency.[8][18]

Known Off-Targets of SP600125 (selected):

Kinase FamilySpecific Kinases
Serine/Threonine KinasesAurora Kinase A, FLT3, TRKA, MKK4, MKK3, MKK6, PKB, PKCα, PHK, CK1, CDK2, CHK1[9][13][18]
OtherNAD(P)H: quinone oxidoreductase 1 (NQO1)[19]

The promiscuity of SP600125 has led to calls for caution in its use, as observed phenotypes may not be solely attributable to JNK inhibition.[8][16] For instance, its effects on the cell cycle can be independent of JNK, instead stemming from its inhibition of CDK1.[9][13]

Mechanism of Action

The differing mechanisms of action for this compound and SP600125 have significant implications for their use in experiments.

This compound is an irreversible inhibitor . It forms a covalent bond with a conserved cysteine residue (Cys116 in JNK1/JNK2, Cys154 in JNK3) located near the ATP-binding pocket.[6][7][17] This permanent modification inactivates the enzyme. The irreversible nature allows for durable target inhibition even after the compound is washed out, a property useful for "wash-out" experiments to confirm on-target effects.

SP600125 is a reversible, ATP-competitive inhibitor .[14][18] It binds non-covalently to the ATP-binding site of JNK, competing with the endogenous ATP molecule. Its inhibitory effect is dependent on the concentration of both the inhibitor and ATP within the cell and can be reversed upon removal of the compound.

JNK Signaling Pathway Overview

The JNK pathway is a three-tiered kinase cascade activated by stress stimuli and cytokines. It plays a central role in translating extracellular signals into cellular responses like apoptosis and inflammation.

JNK_Pathway cluster_upstream Upstream Activators cluster_cascade MAPK Cascade cluster_downstream Downstream Effectors cluster_output Cellular Response Stress Environmental Stress (UV, Heat, Osmotic) MAP3K MAP3K (e.g., ASK1, MEKK1, MLK3) Stress->MAP3K Cytokines Inflammatory Cytokines (e.g., TNF-α) Cytokines->MAP3K MAP2K MAP2K (MKK4, MKK7) MAP3K->MAP2K phosphorylates JNK JNK (JNK1, JNK2, JNK3) MAP2K->JNK phosphorylates cJun c-Jun JNK->cJun phosphorylates OtherTF Other Transcription Factors (e.g., ATF2, Elk1) JNK->OtherTF phosphorylates Response Gene Expression (Apoptosis, Inflammation, Proliferation) cJun->Response OtherTF->Response JNK_IN_8 This compound JNK_IN_8->JNK SP600125 SP600125 SP600125->JNK

Caption: The JNK signaling cascade from activators to cellular responses.

Experimental Protocols

The determination of inhibitor potency and selectivity relies on robust biochemical and cellular assays.

In Vitro Kinase Assay (General Protocol)

These assays directly measure the ability of an inhibitor to block the enzymatic activity of a purified kinase.

  • Reaction Setup: Recombinant JNK enzyme is incubated in a kinase reaction buffer containing a suitable substrate (e.g., a peptide derived from c-Jun) and magnesium chloride (MgCl₂).

  • Inhibitor Addition: Serial dilutions of the test inhibitor (this compound or SP600125) dissolved in DMSO are added to the reaction wells. Control wells receive DMSO only.

  • Initiation: The kinase reaction is initiated by the addition of ATP. For radiolabel-based assays, [γ-³²P]ATP or [γ-³³P]ATP is used.[20]

  • Incubation: The reaction is allowed to proceed for a defined period (e.g., 20-60 minutes) at a controlled temperature (e.g., 30°C or room temperature).

  • Termination and Detection: The reaction is stopped. The amount of phosphorylated substrate is then quantified. Common detection methods include:

    • Radiometric Assay: The phosphorylated substrate is captured on a filter, and the incorporated radioactivity is measured using a scintillation counter.[14][20]

    • Luminescence-Based Assay (e.g., ADP-Glo™): The amount of ADP produced, which is directly proportional to kinase activity, is measured by converting it into a luminescent signal.[21]

    • Fluorescence-Based Assays (e.g., TR-FRET): These assays use a fluorescently labeled substrate and a phospho-specific antibody to generate a FRET signal upon phosphorylation.[22][23]

  • Data Analysis: The percentage of kinase activity relative to the control is plotted against the inhibitor concentration. The IC₅₀ value is determined using non-linear regression analysis.

Cellular Assay for JNK Inhibition (Western Blot)

This method assesses an inhibitor's ability to block JNK activity within a cellular context by measuring the phosphorylation of its direct substrate, c-Jun.

  • Cell Culture and Treatment: Cells (e.g., HeLa or A375) are cultured to an appropriate confluency. The cells are pre-treated with various concentrations of the JNK inhibitor or DMSO vehicle for a specified time (e.g., 1-2 hours).

  • JNK Pathway Stimulation: The JNK pathway is activated by treating the cells with a stress stimulus, such as anisomycin or UV radiation, for a short period (e.g., 30 minutes).

  • Cell Lysis: The cells are washed with cold PBS and then lysed in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.

  • Protein Quantification: The total protein concentration in each lysate is determined using a standard method (e.g., BCA assay).

  • SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by size using SDS-polyacrylamide gel electrophoresis and transferred to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for the phosphorylated form of c-Jun (e.g., Phospho-c-Jun Ser63). Subsequently, it is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP). A primary antibody for total c-Jun or a housekeeping protein (e.g., GAPDH or β-actin) is used as a loading control.

  • Detection and Analysis: The signal is detected using a chemiluminescent substrate. The band intensities are quantified, and the level of phosphorylated c-Jun is normalized to the total c-Jun or loading control. The effective concentration (EC₅₀) can then be calculated.

Conclusion

References

A Comparative Guide to JNK-IN-8 and Other Irreversible JNK Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of JNK-IN-8 with other irreversible inhibitors of c-Jun N-terminal kinases (JNKs). It is intended for researchers, scientists, and drug development professionals seeking to select the most appropriate tool for interrogating JNK-dependent biological processes. The comparison includes quantitative data on potency and selectivity, detailed experimental protocols, and visualizations of key pathways and workflows.

The JNK Signaling Pathway: A Core Stress Response Cascade

The c-Jun N-terminal kinase (JNK) is a key member of the mitogen-activated protein kinase (MAPK) family.[1][2] The JNK signaling pathway is a critical mediator of cellular responses to a wide array of stress stimuli, including inflammatory cytokines, ultraviolet (UV) irradiation, heat shock, and osmotic shock.[2][3] Activation of the JNK pathway involves a three-tiered kinase cascade, culminating in the dual phosphorylation and activation of JNK by the upstream MAP2Ks, MKK4 and MKK7.[2] Once activated, JNKs phosphorylate a variety of substrates, most notably the transcription factor c-Jun, which in turn regulates the expression of genes involved in critical cellular processes such as proliferation, differentiation, survival, and apoptosis.[3][4] Dysregulation of this pathway has been implicated in various diseases, including cancer, neurodegenerative disorders, and inflammatory conditions.[5][6]

JNK_Signaling_Pathway Stress_Stimuli Stress Stimuli (Cytokines, UV, Osmotic Shock) MAPKKK MAPKKK (e.g., MEKK1, ASK1) Stress_Stimuli->MAPKKK MKK4_7 MKK4 / MKK7 MAPKKK->MKK4_7 JNK JNK (JNK1/2/3) MKK4_7->JNK P cJun c-Jun JNK->cJun P Cellular_Response Cellular Response (Apoptosis, Inflammation, Proliferation) cJun->Cellular_Response

Caption: Simplified JNK Signaling Pathway.

This compound: A Potent and Selective Covalent Inhibitor

This compound is a highly potent and selective irreversible inhibitor of all three JNK isoforms (JNK1, JNK2, and JNK3).[7][8] It functions by forming a covalent bond with a conserved cysteine residue (Cys116 in JNK1 and JNK2) located in the ATP-binding site of the kinase.[9] This irreversible binding mechanism provides durable and potent inhibition of JNK activity within cells.[10] Developed through broad-based kinase selectivity profiling, this compound exhibits exceptional selectivity, making it a valuable tool for specifically studying JNK function.[7][10]

Performance Comparison: this compound vs. Other Inhibitors

The efficacy of a kinase inhibitor is defined by its potency, selectivity, and mechanism of action. The following tables compare this compound with other known JNK inhibitors, including the widely used reversible inhibitor SP600125, which serves as a common benchmark.

Table 1: Biochemical Potency (IC₅₀) of JNK Inhibitors
InhibitorTypeJNK1 (nM)JNK2 (nM)JNK3 (nM)Citation(s)
This compound Irreversible4.718.71.0[7][8]
SP600125 Reversible409040[11]
JNK-IN-6 Reversible~470~1870~100[10]

Note: JNK-IN-6 is the non-covalent analog of a this compound precursor and demonstrates the potency gained from the irreversible binding mechanism.[10]

Table 2: Cellular Potency and Selectivity Profile
InhibitorCellular Potency (EC₅₀)Selectivity ProfileCitation(s)
This compound 338 nM (A375 cells) 486 nM (HeLa cells)Highly selective across >400 kinases. Minor activity against MNK2 and FMS (200-500 nM). No inhibition of c-Kit, Met, PDGFRβ in A375 cells.[7][8][12]
SP600125 5-10 µM (Jurkat T cells)>300-fold selective over ERK1 and p38-2; 10 to 100-fold selective over 14 other kinases. Considered less selective than this compound.[9][11]

This compound demonstrates significantly higher biochemical potency compared to the reversible inhibitor SP600125.[7][11] While its cellular potency is in the sub-micromolar range, which is a notable decrease from its nanomolar biochemical activity, this phenomenon is common for ATP-competitive inhibitors due to high intracellular ATP concentrations.[11] Critically, this compound is far more selective than SP600125, which is a crucial advantage for attributing observed biological effects specifically to JNK inhibition.[9]

Other irreversible inhibitors like FMU200 have been mentioned, but comparative quantitative data remains limited in the literature.[13] The development of isoform-specific inhibitors, such as certain aminopyrazole derivatives for JNK3, represents another direction in the field, aiming to dissect the distinct roles of each JNK isoform.[14]

Experimental Protocols

Accurate assessment of JNK inhibition requires robust experimental design. Below are methodologies for key assays used to characterize JNK inhibitors.

JNK Kinase Activity Assay (In Vitro)

This protocol describes a common method to measure the direct inhibition of JNK kinase activity using a downstream substrate.

Objective: To determine the IC₅₀ of an inhibitor against purified JNK enzymes.

Materials:

  • Purified, activated JNK1, JNK2, or JNK3 enzyme

  • Kinase Assay Buffer

  • Recombinant substrate (e.g., c-Jun or ATF2 protein)[15]

  • ATP (often [γ-³²P]-ATP for radioactive detection or unlabeled for antibody-based detection)

  • Test inhibitor (e.g., this compound) at various concentrations

  • SDS-PAGE gels and Western blot apparatus

  • Phospho-specific antibody against the substrate (e.g., anti-phospho-c-Jun (Ser63))[15][16]

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the purified JNK enzyme, Kinase Assay Buffer, and the specific concentration of the test inhibitor. Incubate for a predetermined time (e.g., 10-30 minutes) at room temperature to allow for binding.

  • Kinase Reaction: Initiate the reaction by adding the recombinant substrate (c-Jun or ATF2) and ATP.

  • Incubation: Incubate the reaction mixture at 30°C for 30 minutes.

  • Termination: Stop the reaction by adding 4x SDS sample buffer and boiling for 5 minutes.

  • Analysis: Separate the reaction products by SDS-PAGE and transfer to a nitrocellulose membrane.

  • Detection: Probe the membrane with a phospho-specific antibody to detect the phosphorylated substrate. Quantify the signal to determine the extent of inhibition at each inhibitor concentration.

  • Data Analysis: Plot the percentage of inhibition against the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.

JNK_Assay_Workflow A Combine Purified JNK + Inhibitor (this compound) B Add Substrate (c-Jun) + ATP A->B C Incubate at 30°C B->C D Stop Reaction (SDS Buffer + Boil) C->D E SDS-PAGE & Western Blot D->E F Probe with Phospho-Specific Antibody (p-c-Jun) E->F G Quantify Signal & Calculate IC50 F->G

References

A Researcher's Guide to Validating JNK-IN-8 Target Engagement in Cells

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, confirming that a chemical probe or inhibitor interacts with its intended molecular target within a cellular context is a critical step in preclinical research. This guide provides a comprehensive comparison of methods to validate the target engagement of JNK-IN-8, a potent and irreversible inhibitor of c-Jun N-terminal kinases (JNK).

This compound is a widely used research tool that covalently binds to a conserved cysteine residue within the ATP-binding pocket of all three JNK isoforms (JNK1, JNK2, and JNK3), thereby inhibiting their kinase activity.[1][2][3] This guide will detail experimental protocols for confirming this engagement, compare this compound to alternative JNK inhibitors, and present the data in a clear and accessible format.

Comparison of JNK Inhibitors

A variety of small molecule inhibitors targeting JNK are available to researchers. This compound is distinguished by its irreversible, covalent mechanism of action. Below is a comparison with other commonly used JNK inhibitors, SP600125 and AS601245, which are reversible, ATP-competitive inhibitors.[4][5][6][7][8][9]

FeatureThis compoundSP600125AS601245
Mechanism of Action Covalent, IrreversibleReversible, ATP-competitiveReversible, ATP-competitive
JNK1 IC50 4.7 nM[2][10][11]40 nM[4]150 nM[5]
JNK2 IC50 18.7 nM[2][10][11]40 nM[4]220 nM[5]
JNK3 IC50 1 nM[2][10][11]90 nM[4]70 nM[5]
Cellular c-Jun Phosphorylation EC50 338 nM (A375 cells)[2][10]~5-10 µM (Jurkat T cells)[6]Not readily available
Key Selectivity Notes High selectivity for JNKs.[2] Some off-targets reported at higher concentrations.[3][12]Also inhibits other kinases to a lesser extent.[6][13]Exhibits 10- to 20-fold selectivity over some other kinases.[5]

Experimental Protocols for Validating Target Engagement

Validating that this compound is engaging with JNK in your cellular model is crucial for interpreting experimental results. Several methods can be employed, ranging from direct to indirect measurements of target interaction.

Western Blotting for Phospho-c-Jun

This is the most common and direct method to assess the functional consequence of JNK inhibition. As c-Jun is a primary substrate of JNK, a reduction in its phosphorylation at Ser63 or Ser73 is a reliable indicator of this compound target engagement.[3][10][11][14]

Protocol:

  • Cell Treatment: Plate cells and allow them to adhere. Treat with varying concentrations of this compound (e.g., 0.1 - 10 µM) for a predetermined time (e.g., 1-4 hours). Include a vehicle control (e.g., DMSO).

  • Stimulation (Optional): To induce JNK activity, stimulate cells with an appropriate agonist (e.g., anisomycin, UV-C irradiation, or a cytokine like TNF-α) for a short period (e.g., 15-30 minutes) prior to lysis.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.

  • Antibody Incubation: Block the membrane and incubate with a primary antibody specific for phospho-c-Jun (Ser63 or Ser73). Subsequently, probe with a corresponding secondary antibody.

  • Detection: Visualize the protein bands using an appropriate detection system (e.g., chemiluminescence).

  • Normalization: To ensure equal protein loading, strip the membrane and re-probe with an antibody for total c-Jun or a housekeeping protein like GAPDH or β-actin.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to directly confirm the physical interaction between a drug and its target protein in a cellular environment. The principle is that ligand binding stabilizes the target protein, leading to an increase in its thermal stability.

Protocol:

  • Cell Treatment: Treat intact cells with this compound or a vehicle control.

  • Heating: Aliquot the cell suspension and heat the samples to a range of different temperatures.

  • Lysis and Centrifugation: Lyse the cells and separate the soluble fraction from the aggregated proteins by centrifugation.

  • Protein Detection: Analyze the amount of soluble JNK protein remaining in the supernatant at each temperature by Western blotting or other protein detection methods.

  • Melt Curve Generation: Plot the amount of soluble JNK as a function of temperature to generate a "melt curve." A shift in the melt curve to a higher temperature in the this compound-treated samples compared to the control indicates target engagement.

NanoBRET™ Target Engagement Assay

The NanoBRET™ assay is a live-cell method that measures the binding of a compound to a target protein in real-time.[15][16] It relies on Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged JNK protein and a fluorescent energy transfer probe that binds to the same active site.

Protocol:

  • Cell Transfection: Co-transfect cells with a vector expressing a JNK-NanoLuc® fusion protein and a plasmid for a fluorescent energy transfer probe.

  • Cell Plating and Treatment: Plate the transfected cells and treat with a range of this compound concentrations.

  • BRET Measurement: Add the NanoBRET™ substrate and measure the BRET signal using a luminometer.

  • Data Analysis: A decrease in the BRET signal upon this compound treatment indicates displacement of the fluorescent probe and therefore, target engagement.

Chemoproteomics Approaches

Advanced chemoproteomic techniques can provide a global view of a compound's interactions with the cellular proteome, confirming on-target engagement and identifying potential off-targets.

  • Activity-Based Protein Profiling (ABPP): This method uses chemical probes that covalently react with the active sites of enzymes. Competition with this compound for binding to JNK can be quantified by mass spectrometry.

  • Kinobeads: This technique involves the use of beads coated with broad-spectrum kinase inhibitors to pull down a large portion of the cellular kinome.[17] Pre-treatment of cells with this compound will prevent JNK from binding to the beads, and this can be quantified by mass spectrometry to confirm target engagement.

Visualizing Pathways and Workflows

To better understand the mechanisms and experimental procedures, the following diagrams have been generated using Graphviz.

JNK_Signaling_Pathway Stress Stimuli Stress Stimuli Upstream Kinases (MKK4/7) Upstream Kinases (MKK4/7) Stress Stimuli->Upstream Kinases (MKK4/7) JNK JNK Upstream Kinases (MKK4/7)->JNK phosphorylates c-Jun c-Jun JNK->c-Jun phosphorylates Phospho-c-Jun Phospho-c-Jun c-Jun->Phospho-c-Jun Transcription Transcription Phospho-c-Jun->Transcription JNK_IN_8 JNK_IN_8 JNK_IN_8->JNK irreversibly inhibits

Caption: Simplified JNK signaling pathway and the inhibitory action of this compound.

Western_Blot_Workflow cluster_cell_culture Cell Culture & Treatment cluster_biochemistry Biochemistry cluster_analysis Analysis Plate Cells Plate Cells Treat with this compound Treat with this compound Plate Cells->Treat with this compound Stimulate JNK Activity Stimulate JNK Activity Treat with this compound->Stimulate JNK Activity Cell Lysis Cell Lysis Stimulate JNK Activity->Cell Lysis Protein Quantification Protein Quantification Cell Lysis->Protein Quantification SDS-PAGE SDS-PAGE Protein Quantification->SDS-PAGE Western Blot Western Blot SDS-PAGE->Western Blot Antibody Incubation (p-c-Jun) Antibody Incubation (p-c-Jun) Western Blot->Antibody Incubation (p-c-Jun) Detection Detection Antibody Incubation (p-c-Jun)->Detection Normalization (Total c-Jun) Normalization (Total c-Jun) Detection->Normalization (Total c-Jun)

Caption: Experimental workflow for validating this compound target engagement using Western blotting.

CETSA_Workflow Treat Cells (this compound vs Vehicle) Treat Cells (this compound vs Vehicle) Heat to Various Temperatures Heat to Various Temperatures Treat Cells (this compound vs Vehicle)->Heat to Various Temperatures Cell Lysis Cell Lysis Heat to Various Temperatures->Cell Lysis Separate Soluble/Aggregated Proteins Separate Soluble/Aggregated Proteins Cell Lysis->Separate Soluble/Aggregated Proteins Analyze Soluble JNK Analyze Soluble JNK Separate Soluble/Aggregated Proteins->Analyze Soluble JNK Generate Melt Curve Generate Melt Curve Analyze Soluble JNK->Generate Melt Curve Compare Curves for Thermal Shift Compare Curves for Thermal Shift Generate Melt Curve->Compare Curves for Thermal Shift

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

By employing the described methodologies and considering the comparative data, researchers can confidently validate the target engagement of this compound in their specific cellular models, leading to more robust and reproducible scientific findings.

References

A Comparative Guide to JNK Inhibitors: JNK-IN-8, JNK Inhibitor IX, and JNK Inhibitor VIII

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of a potent and specific kinase inhibitor is paramount for the success of preclinical and clinical studies. This guide provides an objective comparison of three commonly used c-Jun N-terminal kinase (JNK) inhibitors: JNK-IN-8, JNK Inhibitor IX, and JNK Inhibitor VIII. The following sections detail their specificity, potency, and the experimental protocols to evaluate their efficacy, supported by quantitative data and pathway visualizations.

Potency and Specificity Comparison

The efficacy of a kinase inhibitor is determined by its potency towards the intended target and its specificity, which is the lack of activity against other kinases. The following tables summarize the available quantitative data for this compound, JNK Inhibitor IX, and JNK Inhibitor VIII.

JNK Isoform Inhibition
InhibitorJNK1 IC50 (nM)JNK2 IC50 (nM)JNK3 IC50 (nM)JNK1 Ki (nM)JNK2 Ki (nM)JNK3 Ki (nM)Mechanism of Action
This compound 4.67[1][2]18.7[1][2]0.98 - 1[1][3][4]---Covalent Irreversible[1][3]
JNK Inhibitor IX pIC50 < 5.0[5]pIC50 = 6.5[5][6]pIC50 = 6.7[5][6]---ATP-competitive[5][7]
JNK Inhibitor VIII 45[8][9]160[8][9]-2[8][9]4[8][9]52[8][9]ATP-competitive

Note: pIC50 is the negative logarithm of the IC50 value. A higher pIC50 indicates greater potency. For JNK Inhibitor IX, a pIC50 of 6.5 corresponds to an IC50 of approximately 316 nM, and a pIC50 of 6.7 corresponds to an IC50 of approximately 200 nM.

Kinase Selectivity Profile

A critical aspect of a kinase inhibitor's utility is its selectivity across the kinome. Off-target effects can lead to misinterpreted experimental results and potential toxicity.

InhibitorSelectivity HighlightsNotable Off-Targets (IC50/Ki)
This compound Highly selective. Profiled against over 400 kinases and showed specific binding to JNKs.[2] In cellular assays, no off-target kinases were inhibited with an IC50 < 1 µM.[10]MNK2 (~200-500 nM), FMS (~200-500 nM).[10] Eliminated binding to IRAK1, PIK3C3, PIP4K2C, and PIP5K3 compared to earlier analogs.[3]
JNK Inhibitor IX Selective for JNK2 and JNK3 over JNK1 and a panel of over 30 other kinases (pIC50 < 5.0).[5][7]Little to no activity against JNK1, p38α, and a panel of over 30 other kinases.[5][7]
JNK Inhibitor VIII Over 1000-fold selective for JNK1 and JNK2 over other MAP kinases like ERK2 and p38α/δ.[9] Selective over a panel of 74 kinases (Ki > 720 nM for all).[11]Not specified in detail, but demonstrated high selectivity in broad kinase panels.

Signaling Pathway and Experimental Workflows

To understand the context in which these inhibitors function and how their activity is measured, the following diagrams illustrate the JNK signaling pathway and a typical experimental workflow.

JNK_Signaling_Pathway cluster_extracellular Extracellular Stimuli cluster_receptors Receptors cluster_mapkkk MAPKKK cluster_mapkk MAPKK cluster_mapk MAPK cluster_downstream Downstream Targets & Cellular Response Stress Stress (UV, Osmotic Shock) Receptor Receptors Stress->Receptor Cytokines Cytokines (TNFα, IL-1) Cytokines->Receptor MAP3K MEKK1/4, ASK1, TAK1 Receptor->MAP3K Activation MAP2K MKK4, MKK7 MAP3K->MAP2K Phosphorylation JNK JNK1/2/3 MAP2K->JNK Phosphorylation cJun c-Jun JNK->cJun Phosphorylation Other_TF Other TFs (ATF2, p53) JNK->Other_TF Phosphorylation Inflammation Inflammation JNK->Inflammation Apoptosis Apoptosis cJun->Apoptosis Proliferation Proliferation cJun->Proliferation Other_TF->Apoptosis

JNK Signaling Pathway Overview

Western_Blot_Workflow cluster_cell_culture Cell Culture & Treatment cluster_lysis Cell Lysis & Protein Quantification cluster_electrophoresis Electrophoresis & Transfer cluster_immunoblotting Immunoblotting & Detection A 1. Plate cells and allow to adhere B 2. Treat with JNK inhibitor (e.g., this compound) A->B C 3. Stimulate with JNK activator (e.g., Anisomycin) B->C D 4. Lyse cells in buffer with phosphatase inhibitors C->D E 5. Quantify protein concentration (e.g., BCA assay) D->E F 6. Separate proteins by SDS-PAGE E->F G 7. Transfer proteins to a membrane (e.g., PVDF) F->G H 8. Block membrane (e.g., with BSA) G->H I 9. Incubate with primary antibody (e.g., anti-phospho-c-Jun) H->I J 10. Incubate with HRP-conjugated secondary antibody I->J K 11. Detect signal using chemiluminescence J->K

Workflow for c-Jun Phosphorylation Western Blot

Experimental Protocols

Detailed and consistent experimental protocols are essential for generating reproducible and comparable data. Below are representative protocols for key assays used to characterize JNK inhibitors.

In Vitro JNK Kinase Assay

This assay measures the direct inhibitory effect of a compound on the enzymatic activity of a purified JNK isoform.

Materials:

  • Recombinant human JNK1, JNK2, or JNK3 enzyme

  • JNK substrate (e.g., recombinant c-Jun or a peptide substrate like GST-c-Jun (1-79))

  • Kinase assay buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.1 mg/mL BSA)

  • ATP solution

  • [γ-³²P]ATP (for radioactive assays)

  • ADP-Glo™ Kinase Assay kit (for non-radioactive, luminescence-based assays)

  • Test inhibitors (this compound, JNK Inhibitor IX, JNK Inhibitor VIII) dissolved in DMSO

  • Microplates (e.g., 96-well or 384-well)

  • Incubator

  • Detection instrument (scintillation counter, phosphorimager, or luminometer)

Procedure (Luminescence-based):

  • Prepare serial dilutions of the JNK inhibitors in DMSO and then dilute in kinase assay buffer.

  • In a microplate, add the diluted inhibitors. Include a positive control (JNK enzyme without inhibitor) and a negative control (no enzyme).

  • Add the JNK enzyme to each well (except the negative control) and incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.

  • Prepare a substrate/ATP mix in kinase assay buffer.

  • Initiate the kinase reaction by adding the substrate/ATP mix to each well.

  • Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay system according to the manufacturer's instructions. This typically involves adding an ADP-Glo™ reagent to deplete unused ATP, followed by a kinase detection reagent to convert ADP to ATP and generate a luminescent signal.

  • Measure luminescence using a plate reader.

  • Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cellular c-Jun Phosphorylation Assay (Western Blot)

This assay determines the ability of an inhibitor to block JNK activity within a cellular context by measuring the phosphorylation of its direct substrate, c-Jun.

Materials:

  • Cell line (e.g., HeLa, A375, or HEK293)

  • Cell culture medium and supplements

  • JNK activator (e.g., anisomycin, UV radiation, or TNFα)

  • Test inhibitors (this compound, JNK Inhibitor IX, JNK Inhibitor VIII) dissolved in DMSO

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels, running buffer, and transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: rabbit anti-phospho-c-Jun (Ser63 or Ser73) and rabbit anti-total c-Jun

  • HRP-conjugated anti-rabbit secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Seed cells in culture plates and grow to 70-80% confluency.

  • Pre-treat the cells with various concentrations of the JNK inhibitors for a specified time (e.g., 1-2 hours).

  • Stimulate the cells with a JNK activator (e.g., 10 µg/mL anisomycin for 30 minutes) to induce c-Jun phosphorylation.

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.

  • Clear the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.

  • Normalize the protein concentrations for all samples and prepare them for SDS-PAGE by adding Laemmli sample buffer and boiling.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against phospho-c-Jun overnight at 4°C.

  • Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST and detect the signal using a chemiluminescent substrate and an imaging system.

  • To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against total c-Jun or a housekeeping protein like GAPDH or β-actin.

  • Quantify the band intensities to determine the extent of inhibition of c-Jun phosphorylation at different inhibitor concentrations.

Conclusion

The choice between this compound, JNK Inhibitor IX, and JNK Inhibitor VIII will depend on the specific research question and experimental design.

  • This compound stands out for its high potency against all JNK isoforms and its irreversible covalent mechanism of action, which can provide sustained inhibition. Its excellent selectivity, as demonstrated in extensive kinase profiling, makes it a valuable tool for specifically interrogating JNK signaling.

  • JNK Inhibitor IX offers selectivity for JNK2 and JNK3 over JNK1. This makes it a suitable choice for studies aiming to dissect the specific roles of these JNK isoforms.

  • JNK Inhibitor VIII is a potent, ATP-competitive inhibitor of all three JNK isoforms with high selectivity over other MAP kinases. It serves as a reliable tool for general JNK inhibition in various experimental systems.

Researchers should carefully consider the desired isoform specificity, the required duration of inhibition, and the potential for off-target effects when selecting the most appropriate JNK inhibitor for their studies. The provided experimental protocols offer a starting point for the rigorous evaluation and comparison of these and other kinase inhibitors.

References

JNK-IN-8: A Comparative Analysis of In Vitro and In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the efficacy of the JNK inhibitor JNK-IN-8 in comparison to other notable alternatives, supported by experimental data.

This guide provides a detailed comparison of the c-Jun N-terminal kinase (JNK) inhibitor, this compound, with other widely used JNK inhibitors, namely SP600125 and CC-930. The following sections present a structured overview of their in vitro and in vivo efficacy, supported by quantitative data from various studies, detailed experimental protocols for key assays, and visualizations of relevant biological pathways and experimental workflows.

In Vitro Efficacy: A Head-to-Head Comparison

The in vitro potency of JNK inhibitors is a critical determinant of their therapeutic potential. This is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. This compound, a covalent and irreversible inhibitor, has demonstrated high potency and selectivity for JNK isoforms.

InhibitorTargetIC50 (nM)Cell Line/Assay ConditionReference
This compound JNK14.7In vitro kinase assay[1]
JNK218.7In vitro kinase assay[1]
JNK31In vitro kinase assay[1]
c-Jun phosphorylation486HeLa cells[1]
c-Jun phosphorylation338A375 cells[1]
SP600125 JNK140In vitro kinase assay
JNK240In vitro kinase assay
JNK390In vitro kinase assay
Ovarian Cancer Cells25-30 µMA2780CP20, HEYA8, SKOV3ip1, SKOV3.TR[2]
MOVCAR7 cells4.5 µMOvarian cancer cell line[3]
CC-930 JNK144 (Ki)In vitro kinase assay
JNK26.2 (Ki)In vitro kinase assay
JNK37In vitro kinase assay[4]

Key Findings from In Vitro Studies:

  • This compound exhibits high potency against all three JNK isoforms, with a particularly low IC50 for JNK3.[1] It is an irreversible inhibitor that covalently binds to a cysteine residue within the ATP-binding site of JNKs.[5] This covalent binding mechanism contributes to its high potency and prolonged duration of action.

  • SP600125 , a first-generation JNK inhibitor, is an ATP-competitive and reversible inhibitor. While it has been widely used in research, it is known to be less selective and potent compared to newer inhibitors like this compound, and it can inhibit other kinases.[6][7]

  • CC-930 is another potent JNK inhibitor with good selectivity.[4]

In Vivo Efficacy: Performance in Preclinical Models

The translation of in vitro potency to in vivo efficacy is a crucial step in drug development. This compound has demonstrated significant anti-tumor activity in various preclinical cancer models, particularly in triple-negative breast cancer (TNBC).

InhibitorAnimal ModelCancer TypeDosageKey OutcomesReference
This compound MDA-MB-231 XenograftTriple-Negative Breast Cancer25 mg/kgIn combination with lapatinib, significantly increased survival of mice.[8]
PDX modelTriple-Negative Breast Cancer20 mg/kgSlowed patient-derived xenograft tumor growth.[5][5]
Syngeneic mouse modelsTriple-Negative Breast CancerNot specifiedReduced tumor growth and lung metastasis.[9]
P411-T1 PDX modelPancreatic Cancer30 mg/kg, 2x/weekIn combination with FOLFOX, enhanced tumor growth inhibition.[10]
SP600125 LPS-induced inflammation modelInflammation15 or 30 mg/kg i.v. or 30 mg/kg p.o.Significantly inhibited TNF-α serum levels.[11][11]
CC-930 Rat LPS-induced TNFα production modelInflammation10 and 30 mg/kg p.o.Inhibited TNFα production by 23% and 77%, respectively.

Key Findings from In Vivo Studies:

  • This compound has shown robust anti-tumor efficacy in TNBC models, both as a single agent and in combination with other targeted therapies like lapatinib.[5][8][9] Its ability to suppress tumor growth and metastasis highlights its therapeutic potential in this aggressive cancer subtype.[9] It has also shown promise in pancreatic cancer models when combined with chemotherapy.[10]

  • SP600125 has demonstrated efficacy in in vivo models of inflammation by reducing the production of pro-inflammatory cytokines like TNF-α.[11]

  • CC-930 has also shown in vivo efficacy in inflammatory models.

Signaling Pathways and Experimental Workflows

To better understand the mechanism of action and the experimental designs used to evaluate these inhibitors, the following diagrams, generated using the DOT language, illustrate key signaling pathways and workflows.

JNK_Signaling_Pathway Stress Stress Stimuli (UV, Cytokines, etc.) MAPKKK MAPKKK (e.g., MEKK1, ASK1) Stress->MAPKKK MKK4_7 MKK4/7 MAPKKK->MKK4_7 JNK JNK1/2/3 MKK4_7->JNK cJun c-Jun JNK->cJun Phosphorylation AP1 AP-1 Complex cJun->AP1 Gene_Expression Target Gene Expression (Proliferation, Apoptosis, Inflammation) AP1->Gene_Expression JNK_IN_8 This compound JNK_IN_8->JNK SP600125 SP600125 SP600125->JNK CC_930 CC-930 CC_930->JNK

Caption: Simplified JNK signaling pathway and points of inhibition.

In_Vitro_Efficacy_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assays Assays cluster_data_analysis Data Analysis Cancer_Cells Cancer Cell Lines (e.g., MDA-MB-231) Inhibitor_Treatment Treat with JNK Inhibitor (this compound, SP600125, etc.) Cancer_Cells->Inhibitor_Treatment Viability_Assay Cell Viability Assay (e.g., CellTiter-Glo) Inhibitor_Treatment->Viability_Assay Kinase_Assay In Vitro Kinase Assay Inhibitor_Treatment->Kinase_Assay Western_Blot Western Blot (p-c-Jun, JNK) Inhibitor_Treatment->Western_Blot IC50_Calculation IC50 Calculation Viability_Assay->IC50_Calculation Kinase_Assay->IC50_Calculation

Caption: General workflow for in vitro efficacy assessment.

In_Vivo_Efficacy_Workflow cluster_animal_model Animal Model cluster_treatment Treatment cluster_monitoring Monitoring & Endpoints Immunodeficient_Mice Immunodeficient Mice (e.g., Nude, SCID) Tumor_Implantation Orthotopic/Subcutaneous Tumor Cell Implantation Immunodeficient_Mice->Tumor_Implantation Drug_Administration Administer JNK Inhibitor (i.p., p.o.) Tumor_Implantation->Drug_Administration Tumor_Measurement Tumor Volume Measurement Drug_Administration->Tumor_Measurement Survival_Analysis Kaplan-Meier Survival Analysis Tumor_Measurement->Survival_Analysis Metastasis_Assessment Metastasis Assessment Tumor_Measurement->Metastasis_Assessment

Caption: Workflow for in vivo efficacy studies in xenograft models.

Experimental Protocols

In Vitro Kinase Assay (General Protocol)

This protocol provides a general framework for assessing the inhibitory activity of compounds against JNK in a biochemical assay.

  • Reagents and Materials:

    • Active JNK enzyme (JNK1, JNK2, or JNK3)

    • Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM β-glycerophosphate, 0.1 mM Na3VO4, 2 mM DTT)

    • ATP

    • JNK substrate (e.g., GST-c-Jun)

    • Test compounds (this compound, SP600125, CC-930) dissolved in DMSO

    • ADP-Glo™ Kinase Assay Kit or similar detection reagent

    • 384-well plates

  • Procedure:

    • Prepare serial dilutions of the test compounds in DMSO.

    • Add a small volume of the diluted compounds to the wells of a 384-well plate.

    • Prepare a master mix containing the active JNK enzyme and the JNK substrate in kinase buffer.

    • Add the master mix to the wells containing the test compounds.

    • Initiate the kinase reaction by adding ATP to each well.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction and measure the kinase activity using a suitable detection method, such as the ADP-Glo™ assay, which quantifies the amount of ADP produced.

    • Calculate the percent inhibition for each compound concentration relative to a DMSO control.

    • Determine the IC50 value by fitting the dose-response data to a sigmoidal curve.

Cell Viability Assay (CellTiter-Glo®)

This protocol is used to determine the effect of JNK inhibitors on the viability of cancer cell lines.

  • Reagents and Materials:

    • Cancer cell lines (e.g., MDA-MB-231 for TNBC)

    • Complete cell culture medium

    • JNK inhibitors (this compound, SP600125)

    • CellTiter-Glo® Luminescent Cell Viability Assay kit

    • 96-well or 384-well clear-bottom white plates

    • Luminometer

  • Procedure:

    • Seed the cancer cells into the wells of a 96-well or 384-well plate at a predetermined density and allow them to attach overnight.

    • Treat the cells with a range of concentrations of the JNK inhibitors for a specified duration (e.g., 72 hours).[5]

    • Equilibrate the plate and its contents to room temperature for approximately 30 minutes.

    • Add an equal volume of CellTiter-Glo® Reagent to each well.

    • Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a luminometer.

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

In Vivo Xenograft Model in Mice

This protocol describes a general procedure for evaluating the in vivo efficacy of JNK inhibitors in a mouse xenograft model of cancer.

  • Animals and Husbandry:

    • Immunocompromised mice (e.g., athymic nude or NOD/SCID mice), typically 6-8 weeks old.[12]

    • House the animals in a specific pathogen-free facility with ad libitum access to food and water.

  • Tumor Cell Implantation:

    • Harvest cancer cells (e.g., MDA-MB-231 for TNBC) during their exponential growth phase.

    • Resuspend the cells in a suitable medium, such as a mixture of PBS and Matrigel.

    • Inject a specific number of cells (e.g., 1-5 x 10^6) subcutaneously into the flank or orthotopically into the mammary fat pad of each mouse.[12][13]

  • Drug Treatment:

    • Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[14]

    • Prepare the JNK inhibitor formulation for in vivo administration (e.g., dissolved in a vehicle like PBS with a solubilizing agent).

    • Administer the inhibitor to the mice at the predetermined dose and schedule (e.g., intraperitoneal injection daily or several times a week).[10] The control group should receive the vehicle only.

  • Efficacy Evaluation:

    • Measure the tumor dimensions with calipers regularly (e.g., 2-3 times per week) and calculate the tumor volume using the formula: (Length × Width²)/2.[5]

    • Monitor the body weight and overall health of the mice throughout the study.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological examination, western blotting).

    • For survival studies, monitor the mice until they reach a predefined endpoint (e.g., tumor volume limit, significant weight loss).

Conclusion

This compound has emerged as a highly potent and selective JNK inhibitor with promising anti-cancer activity, particularly in preclinical models of triple-negative breast cancer. Its covalent and irreversible mechanism of action likely contributes to its superior efficacy compared to the first-generation inhibitor, SP600125. While CC-930 also demonstrates high potency, the in vivo comparative data with this compound is less established in the public domain. The provided experimental protocols offer a foundational framework for researchers to further investigate the therapeutic potential of this compound and other JNK inhibitors in various disease contexts. Future head-to-head comparative studies will be invaluable in definitively positioning this compound within the landscape of JNK-targeted therapies.

References

JNK-IN-8: A Comparative Guide to Kinome Selectivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The c-Jun N-terminal kinases (JNKs) are crucial members of the mitogen-activated protein kinase (MAPK) family, playing a pivotal role in cellular responses to stress signals, such as inflammatory cytokines, ultraviolet irradiation, and osmotic shock.[1] Their involvement in processes like apoptosis, T-cell differentiation, and inflammatory responses makes them attractive targets for therapeutic intervention in various diseases, including cancer and neurodegenerative disorders.[1][2][3] However, the development of specific JNK inhibitors has been challenging due to the high degree of homology within the kinase domain across the human kinome.

This guide provides an objective comparison of JNK-IN-8, a potent and selective JNK inhibitor, with the widely used but less selective inhibitor, SP600125. We present supporting experimental data on their kinome profiles and detail the methodologies used for these assessments.

Performance Comparison: this compound vs. SP600125

This compound was developed as a highly selective, irreversible inhibitor of all three JNK isoforms.[3][4] Unlike traditional ATP-competitive inhibitors, it forms a covalent bond with a conserved cysteine residue near the ATP-binding site (Cys116 in JNK1 and JNK2), leading to prolonged and specific inhibition.[4] This contrasts with SP600125, a reversible, ATP-competitive inhibitor known for significant off-target activity.[1][2][4][5]

The following table summarizes the inhibitory potency (IC50) of both compounds against JNK isoforms and several known off-target kinases.

Target KinaseThis compound IC50 (nM)SP600125 IC50 (nM)Notes
JNK1 4.7[6][7]40[2][8]This compound is ~8.5x more potent.
JNK2 18.7[6][7]40[2][8]This compound is ~2x more potent.
JNK3 1.0[6][7]90[2][8]This compound is 90x more potent.
Aurora Kinase A>1000[9]60[2]SP600125 shows significant off-target inhibition.
FLT3>1000[9]90[2]SP600125 shows significant off-target inhibition.
TRKA>1000[9]70[2]SP600125 shows significant off-target inhibition.
MNK2~200-300>1000Initial hit for this compound in kinome screen, but not validated in subsequent IC50 assays.[9]
Fms~200-300>1000Initial hit for this compound in kinome screen, but not validated in subsequent IC50 assays.[9]
CDK2>1000[9]Similar to JNK[5][10]SP600125 inhibits multiple CDKs.
CHK1>1000[9]Similar to JNK[5][10]SP600125 inhibits multiple checkpoint kinases.

Data from broad kinome-wide screening.[9]

Extensive profiling of this compound against a panel of over 400 kinases using the KINOMEscan platform revealed exceptional selectivity, with no significant inhibition of off-target kinases at concentrations up to 1 µM in cellular assays.[9] In contrast, SP600125 inhibits a wide range of serine/threonine kinases with potencies similar to or greater than its inhibition of JNKs, complicating the interpretation of experimental results.[5][10]

Experimental Protocols

The kinome selectivity data presented was primarily generated using the KINOMEscan™ platform. This methodology provides a quantitative measure of inhibitor binding to a large panel of kinases.

KINOMEscan™ Competition Binding Assay

Objective: To quantify the binding interactions between a test compound (e.g., this compound) and a large panel of human kinases.

Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a specific kinase. The amount of kinase captured by the immobilized ligand is detected and quantified using a DNA-tagged phage system via quantitative PCR (qPCR). A reduced amount of captured kinase in the presence of the test compound indicates a binding interaction.

Methodology:

  • Assay Components:

    • Kinase-tagged T7 phage: Each kinase from the panel is fused to a T7 bacteriophage.

    • Immobilized Ligand: A proprietary, broadly-selective kinase inhibitor is covalently attached to a solid support (e.g., beads).

    • Test Compound: The inhibitor to be profiled (e.g., this compound) is dissolved in DMSO.

  • Binding Reaction: Kinase-tagged phages are incubated in multi-well plates with the immobilized ligand and the test compound at a specified concentration (e.g., 10 µM for a single-point screen or a range of concentrations for Kd determination). A DMSO-only reaction serves as the negative control.

  • Equilibration: The mixture is incubated to allow the binding competition to reach equilibrium.

  • Washing: Unbound phages are washed away from the solid support.

  • Elution & Quantification: The remaining kinase-tagged phages bound to the solid support are eluted. The associated DNA tag is then quantified using qPCR.

  • Data Analysis: The qPCR signal from the test compound reaction is compared to the DMSO control signal. Results are typically expressed as "Percent of Control" (%Ctrl), calculated as: %Ctrl = (Test Compound Signal / DMSO Signal) x 100 A lower %Ctrl value indicates stronger binding of the test compound to the kinase. A value of 0% would signify complete displacement of the kinase from the immobilized ligand. Dissociation constants (Kd) can be calculated from full dose-response curves.

G cluster_assay KINOMEscan Workflow kinase Kinase-tagged Phage p2 kinase->p2 Unbound ligand Immobilized Ligand p1 ligand->p1 compound Test Compound (this compound) compound->p1 Competes with p1->kinase Binding quantify Quantify Bound (qPCR) p1->quantify Bound wash Wash Step p2->wash p2->quantify JNK_Pathway stress Stress Stimuli (UV, Osmotic Shock) map3k MAP3Ks (ASK1, MEKK1, etc.) stress->map3k cytokines Inflammatory Cytokines (TNFα, IL-1) cytokines->map3k mkk4 MKK4 map3k->mkk4 mkk7 MKK7 map3k->mkk7 jnk JNK1/2/3 mkk4->jnk mkk7->jnk cjun c-Jun jnk->cjun atf2 ATF2 jnk->atf2 p53 p53 jnk->p53 other Other Substrates jnk->other inhibitor This compound inhibitor->jnk

References

JNK-IN-8: A Superior Tool for Specific JNK Inhibition Compared to SP600125

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals investigating the c-Jun N-terminal kinase (JNK) signaling pathway, the choice of a specific and reliable inhibitor is paramount. This guide provides a detailed comparison of two commonly used JNK inhibitors, JNK-IN-8 and SP600125, highlighting the superior specificity of this compound based on experimental data.

The JNK signaling pathway, a critical component of the mitogen-activated protein kinase (MAPK) cascade, plays a pivotal role in a wide array of cellular processes, including inflammation, apoptosis, and cell proliferation. Dysregulation of this pathway is implicated in numerous diseases, making pharmacological inhibition of JNK a key area of research. While SP600125 has been widely used, accumulating evidence demonstrates significant off-target effects, potentially leading to confounding results. In contrast, this compound, a more recently developed inhibitor, offers a much higher degree of selectivity, making it a more precise tool for dissecting JNK-specific functions.

Mechanism of Action: Covalent vs. Reversible Inhibition

A fundamental difference between this compound and SP600125 lies in their mechanism of action. This compound is an irreversible, covalent inhibitor that forms a permanent bond with a specific cysteine residue (Cys116 in JNK1/2) within the ATP-binding pocket of JNK isoforms.[1] This covalent modification leads to sustained and highly specific inhibition.

In contrast, SP600125 is a reversible, ATP-competitive inhibitor.[2] It transiently binds to the ATP-binding pocket of JNK, and its inhibitory effect can be overcome by increased ATP concentrations. This reversible nature, coupled with a less specific binding mode, contributes to its broader kinase activity profile.

Potency and Specificity: A Data-Driven Comparison

Experimental data clearly demonstrates the superior potency and specificity of this compound over SP600125.

Inhibitory Potency (IC50)

The half-maximal inhibitory concentration (IC50) is a measure of an inhibitor's potency. This compound exhibits potent inhibition of all three JNK isoforms in the nanomolar range.

InhibitorJNK1 IC50 (nM)JNK2 IC50 (nM)JNK3 IC50 (nM)
This compound 4.718.71.0
SP600125 404090

Data compiled from multiple sources.[3][4]

Kinase Selectivity Profile

The most compelling evidence for this compound's superiority lies in its kinase selectivity profile. Broad-spectrum kinase screening assays, such as KinomeScan, have revealed that this compound is remarkably selective for JNK isoforms. In a screen against over 400 kinases, this compound showed minimal off-target binding.[5][6] Cellular kinase profiling has confirmed that this compound primarily targets JNKs within the cellular environment.[6][7]

Conversely, SP600125 has been shown to inhibit a wide range of other kinases, often with potencies similar to or greater than its inhibition of JNKs.[8] This lack of specificity can lead to misinterpretation of experimental results, as observed effects may be due to the inhibition of off-target kinases rather than JNK itself.[8]

InhibitorPrimary Target(s)Notable Off-Target Kinases
This compound JNK1, JNK2, JNK3Minimal off-target activity reported.
SP600125 JNK1, JNK2, JNK3Aurora A, FLT3, TRKA, Mps1, CDK1, p38, and others.[4][9][10]

This stark difference in selectivity underscores the importance of choosing the right tool for JNK research. The promiscuity of SP600125 can introduce significant experimental variables, making it difficult to attribute observed cellular effects solely to JNK inhibition.

Visualizing the Pathways and Experimental Logic

To further illustrate the concepts discussed, the following diagrams are provided.

JNK_Signaling_Pathway cluster_extracellular Extracellular Stimuli cluster_cascade MAPK Cascade cluster_nuclear Nuclear Events Stress (UV, Cytokines) Stress (UV, Cytokines) MAPKKK MAPKKK (e.g., MEKK1, ASK1) Stress (UV, Cytokines)->MAPKKK MAPKK MAPKK (MKK4, MKK7) MAPKKK->MAPKK JNK JNK (JNK1/2/3) MAPKK->JNK cJun c-Jun JNK->cJun Phosphorylation AP1 AP-1 Formation cJun->AP1 Gene Gene Expression (Apoptosis, Inflammation) AP1->Gene

A simplified diagram of the JNK signaling pathway.

Inhibitor_Specificity cluster_JNKIN8 This compound cluster_SP600125 SP600125 JNKIN8 This compound JNK_target JNK JNKIN8->JNK_target Highly Selective Inhibition SP600125 SP600125 JNK_target2 JNK SP600125->JNK_target2 Inhibition Off_targets Off-Targets (Aurora A, CDK1, etc.) SP600125->Off_targets Inhibition

Specificity comparison of this compound and SP600125.

Experimental_Workflow A Cell Culture B Treatment with This compound or SP600125 A->B C Stimulation (e.g., UV, Anisomycin) B->C G Cell Viability Assay (MTT/MTS) B->G D Cell Lysis C->D E Western Blot (p-c-Jun, c-Jun, GAPDH) D->E F Kinase Assay (in vitro) D->F H Data Analysis E->H F->H G->H

A typical experimental workflow for comparing JNK inhibitors.

Experimental Protocols

To facilitate the replication and verification of these findings, detailed protocols for key experiments are provided below.

In Vitro JNK Kinase Inhibition Assay

This assay measures the direct inhibitory effect of the compounds on JNK enzyme activity.

  • Reagents:

    • Recombinant human JNK1, JNK2, or JNK3 enzyme.

    • ATF2 or c-Jun protein as a substrate.

    • Kinase buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50µM DTT).

    • ATP.

    • This compound and SP600125.

    • ADP-Glo™ Kinase Assay Kit (Promega) or similar.

  • Procedure:

    • Prepare serial dilutions of this compound and SP600125 in kinase buffer.

    • In a 384-well plate, add the JNK enzyme, substrate, and inhibitor solution.

    • Initiate the kinase reaction by adding ATP.

    • Incubate at room temperature for a defined period (e.g., 60 minutes).

    • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's instructions.

    • Calculate the IC50 values by plotting the percentage of inhibition against the inhibitor concentration.

Western Blot for c-Jun Phosphorylation

This assay assesses the inhibition of JNK activity in a cellular context by measuring the phosphorylation of its direct substrate, c-Jun.

  • Reagents:

    • Cell line of interest (e.g., HeLa, HEK293).

    • This compound and SP600125.

    • JNK activator (e.g., Anisomycin, UV irradiation).

    • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

    • Primary antibodies: anti-phospho-c-Jun (Ser73), anti-c-Jun, anti-GAPDH (loading control).

    • HRP-conjugated secondary antibody.

    • ECL detection reagent.

  • Procedure:

    • Seed cells in culture plates and allow them to adhere.

    • Pre-treat cells with various concentrations of this compound or SP600125 for a specified time (e.g., 1-2 hours).

    • Stimulate the cells with a JNK activator.

    • Lyse the cells and determine the protein concentration.

    • Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane (e.g., with 5% BSA in TBST) and incubate with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using an ECL reagent and an imaging system.

    • Quantify band intensities and normalize the phospho-c-Jun signal to total c-Jun and the loading control.

Cell Viability Assay (MTT Assay)

This assay measures the effect of the inhibitors on cell viability and proliferation.

  • Reagents:

    • Cell line of interest.

    • This compound and SP600125.

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

    • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS).

  • Procedure:

    • Seed cells in a 96-well plate and allow them to adhere.

    • Treat the cells with a range of concentrations of this compound or SP600125.

    • Incubate for the desired duration (e.g., 24, 48, or 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Add the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the untreated control.

Conclusion

The selection of a pharmacological inhibitor is a critical decision that can significantly impact the outcome and interpretation of research findings. While SP600125 has been a longstanding tool in the study of JNK signaling, its well-documented off-target effects present a significant liability. The experimental evidence overwhelmingly supports the use of this compound as a more specific and reliable tool for investigating JNK-dependent cellular processes. Its high potency, irreversible mechanism of action, and exceptional selectivity make it the superior choice for researchers seeking to accurately dissect the complex roles of the JNK signaling pathway in health and disease. By employing this compound, the scientific community can move towards a more precise understanding of JNK biology, ultimately accelerating the development of novel therapeutic strategies.

References

JNK-IN-8: A Comparative Analysis of Biochemical Potency and Cellular Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biochemical inhibitory activity of JNK-IN-8 against its potency in a cellular context. Experimental data from various studies are summarized to offer a comprehensive overview of this potent and selective covalent inhibitor of c-Jun N-terminal kinases (JNK).

Data Presentation

The following tables summarize the quantitative data regarding the inhibitory concentrations of this compound at both the biochemical and cellular levels.

Table 1: Biochemical IC50 of this compound

TargetIC50 (nM)
JNK14.7[1][2][3][4][5][6]
JNK218.7[1][2][3][4][5][6][7][8]
JNK31.0[1][2][3][4][5][6]

Table 2: Cellular EC50 of this compound (Inhibition of c-Jun Phosphorylation)

Cell LineEC50 (nM)
A375338[2][3][4][8]
HeLa486[2][3][4][8]

A notable difference is observed between the high potency of this compound in biochemical assays using isolated enzymes and its more moderate activity in a cellular environment, with cellular IC50 values in the 300-500 nM range[1].

JNK Signaling Pathway Overview

The c-Jun N-terminal kinase (JNK) pathway is a critical component of the mitogen-activated protein kinase (MAPK) signaling cascade. It is primarily activated by stress stimuli such as inflammatory cytokines, ultraviolet irradiation, and heat shock[9][10]. The activation follows a tiered kinase cascade, ultimately leading to the phosphorylation of transcription factors like c-Jun, which in turn regulate gene expression involved in processes like apoptosis, inflammation, and cell differentiation[9][11].

JNK_Signaling_Pathway cluster_stimuli Stress Stimuli cluster_cascade Kinase Cascade cluster_downstream Downstream Effects Stress UV, Cytokines, Osmotic Shock MAPKKK MAPKKK (e.g., MEKK, MLK) Stress->MAPKKK MAPKK MAPKK (MKK4, MKK7) MAPKKK->MAPKK phosphorylates JNK JNK (JNK1, JNK2, JNK3) MAPKK->JNK phosphorylates cJun c-Jun JNK->cJun phosphorylates p_cJun p-c-Jun Gene Gene Expression p_cJun->Gene regulates Response Apoptosis, Inflammation, Differentiation Gene->Response JNK_IN_8 This compound JNK_IN_8->JNK inhibits

Caption: The JNK signaling pathway, from stress stimuli to cellular response.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Biochemical Kinase Assay (Generalized)

This protocol describes a common method for determining the in vitro IC50 of an inhibitor against a purified kinase.

Biochemical_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis A Prepare serial dilutions of this compound C Add this compound dilutions to reaction mixture A->C B Prepare reaction mixture: - Purified JNK enzyme - Kinase buffer - ATP (radiolabeled) - Substrate (e.g., c-Jun) B->C D Incubate at 30°C to allow phosphorylation C->D E Stop reaction and separate phosphorylated substrate D->E F Quantify radioactivity to determine enzyme activity E->F G Plot activity vs. inhibitor concentration and calculate IC50 F->G

Caption: Workflow for a typical biochemical kinase assay.

  • Preparation of Reagents : A series of dilutions of this compound are prepared. A reaction buffer containing purified JNK1, JNK2, or JNK3 enzyme, a suitable substrate (such as a c-Jun fragment), and radiolabeled ATP ([γ-³²P]ATP) is prepared.

  • Reaction Initiation : The enzymatic reaction is initiated by adding the this compound dilutions and the ATP solution to the enzyme/substrate mixture.

  • Incubation : The reaction mixtures are incubated at a controlled temperature (e.g., 30°C) for a specific period to allow for substrate phosphorylation.

  • Reaction Termination : The reaction is stopped, typically by adding a strong acid or a high concentration of EDTA.

  • Detection : The phosphorylated substrate is separated from the unreacted ATP, often using phosphocellulose paper or beads.

  • Quantification and Analysis : The amount of radioactivity incorporated into the substrate is measured using a scintillation counter. The percentage of inhibition for each this compound concentration is calculated relative to a control without the inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.

Cellular c-Jun Phosphorylation Assay

This protocol outlines the steps to measure the potency of this compound in inhibiting JNK activity within a cellular context.

Cellular_Assay_Workflow cluster_cell_culture Cell Culture & Treatment cluster_analysis Analysis A Seed cells (e.g., A375, HeLa) and grow to confluence B Pre-treat cells with varying concentrations of this compound A->B C Stimulate JNK pathway (e.g., with IL-1β or Anisomycin) B->C D Lyse cells to extract proteins C->D E Separate proteins by SDS-PAGE and transfer to a membrane D->E F Probe with antibodies against phospho-c-Jun and total c-Jun E->F G Detect and quantify protein bands F->G H Normalize phospho-c-Jun to total c-Jun and calculate EC50 G->H

Caption: Workflow for a cellular c-Jun phosphorylation assay.

  • Cell Culture : Cells (e.g., A375 or HeLa) are cultured in appropriate media until they reach a suitable confluency.

  • Inhibitor Treatment : The culture medium is replaced with fresh medium containing various concentrations of this compound, and the cells are incubated for a defined period (e.g., 1-2 hours) to allow for cell penetration and target engagement.

  • Pathway Stimulation : The JNK pathway is activated by adding a stimulus such as Interleukin-1 beta (IL-1β) or anisomycin to the culture medium for a short period (e.g., 15-30 minutes).

  • Cell Lysis : The cells are washed and then lysed using a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of the proteins.

  • Protein Quantification : The total protein concentration in each lysate is determined to ensure equal loading for subsequent analysis.

  • Western Blotting : Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a membrane. The membrane is then probed with primary antibodies specific for phosphorylated c-Jun (p-c-Jun) and total c-Jun.

  • Detection and Analysis : Following incubation with appropriate secondary antibodies, the protein bands are visualized and quantified. The p-c-Jun signal is normalized to the total c-Jun signal. The percentage of inhibition is calculated for each this compound concentration, and the EC50 value is determined from the resulting dose-response curve.

References

A Comparative Guide to JNK Inhibition: The Chemical Probe JNK-IN-8 vs. Genetic Knockdown

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of signal transduction research and therapeutic development, the c-Jun N-terminal kinases (JNKs) represent a critical node in pathways governing stress responses, apoptosis, and inflammation.[1][2] Targeting JNKs offers a promising strategy for intervening in diseases ranging from cancer to neurodegenerative disorders.[3][4] This guide provides a detailed comparison of two primary methodologies for inhibiting JNK activity: the potent, irreversible chemical inhibitor JNK-IN-8 and the targeted approach of genetic knockdown using siRNA or shRNA.

We will explore the mechanisms, experimental data, and protocols for each approach, with a special focus on the synergistic insights gained from their combined use. This objective analysis is intended to equip researchers, scientists, and drug development professionals with the knowledge to select the most appropriate tools for their experimental needs.

Pharmacological Inhibition: A Profile of this compound

This compound is a highly selective and potent covalent inhibitor of all three JNK isoforms.[5][6] Its irreversible mechanism of action provides a sustained and powerful tool for probing JNK function.

Mechanism of Action: this compound functions as an irreversible inhibitor by forming a covalent bond with a conserved cysteine residue located in the ATP-binding site of the JNK enzymes (Cys116 in JNK1/JNK2 and Cys154 in JNK3).[5][6][7] This covalent modification blocks the substrate-binding site, thereby preventing the phosphorylation of downstream targets like c-Jun.[6][8]

Selectivity and Potency: this compound exhibits exceptional potency and selectivity for JNK isoforms over other kinases.[9][10][11] This high degree of selectivity minimizes off-target effects, making it a valuable tool for specifically interrogating JNK-dependent signaling pathways.[6][12]

Quantitative Data Summary

The following tables summarize the key quantitative metrics for this compound, providing a clear comparison of its activity across different JNK isoforms and cellular contexts.

Table 1: Biochemical Potency of this compound

Target IC50 Value
JNK1 4.7 nM
JNK2 18.7 nM
JNK3 1.0 nM

Source: Data compiled from multiple biochemical assays.[9][10]

Table 2: Cellular Activity of this compound

Cell Line Assay EC50 Value
HeLa c-Jun Phosphorylation 486 nM
A375 c-Jun Phosphorylation 338 nM

Source: Data from cellular assays measuring the inhibition of a direct JNK substrate.[9][10]

Genetic Inhibition: JNK Knockdown

Genetic knockdown via RNA interference (RNAi) is a powerful technique that reduces the expression of a target protein by degrading its corresponding mRNA. This is typically achieved using short interfering RNAs (siRNAs) for transient knockdown or short hairpin RNAs (shRNAs) for stable, long-term suppression, often delivered via lentiviral vectors.[7][13]

Mechanism of Action: siRNA or shRNA molecules are designed to be complementary to the mRNA sequence of a specific JNK isoform (JNK1, JNK2, or JNK3). Once introduced into a cell, these molecules guide the RNA-induced silencing complex (RISC) to cleave and degrade the target JNK mRNA, thereby preventing its translation into protein and effectively "knocking down" its expression.[14]

Advantages and Considerations: The primary advantage of genetic knockdown is its ability to target specific JNK isoforms, allowing researchers to dissect the distinct roles of JNK1, JNK2, and JNK3.[14] However, potential off-target effects of the RNAi machinery and incomplete knockdown are important experimental considerations.

Comparative Analysis: this compound vs. Genetic Knockdown

The choice between a chemical inhibitor and genetic knockdown depends on the specific experimental question. The following table provides a side-by-side comparison to guide this decision.

Table 3: Comparison of Inhibition Methodologies

Feature This compound (Chemical Inhibitor) Genetic Knockdown (siRNA/shRNA)
Target JNK1, JNK2, JNK3 (pan-JNK inhibitor) Can be designed for specific isoforms (JNK1, JNK2, or JNK3)
Mechanism Irreversible covalent binding to the kinase domain, inhibiting activity Degradation of target mRNA, preventing protein synthesis
Kinetics Rapid onset of inhibition Slower onset, requires time for protein turnover (24-72h)
Duration Sustained until new protein is synthesized Can be transient (siRNA) or stable (shRNA)
Reversibility Irreversible Reversible by removing the RNAi trigger (for transient methods)
Key Advantage High potency and temporal control Isoform specificity

| Limitation | Potential for JNK-independent off-target effects | Potential for incomplete knockdown and off-target RNAi effects |

Combining this compound and Genetic Knockdown: A Powerful Strategy

A key application of combining these two techniques is to validate the on-target effects of this compound and to uncover potential JNK-independent activities of the compound.

A study on triple-negative breast cancer (TNBC) provides an excellent example.[7] Researchers observed that this compound induced autophagy and lysosome biogenesis. To determine if this effect was dependent on its inhibition of JNK, they used CRISPR-Cas9 to knock out JNK1 and/or JNK2. They found that in the JNK knockout cells, this compound could still activate autophagy pathways, demonstrating that this particular effect of the drug is independent of its action on JNK.[7] However, the ability of this compound to inhibit cancer cell colony formation was dependent on JNK, highlighting the dual activities of the compound.[7]

This combined approach is crucial for rigorously defining the mechanism of action of a chemical probe and for correctly interpreting experimental outcomes.

Mandatory Visualizations

To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.

G cluster_upstream Upstream Activators (Stress Stimuli) cluster_cascade MAPK Cascade cluster_downstream Downstream Effectors Cytokines Cytokines, UV, Osmotic Shock MAP3K MAP3K (e.g., ASK1) Cytokines->MAP3K MKK4_7 MKK4 / MKK7 MAP3K->MKK4_7 JNK JNK1/2/3 MKK4_7->JNK Phosphorylation (Thr-Pro-Tyr motif) cJun c-Jun JNK->cJun Phosphorylation (Ser63/73) Bim Bim, Bax (Pro-apoptotic) JNK->Bim AP1 AP-1 Transcription Factor cJun->AP1 Cellular_Response Apoptosis, Inflammation, Proliferation AP1->Cellular_Response Bim->Cellular_Response

Caption: The canonical JNK signaling pathway.

G cluster_inhibitor Chemical Inhibition cluster_knockdown Genetic Knockdown JNK_IN_8 This compound JNK_Protein_I JNK Protein JNK_IN_8->JNK_Protein_I Covalent Binding Inhibited_JNK Inhibited JNK JNK_Protein_I->Inhibited_JNK Activity Blocked siRNA siRNA / shRNA JNK_mRNA JNK mRNA siRNA->JNK_mRNA Binds RISC RISC Complex JNK_mRNA->RISC JNK_Protein_K JNK Protein JNK_mRNA->JNK_Protein_K Translation Degraded_mRNA Degraded mRNA RISC->Degraded_mRNA Cleavage Degraded_mRNA->JNK_Protein_K Translation Blocked

Caption: Mechanisms of JNK inhibition.

G cluster_arms Experimental Arms start Start: Cancer Cell Line arm1 Wild-Type Cells + this compound start->arm1 arm2 JNK Knockdown/Out Cells + this compound start->arm2 phenotype Observe Phenotype (e.g., Apoptosis) arm1->phenotype arm2->phenotype analysis Comparative Analysis phenotype->analysis conclusion Conclusion analysis->conclusion If phenotype persists in Arm 2, effect is JNK-independent. If phenotype is lost in Arm 2, effect is JNK-dependent.

Caption: Workflow for dissecting drug effects.

Experimental Protocols

The following are generalized protocols for the application of this compound and JNK genetic knockdown in a cell culture setting. Researchers should optimize concentrations, timing, and delivery methods for their specific cell lines and experimental systems.

Protocol 1: Cellular Inhibition with this compound
  • Stock Solution Preparation: this compound is typically supplied as a powder.[15] Prepare a high-concentration stock solution (e.g., 10 mM) by dissolving the compound in dimethyl sulfoxide (DMSO).[15] Aliquot the stock solution into small volumes and store at -20°C to avoid repeated freeze-thaw cycles.[15]

  • Cell Treatment:

    • Culture cells to the desired confluency.

    • Dilute the this compound stock solution into fresh culture medium to achieve the final desired working concentration (e.g., 0.5 µM to 5 µM, based on cellular EC50 values and prior studies).[7]

    • As a control, treat a parallel set of cells with an equivalent volume of DMSO vehicle.

    • Incubate the cells for the desired treatment duration (e.g., 1 to 72 hours) before proceeding with downstream analysis.[7]

  • Analysis: Assess the effect of this compound by methods such as Western blotting for phosphorylated c-Jun (a direct JNK substrate), cell viability assays (e.g., MTT or CellTiter-Glo), or apoptosis assays (e.g., Annexin V staining).[7][16]

Protocol 2: Genetic Knockdown of JNK using siRNA
  • siRNA Design and Preparation: Obtain validated siRNA sequences targeting the specific JNK isoform of interest (e.g., JNK1/MAPK8, JNK2/MAPK9). Resuspend the lyophilized siRNA in nuclease-free water or buffer to create a stock solution.

  • Transfection:

    • Seed cells in antibiotic-free medium such that they will be 30-50% confluent at the time of transfection.

    • Prepare two tubes: one with diluted siRNA in serum-free medium and another with a lipid-based transfection reagent (e.g., Lipofectamine) in serum-free medium.

    • Combine the contents of the two tubes, mix gently, and incubate at room temperature for 5-20 minutes to allow complexes to form.

    • Add the siRNA-lipid complexes dropwise to the cells.

    • Include a non-targeting (scrambled) siRNA control to account for effects of the transfection process itself.

  • Incubation and Analysis:

    • Incubate the cells for 24 to 72 hours post-transfection to allow for mRNA degradation and protein turnover.

    • Confirm knockdown efficiency by harvesting cell lysates and performing Western blotting or qRT-PCR to measure JNK protein or mRNA levels, respectively.

    • Proceed with the desired functional assay to assess the phenotypic consequences of JNK knockdown.

By leveraging the distinct advantages of both this compound and genetic knockdown, researchers can achieve a more robust and nuanced understanding of JNK signaling in health and disease.

References

Safety Operating Guide

Proper Disposal of Jnk-IN-8: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Ensuring laboratory safety and environmental responsibility are paramount when handling and disposing of chemical compounds. This document provides essential guidance on the proper disposal procedures for Jnk-IN-8, a potent and selective c-Jun N-terminal kinase (JNK) inhibitor used in research. Adherence to these protocols is critical for minimizing risks to personnel and the environment.

Summary of this compound Safety Information

This compound, also known as JNK Inhibitor XVI, is a benzamide compound with the CAS Number 1410880-22-6.[1] While the substance is not classified as hazardous according to the Globally Harmonized System (GHS), it is imperative to handle it with the care required for all laboratory chemicals.[1] The following table summarizes key safety and handling information.

PropertyInformationSource
Chemical Name 3-[[4-(dimethylamino)-1-oxo-2-buten-1-yl]amino]-N-[3-methyl-4-[[4-(3-pyridinyl)-2-pyrimidinyl]amino] phenyl]-benzamide[1]
Synonyms JNK Inhibitor XVI, this compound[1][2]
CAS Number 1410880-22-6[1]
Physical Form Powder, white to beige
Solubility Soluble in DMSO (e.g., 20 mg/mL)
Storage Store at 2-8°C
Hazard Classification Not classified as hazardous according to GHS[1]
Personal Protective Equipment Standard laboratory attire (lab coat, gloves, safety glasses)[1]

Step-by-Step Disposal Protocol

The primary principle for the disposal of this compound is to prevent its entry into sewer systems and the general environment.[1] All waste containing this compound, including pure compound, contaminated solutions, and labware, must be treated as chemical waste.

1. Waste Segregation and Collection:

  • Solid Waste:

    • Collect unused or expired this compound powder in its original container or a clearly labeled, sealed waste container.

    • Contaminated personal protective equipment (PPE) such as gloves, and lab materials like weigh boats and pipette tips, should be placed in a designated, sealed container for solid chemical waste.

  • Liquid Waste:

    • Solutions containing this compound, such as those prepared in DMSO, should be collected in a dedicated, sealed, and clearly labeled container for non-halogenated organic solvent waste.

    • Do not mix with aqueous waste or other incompatible chemical waste streams.

2. Labeling of Waste Containers:

  • All waste containers must be clearly labeled with the following information:

    • The words "Hazardous Waste" or "Chemical Waste".

    • The full chemical name: "this compound" or "3-[[4-(dimethylamino)-1-oxo-2-buten-1-yl]amino]-N-[3-methyl-4-[[4-(3-pyridinyl)-2-pyrimidinyl]amino] phenyl]-benzamide".

    • The solvent used (e.g., "DMSO").

    • An approximate concentration or quantity of this compound.

    • The date the waste was first added to the container.

3. Storage of Chemical Waste:

  • Store waste containers in a designated, well-ventilated, and secure area, away from general laboratory traffic.

  • Ensure containers are sealed to prevent evaporation or spillage.

  • Follow your institution's guidelines for secondary containment.

4. Final Disposal:

  • Arrange for the collection and disposal of the chemical waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.

  • Under no circumstances should this compound or its solutions be poured down the drain. [1]

Experimental Workflow for Waste Management

The following diagram illustrates the logical flow for the proper management and disposal of this compound waste in a laboratory setting.

G This compound Waste Disposal Workflow A This compound Usage in Experiments B Generate Solid Waste (e.g., contaminated gloves, tubes) A->B C Generate Liquid Waste (e.g., solutions in DMSO) A->C D Collect in Labeled Solid Chemical Waste Container B->D E Collect in Labeled Liquid Chemical Waste Container C->E F Store in Designated Waste Accumulation Area D->F E->F G Arrange for Pickup by EHS or Licensed Contractor F->G H Proper Disposal via Chemical Incineration or Landfill G->H

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.